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  • Product: 5-Amino-N,N'-dimethylisophthalamide
  • CAS: 41616-02-8

Core Science & Biosynthesis

Foundational

5-Amino-N,N'-dimethylisophthalamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-N,N'-dimethylisophthalamide For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-N,N'-dimethylisophthalamide is a valuable diamide compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-N,N'-dimethylisophthalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-N,N'-dimethylisophthalamide is a valuable diamide compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and functional polymers. Its structure, featuring a central aromatic ring with strategically placed amino and dimethylamide groups, makes it an important building block for creating more complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway, starting from 5-nitroisophthalic acid. We will delve into the mechanistic underpinnings of each reaction step, offer detailed experimental protocols, and provide insights based on established chemical principles to ensure reproducibility and high yield.

Section 1: Strategic Synthesis Design

The synthesis of 5-Amino-N,N'-dimethylisophthalamide requires a multi-step approach that carefully manages the reactivity of the functional groups on the isophthalic acid core. A logical and efficient strategy begins with 5-nitroisophthalic acid. This starting material is ideal for two primary reasons:

  • Activating Group Management : The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, thereby preventing unwanted side reactions during the subsequent amidation steps.

  • Latent Amino Functionality : The nitro group serves as a precursor to the desired amino group (-NH₂), which can be revealed in the final step of the synthesis through a well-established reduction reaction.[1]

The overall synthetic workflow is designed as a three-step sequence:

  • Activation : The two carboxylic acid groups of 5-nitroisophthalic acid are converted into highly reactive acyl chlorides.

  • Amidation : The acyl chlorides are reacted with dimethylamine to form the stable N,N'-dimethylamide bonds.

  • Reduction : The nitro group is selectively reduced to an amine, yielding the final product.

This strategic sequence ensures that the more sensitive amino group is introduced at the end, avoiding potential complications where it might react with the activated carboxylic acid derivatives.

Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction Start 5-Nitroisophthalic Acid AcylChloride 5-Nitroisophthaloyl Dichloride Start->AcylChloride SOCl₂ / DMF (cat.) Amide N,N'-Dimethyl-5-nitroisophthalamide AcylChloride->Amide (CH₃)₂NH Product 5-Amino-N,N'-dimethylisophthalamide Amide->Product H₂ / Pd-C

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 5-Amino-N,N'-dimethylisophthalamide

Abstract This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of 5-Amino-N,N'-dimethylisophthalamide, a key aromatic diamide intermediate in various chemical syntheses....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of 5-Amino-N,N'-dimethylisophthalamide, a key aromatic diamide intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that logically unfolds the process of structural verification. By integrating foundational principles with practical insights, this guide details the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each step is rationalized to provide not just a methodology, but a deeper understanding of the experimental choices, ensuring a self-validating and scientifically rigorous approach to molecular characterization.

Introduction: The Significance of Structural Certainty

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which its chemical reactivity, physical properties, and biological activity are understood and ultimately exploited. 5-Amino-N,N'-dimethylisophthalamide, with its substituted aromatic core and amide functionalities, presents a representative case study for the application of a multi-faceted analytical workflow to achieve unambiguous structural confirmation.

This guide will navigate the reader through a logical and efficient pathway for the elucidation of its structure, emphasizing the "why" behind each analytical choice. We will operate under the assumption that the target molecule has been synthesized and purified, and our objective is to confirm its molecular identity beyond any reasonable doubt.

The Strategic Workflow for Structural Elucidation

A robust strategy for molecular structure elucidation does not rely on a single technique but rather on the convergence of evidence from multiple, complementary analytical methods. Our approach for 5-Amino-N,N'-dimethylisophthalamide is designed to be systematic, starting with fundamental information and progressively building a detailed molecular picture.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Connectivity & Environment Mapping cluster_3 Final Confirmation mol_formula Molecular Formula & Weight (from MS) ftir FTIR Spectroscopy mol_formula->ftir nmr ¹H & ¹³C NMR Spectroscopy ftir->nmr two_d_nmr 2D NMR (COSY, HSQC) (Optional, for complex cases) nmr->two_d_nmr structure Proposed Structure nmr->structure

Caption: A streamlined workflow for the structural elucidation of 5-Amino-N,N'-dimethylisophthalamide.

Mass Spectrometry: The Gatekeeper of Molecular Formula

Mass spectrometry (MS) serves as our initial and most crucial checkpoint, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This information is fundamental to proposing a valid molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A high-resolution mass spectrometer operating in electron ionization (EI) mode is utilized.

  • Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and various fragment ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured, and a mass spectrum is generated.

Predicted Data and Interpretation

For 5-Amino-N,N'-dimethylisophthalamide (C₁₀H₁₃N₃O₂), the expected molecular weight is approximately 207.23 g/mol .

IonPredicted m/zInterpretation
[M]⁺• 207Molecular ion
192[M - CH₃]⁺Loss of a methyl group
178[M - NHCH₃]⁺Loss of a methylamine radical
163[M - CONHCH₃]⁺•α-cleavage with loss of the methylamide group
149[C₈H₇N₂O]⁺Benzoyl cation derivative
121[C₇H₇NO]⁺Further fragmentation of the aromatic core
77[C₆H₅]⁺Phenyl cation
44[CONHCH₃]⁺•Methylamide fragment

The presence of a molecular ion peak at m/z 207 would strongly support the proposed molecular formula. The fragmentation pattern, characterized by the loss of methyl and methylamide groups, is consistent with the structure of an N-methylated amide.[1][2][3] The observation of a fragment at m/z 44 is particularly indicative of a primary or secondary amide.[1]

Fourier-Transform Infrared Spectroscopy: Identifying the Molecular Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Aromatic Amine
3350-3310N-H stretchSecondary Amide
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (Methyl)
1640-1680C=O stretch (Amide I band)Amide
1515-1570N-H bend (Amide II band)Secondary Amide
1600-1450C=C stretchAromatic Ring
1335-1250C-N stretchAromatic Amine

The FTIR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.[4][5][6] The distinct N-H stretching bands for the primary amine and the secondary amides, along with the strong carbonyl absorption (Amide I band), would provide compelling evidence for the proposed structure.[4]

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (such as COSY and HSQC) spectra are acquired.

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8s1HH-2Aromatic proton between two electron-withdrawing amide groups.
~7.4d2HH-4, H-6Aromatic protons ortho to the amide groups.
~6.5s (br)2H-NH₂Protons of the primary amine group, often broad due to exchange.
~8.3q2H-NH-CH₃Amide protons, coupled to the methyl protons.
~2.8d6H-N-CH₃Methyl protons coupled to the amide N-H.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The substitution pattern on the benzene ring can be deduced from the chemical shifts and coupling patterns of the aromatic protons.[7][8][9] The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of the two amide groups. The presence of the amine and amide protons, which would likely disappear upon D₂O exchange, provides further confirmation of these functional groups.[6]

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~168C=OCarbonyl carbons of the amide groups.
~150C-5Aromatic carbon attached to the amino group (shielded).
~138C-1, C-3Aromatic carbons attached to the amide groups (deshielded).
~120C-2Aromatic carbon between the two amide groups.
~115C-4, C-6Aromatic carbons ortho to the amide groups.
~26-N-CH₃Methyl carbons attached to the amide nitrogen.

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, allowing for their assignment.[10] The downfield signal for the carbonyl carbons is characteristic of amide functionalities.

The Convergence of Evidence: Final Structural Confirmation

The definitive structural elucidation of 5-Amino-N,N'-dimethylisophthalamide is achieved through the synergistic interpretation of all acquired spectroscopic data.

Data_Integration MS MS (Molecular Formula: C₁₀H₁₃N₃O₂) Structure 5-Amino-N,N'- dimethylisophthalamide MS->Structure FTIR FTIR (Functional Groups: -NH₂, -CONH-, Aromatic) FTIR->Structure H_NMR ¹H NMR (Proton Environments & Connectivity) H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure

Caption: Integration of spectroscopic data for final structure confirmation.

The mass spectrum establishes the correct molecular formula. The FTIR spectrum confirms the presence of the key functional groups: a primary aromatic amine and secondary amides. The ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms, revealing the substitution pattern of the aromatic ring and the nature of the N-alkyl groups. The collective data from these independent analytical techniques provides a self-validating and unambiguous confirmation of the molecular structure of 5-Amino-N,N'-dimethylisophthalamide.

Conclusion: A Paradigm for Molecular Characterization

The structural elucidation of 5-Amino-N,N'-dimethylisophthalamide serves as a practical exemplar of a systematic and logical approach to molecular characterization. By leveraging the complementary strengths of mass spectrometry, FTIR, and NMR spectroscopy, researchers can confidently and efficiently determine the structure of novel compounds. This guide has aimed to provide not only a set of protocols but also the underlying scientific reasoning, empowering scientists to apply these principles to their own research endeavors in drug discovery and chemical development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Silva, M. S. da, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 937-946. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-Amino-N,N'-dimethylisophthalamide: A Predictive and Methodological Approach

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-N,N'-dimethylisophthalamide. In the absence of extensive empirical solubility data in publicly available litera...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-N,N'-dimethylisophthalamide. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust predictive framework based on theoretical principles, including Hansen Solubility Parameters (HSP). We present a predicted solubility profile across a range of common laboratory solvents and provide a detailed, field-proven experimental protocol for the systematic determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for working with this compound.

Introduction: Understanding the Molecule

5-Amino-N,N'-dimethylisophthalamide is an aromatic diamide with a molecular structure that suggests a nuanced solubility profile. Its core is a benzene ring substituted with an amino group and two N-methylamido groups. The presence of both hydrogen bond donors (the amino group and amide N-H) and acceptors (the carbonyl oxygens and the amino nitrogen) indicates the potential for complex interactions with various solvents. The aromatic backbone contributes to its rigidity and potential for π-π stacking interactions, while the methyl groups add a degree of nonpolar character.

A foundational understanding of the interplay between the solute's structure and the solvent's properties is paramount to predicting and experimentally verifying solubility. This guide will first delve into the theoretical underpinnings of solubility before presenting a predicted solubility profile and the means to empirically validate it.

Theoretical Framework: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is more formally quantified by solubility parameters, which describe the cohesive energy density of a substance. A solute is most likely to dissolve in a solvent that has a similar cohesive energy density.

Hansen Solubility Parameters (HSP) refine this concept by dividing the total cohesive energy into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Originating from the energy of hydrogen bonds between molecules.[1]

Each molecule can be described by a point in three-dimensional Hansen space, defined by its δD, δP, and δH values. The closer two points are in this space, the more likely the substances are to be miscible.[1] While the specific Hansen Solubility Parameters for 5-Amino-N,N'-dimethylisophthalamide have not been experimentally determined, we can infer its likely solubility based on its structural features and the HSP of common solvents.

Predicted Solubility Profile of 5-Amino-N,N'-dimethylisophthalamide

Based on the structure of 5-Amino-N,N'-dimethylisophthalamide, which features a polar aromatic core with hydrogen bonding capabilities, it is anticipated to exhibit favorable solubility in polar aprotic solvents. These solvents can effectively solvate the molecule by engaging in dipole-dipole interactions and accepting hydrogen bonds from the amine and amide groups. Aromatic polyamides, which share structural similarities, are often soluble in such solvents.[2] Conversely, its solubility is expected to be limited in nonpolar solvents due to the significant mismatch in cohesive energy densities. Solubility in polar protic solvents like water and lower alcohols may be moderate, influenced by the interplay of hydrogen bonding and the hydrophobic nature of the benzene ring and methyl groups.

The following table provides a predicted qualitative solubility profile for 5-Amino-N,N'-dimethylisophthalamide in a range of common laboratory solvents, categorized by their solvent class. This prediction is based on the principles of "like dissolves like" and an analysis of the compound's functional groups.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Aprotic N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Dimethyl sulfoxide (DMSO)HighHighly polar with strong hydrogen bond accepting character.
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF and DMSO, known to dissolve polyamides.[2]
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor compared to DMF or DMSO.
Polar Protic WaterLow to ModerateThe presence of an amino and two amide groups allows for hydrogen bonding with water, but the aromatic ring and methyl groups contribute to hydrophobicity.
MethanolModerateCan act as both a hydrogen bond donor and acceptor, but the nonpolar character of the solute may limit high solubility.
EthanolModerateSimilar to methanol, with slightly increased nonpolar character.
Nonpolar HexaneVery LowSignificant mismatch in polarity and hydrogen bonding capability.
TolueneLowThe aromatic nature of toluene may offer some weak π-π stacking interactions, but the overall polarity mismatch is substantial.
Chlorinated DichloromethaneLow to ModerateModerate polarity may allow for some dissolution, but it lacks strong hydrogen bonding capabilities.
ChloroformLowSimilar to dichloromethane.

Experimental Verification of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium solubility (shake-flask) method, a reliable technique for determining the solubility of a compound in various solvents.[3]

Materials and Equipment
  • 5-Amino-N,N'-dimethylisophthalamide (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal and place on shaker prep2->equil1 equil2 Agitate at constant temp. (e.g., 24-48h) equil1->equil2 sep1 Allow to settle equil2->sep1 sep2 Centrifuge sep1->sep2 sep3 Withdraw supernatant sep2->sep3 sep4 Filter supernatant sep3->sep4 ana1 Dilute aliquot sep4->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify concentration ana2->ana3

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of 5-Amino-N,N'-dimethylisophthalamide to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume or mass of the solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 5-Amino-N,N'-dimethylisophthalamide.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L), taking into account the dilution factor.

    • Perform each measurement in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Conclusion

References

  • MDPI. (n.d.). Functional Aromatic Polyamides. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2021). Solubility Lab. Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

Sources

Foundational

Introduction: Understanding the Foundation of High-Performance Materials

An In-Depth Technical Guide to the Thermal Stability of 5-Amino-N,N'-dimethylisophthalamide 5-Amino-N,N'-dimethylisophthalamide is a crucial chemical intermediate, belonging to the family of aromatic diamides. Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 5-Amino-N,N'-dimethylisophthalamide

5-Amino-N,N'-dimethylisophthalamide is a crucial chemical intermediate, belonging to the family of aromatic diamides. Its rigid aromatic core, coupled with reactive amide and amine functionalities, positions it as a valuable monomer for the synthesis of high-performance aramid polymers and as a key building block in the development of thermally resilient pharmaceuticals and specialty chemicals. The utility of such molecules in demanding applications is fundamentally dictated by their thermal stability—the intrinsic ability to resist decomposition at elevated temperatures.

This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of the principles, experimental methodologies, and expected outcomes when evaluating the thermal stability of 5-Amino-N,N'-dimethylisophthalamide. We will delve into the causality behind experimental choices, establish self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and interpret the resulting data to build a complete thermal profile of the molecule.

PART 1: Core Principles of Thermal Analysis

Thermal stability is not a single data point but a comprehensive profile of how a material behaves under thermal stress. For a crystalline organic molecule like 5-Amino-N,N'-dimethylisophthalamide, the key parameters of interest are its melting point and decomposition temperature.

  • Melting Temperature (T_m_): The temperature at which the substance transitions from a solid to a liquid state. This is an endothermic process observed as a sharp peak in DSC analysis.

  • Decomposition Temperature (T_d_): The temperature at which the molecule begins to undergo irreversible chemical breakdown. In TGA, this is characterized by mass loss. Key metrics include the onset temperature (T_onset_) , where degradation begins, and the temperature at which a specific percentage of mass is lost (e.g., T_d5%_), a common benchmark for comparing stability.[1]

The environment is a critical factor. Thermal analysis is typically conducted under two distinct atmospheres:

  • Inert Atmosphere (e.g., Nitrogen, Argon): This allows for the study of pyrolysis, the inherent thermal degradation of the molecule in the absence of oxygen.

  • Oxidative Atmosphere (e.g., Air, Oxygen): This reveals the material's susceptibility to thermo-oxidative degradation, which often occurs at lower temperatures and can follow different chemical pathways.[2]

PART 2: Experimental Workflows for Thermal Characterization

To ensure trustworthy and reproducible results, the following protocols for TGA and DSC are presented as self-validating systems, incorporating essential steps for instrument preparation, sample handling, and data analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.[3][4]

  • Instrument Preparation:

    • Ensure the TGA microbalance is clean and tared.

    • Perform temperature calibration using certified standards (e.g., indium, tin, zinc) to ensure accuracy across the desired temperature range.

  • Sample Preparation:

    • Dry the 5-Amino-N,N'-dimethylisophthalamide sample under vacuum at a moderate temperature (e.g., 80-100°C) for several hours to eliminate any adsorbed moisture or residual solvent, which could otherwise cause initial, non-degradative mass loss.

    • Accurately weigh 3-7 mg of the dried, powdered sample into a ceramic or platinum TGA crucible. A smaller sample size minimizes thermal gradients within the sample.[1]

  • TGA Program Execution:

    • Place the crucible onto the TGA's automatic loading mechanism.

    • Purge the furnace with the selected high-purity gas (Nitrogen or Air) at a flow rate of 50-100 mL/min for at least 30 minutes to establish a stable and pure atmosphere.[1]

    • Begin the temperature program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of approximately 800°C. A standard heating rate of 10°C/min is recommended for routine analysis as it provides a good balance between resolution and experiment time.[1]

  • Data Analysis:

    • Plot the results as percent weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset_) by finding the intersection of the tangent drawn from the initial baseline and the tangent drawn from the point of maximum mass loss rate (the steepest part of the curve).

    • Identify the T_d5%_, the temperature at which the sample has lost 5% of its initial mass.

TGA_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep prep exec exec analysis analysis output output A Calibrate TGA Instrument B Dry Sample (Vacuum Oven) A->B C Weigh 3-7 mg into Crucible B->C D Load Sample & Purge (N2 or Air, 30 min) C->D E Heat from 30°C to 800°C @ 10°C/min D->E F Plot Weight % vs. Temp E->F G Calculate Tonset & Td5% F->G H Determine Char Yield @ 800°C G->H I TGA Curve & Data Table H->I Final Report

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is used to detect thermal events like melting, crystallization, and exothermic decomposition.[5]

  • Instrument Preparation:

    • Calibrate the DSC for both temperature and enthalpy using high-purity indium as a standard.

    • Ensure the sample and reference sensors are clean.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried 5-Amino-N,N'-dimethylisophthalamide sample into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press to ensure good thermal contact and contain any potential off-gassing prior to decomposition. An empty, sealed aluminum pan will be used as the reference.

  • DSC Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with the desired gas (typically Nitrogen) at a flow rate of 20-50 mL/min.

    • Execute a "heat-cool-heat" cycle. A typical program would be:

      • First Heat: Ramp from ambient temperature to a temperature just above the expected melting point (e.g., 250°C) at 10°C/min. This removes the sample's prior thermal history.

      • Cool: Cool the sample back down to ambient at 10°C/min.

      • Second Heat: Ramp from ambient to a high temperature (e.g., 450°C) at 10°C/min. The data from this second heating scan is typically used for analysis of melting point (T_m_) and other transitions.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify the sharp endothermic peak on the second heating scan, corresponding to the melting point (T_m_). The peak temperature is recorded.

    • Observe any broad exothermic events at higher temperatures, which may indicate the onset of decomposition.

DSC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution (Heat-Cool-Heat) cluster_analysis 3. Analysis prep prep exec exec analysis analysis output output A Calibrate DSC Instrument B Weigh 2-5 mg into Pan A->B C Hermetically Seal Pan B->C D Heat 1: Erase Thermal History C->D E Cool 1: Controlled Recrystallization D->E F Heat 2: Data Acquisition Scan E->F G Plot Heat Flow vs. Temp F->G H Identify Melting Peak (Tm) G->H I Note Exothermic Decomposition H->I J DSC Thermogram & Data Table I->J Final Report

Caption: Workflow for Differential Scanning Calorimetry (DSC).

PART 3: Data Interpretation and Mechanistic Insights

While specific experimental data for 5-Amino-N,N'-dimethylisophthalamide is not publicly available, we can make authoritative predictions based on the well-documented thermal behavior of its polymeric analogue, Poly(m-phenylene isophthalamide) (PMIA), a foundational aramid.[1] The isophthalamide core is the primary determinant of thermal stability.

Expected Thermal Profile

The molecule is expected to be a highly stable solid. It will not exhibit significant weight loss until well after its melting point.

ParameterAtmosphereExpected ValueJustification
Melting Point (T_m_) N/A>200°CAromatic amides with strong hydrogen bonding have high melting points. The hydrochloride salt of a related compound melts at 217-220°C.[6]
Onset Temp. (T_onset_) Nitrogen~440°CBased on data for Poly(m-phenylene isophthalamide) (PMIA), which shows excellent intrinsic thermal stability.[1]
5% Weight Loss (T_d5%) Nitrogen~445°CA common metric for high-performance aromatic polyamides, indicating stability well into high-temperature processing ranges.[1]
5% Weight Loss (T_d5%) Air< 445°CThermo-oxidative degradation typically initiates at lower temperatures than pyrolysis. Segmented polyamides show a two-stage decomposition in air versus a single stage in nitrogen.[2]
Proposed Thermal Degradation Mechanism

The thermal degradation of aromatic amides is a complex process, but studies on related structures provide a clear mechanistic framework.[7][8] The primary pathway involves the homolytic cleavage of the bonds within and adjacent to the amide linkage, which are the most thermally labile points in the structure.

Key Degradation Steps:

  • Amide Bond Scission: The weakest link is the Ar-NH bond and the CO-N bond. Cleavage at these sites is the initiating step.[7][8]

  • Hydrolysis & Decarboxylation: In the presence of any trace moisture, hydrolysis of the amide linkage can occur, forming carboxylic acid and amine groups. The resulting acid can then decarboxylate, releasing CO_2.[7]

  • Nitrile Formation: Dehydration reactions can lead to the formation of stable aromatic nitrile functionalities.[7]

The major volatile products identified from the pyrolysis of aromatic polyamides include CO, CO_2, H_2O, and aromatic nitriles (like cyanobenzene), which supports this proposed mechanism.[7]

Caption: Proposed thermal degradation pathway for the isophthalamide core.

Conclusion

5-Amino-N,N'-dimethylisophthalamide is predicted to possess exceptional thermal stability, characterized by a high decomposition temperature, likely exceeding 400°C in an inert atmosphere. This resilience is attributed to its rigid aromatic backbone and the strong amide linkages. The methodologies of TGA and DSC, when applied according to the rigorous protocols outlined herein, provide a complete and reliable thermal profile essential for its application in the synthesis of advanced polymers and other materials destined for high-temperature environments. Understanding its degradation mechanism, primarily centered on amide bond scission, further empowers researchers to predict its long-term performance and design next-generation materials with even greater thermal endurance.

References

  • Analysis of the products of thermal decomposition of an aromatic polyamide fabric. Scilit.
  • Minimizing degradation of isophthalamide at high temperatures. Benchchem.
  • Mechanism of the degradation of polyamides. NIST Technical Series Publications.
  • Thermal degradation and ageing of segmented polyamides. ResearchGate.
  • US6441235B1 - Preparation of 5-amino-isophthalamides. Google Patents.
  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Semantic Scholar.
  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. NIH National Library of Medicine.
  • Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Semantic Scholar.

Sources

Exploratory

A Technical Guide to the Synthesis of 5-Amino-N,N'-dimethylisophthalamide: Core Starting Materials and Strategic Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the synthetic pathways to 5-Amino-N,N'-dimethylisophthalamide, a key chemical intermediate. The focus...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways to 5-Amino-N,N'-dimethylisophthalamide, a key chemical intermediate. The focus is on the strategic selection of starting materials and the rationale behind the chosen reaction methodologies, emphasizing a common and efficient industrial approach.

Retrosynthetic Analysis and Core Synthetic Strategy

The most prevalent and logical synthetic route to 5-Amino-N,N'-dimethylisophthalamide involves a two-stage process beginning from a commercially available precursor. The core strategy is as follows:

  • Amidation: Conversion of a stable, functionalized aromatic acid into its corresponding dimethylamide derivative.

  • Reduction: Transformation of a nitro group into the target primary amine.

This approach is favored due to the high yields, operational simplicity, and the use of well-established, reliable chemical transformations. The retrosynthetic analysis, which involves logically working backward from the final product to readily available starting materials, identifies 5-Nitroisophthalic acid as the ideal starting point.

G product 5-Amino-N,N'-dimethylisophthalamide intermediate 5-Nitro-N,N'-dimethylisophthalamide product->intermediate Reduction of Nitro Group start 5-Nitroisophthalic Acid intermediate->start Amidation reagent1 Methylamine reagent1->intermediate reagent2 Hydrogen Source (e.g., H₂ Gas) reagent2->product

Caption: Retrosynthetic pathway for 5-Amino-N,N'-dimethylisophthalamide.

Primary Starting Material: 5-Nitroisophthalic Acid

The foundation of this synthesis is 5-Nitroisophthalic acid. Its selection is based on the presence of the key functional groups: two carboxylic acids for amidation and a nitro group that serves as a precursor to the final amine.

Properties and Sourcing: 5-Nitroisophthalic acid is a commercially available crystalline powder.[1] It is typically synthesized via the nitration of isophthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid under controlled conditions.[1][2] For research and development purposes, it can be procured from various chemical suppliers.

PropertyValue
CAS Number 618-88-2[1]
Molecular Formula C₈H₅NO₆[1]
Molecular Weight 211.13 g/mol [1]
Appearance Light cream crystalline powder[1]
Melting Point 259-261 °C[1]

Synthetic Pathway: From Acid to Amine

The synthesis is a sequential process. First, the carboxylic acid groups are converted to amides, and then the nitro group is reduced. Attempting the reduction first would result in a more reactive aminodiacid, which can be prone to side reactions and polymerization during the subsequent amidation step.

Step 1: Synthesis of the Intermediate: 5-Nitro-N,N'-dimethylisophthalamide

The most direct and efficient method for forming the amide bonds is to first convert the dicarboxylic acid into a more reactive species, the diacyl chloride, which then readily reacts with methylamine.

Protocol: Synthesis of 5-Nitro-N,N'-dimethylisophthalamide

  • Activation (Acyl Chloride Formation):

    • In a fume hood, suspend 5-Nitroisophthalic acid in a suitable solvent such as toluene.

    • Add a stoichiometric excess (approximately 2.2 equivalents) of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-Dimethylformamide (DMF) is recommended to facilitate the reaction.

    • Gently heat the mixture to reflux (around 80-110°C, depending on the solvent) until the evolution of HCl and SO₂ gas ceases and the solid has dissolved, indicating the formation of 5-nitroisophthaloyl dichloride.

    • Causality: The carboxylic acid is not sufficiently electrophilic to react directly with methylamine at a practical rate. Conversion to the highly reactive acyl chloride is a standard and effective activation method.

  • Amidation:

    • Cool the resulting solution of the diacyl chloride.

    • In a separate vessel, prepare a solution of methylamine (a solution in water, ethanol, or THF is common) with at least 4 equivalents to react with both acyl chloride groups and to neutralize the two equivalents of HCl produced as a byproduct. An additional non-nucleophilic base like triethylamine can also be used.

    • Slowly add the cooled acyl chloride solution to the stirred methylamine solution, maintaining a low temperature (0-10°C) with an ice bath to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Workup and Purification:

    • The crude 5-Nitro-N,N'-dimethylisophthalamide often precipitates from the reaction mixture.

    • Collect the solid by filtration.

    • Wash the solid sequentially with water (to remove amine salts and unreacted methylamine) and a non-polar solvent like cold diethyl ether or hexane to remove organic impurities.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Reduction to 5-Amino-N,N'-dimethylisophthalamide

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

Protocol: Catalytic Hydrogenation

  • Reaction Setup:

    • Dissolve the 5-Nitro-N,N'-dimethylisophthalamide intermediate in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C), typically 5-10% by weight of the substrate.

    • Causality: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction to occur efficiently and can be easily removed by filtration.[3][4]

  • Hydrogenation:

    • Seal the vessel and purge it with an inert gas (nitrogen or argon) before introducing hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~50 psi). Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate at reflux.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.[3][4]

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The catalyst can be pyrophoric and should not be allowed to dry in the air. It should be wetted with water before disposal.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 5-Amino-N,N'-dimethylisophthalamide.

    • The final product can be purified by recrystallization if necessary.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction start 5-Nitroisophthalic Acid acyl_chloride 5-Nitroisophthaloyl Dichloride start->acyl_chloride SOCl₂/DMF intermediate 5-Nitro-N,N'-dimethyl- isophthalamide acyl_chloride->intermediate Methylamine product 5-Amino-N,N'-dimethyl- isophthalamide intermediate->product H₂, Pd/C

Caption: Overall synthetic workflow from starting material to final product.

Characterization and Quality Control

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Appearance of a new broad singlet corresponding to the -NH₂ protons; characteristic signals for the aromatic protons and the N-methyl groups.
¹³C NMR Shift of the aromatic carbons due to the change from an electron-withdrawing -NO₂ group to an electron-donating -NH₂ group.
FT-IR Disappearance of the characteristic N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹). Appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃N₃O₂.
Melting Point A sharp melting point indicates high purity of the crystalline solid.

Conclusion

The synthesis of 5-Amino-N,N'-dimethylisophthalamide is reliably achieved from 5-Nitroisophthalic acid via a two-step sequence of amidation and catalytic hydrogenation. This pathway is robust, scalable, and utilizes well-understood chemical principles, making it a preferred method in both academic and industrial settings. The intermediate, 5-Nitro-N,N'-dimethylisophthalamide, is stable and easily purified, and the final reduction step is high-yielding and clean, providing straightforward access to the target molecule.

References

  • US6441235B1 - Preparation of 5-amino-isophthalamides.
  • EP1131280B1 - Preparation of 5-amino-isophthalamides.
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide . ResearchGate. [Link]

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis . Tejahn. [Link]

  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

Sources

Foundational

discovery and history of 5-Amino-N,N'-dimethylisophthalamide

An In-Depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Key Intermediate in Non-Ionic X-ray Contrast Media Authored by a Senior Application Scientist This guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Key Intermediate in Non-Ionic X-ray Contrast Media

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a critical starting material in the synthesis of several non-ionic X-ray contrast agents. We will delve into its discovery and the historical context of its development, its chemical synthesis and properties, and its pivotal role in the production of widely used diagnostic imaging agents.

A Note on Nomenclature

It is important to distinguish 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide from a similarly named but structurally simpler compound, 5-Amino-N,N'-dimethylisophthalamide (CAS 41616-02-8). While the latter is a known chemical entity, publicly available information regarding its specific applications and in-depth scientific studies is limited. This guide will focus on the former, a molecule of significant industrial and medical importance.

Section 1: The Genesis of a Key Intermediate

The story of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is intrinsically linked to the evolution of medical imaging, specifically the development of safer and more effective X-ray contrast media.

The Quest for Improved Radiocontrast Agents

Early ionic X-ray contrast agents, while effective, were associated with a range of adverse effects, primarily due to their high osmolality. This spurred research into the development of non-ionic contrast media with lower osmolality and, consequently, better tolerance by patients. The core strategy involved creating molecules that were highly soluble in water, physiologically inert, and capable of carrying a high concentration of iodine atoms, which are responsible for attenuating X-rays.

Discovery and Development

The isophthalamide backbone emerged as a promising scaffold for building these new agents. The introduction of hydrophilic side chains, such as the 2,3-dihydroxypropyl group, was a key innovation to impart the necessary water solubility. British Patent 1,548,594, published in 1979, describes a process for preparing 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide, highlighting its role as an intermediate in the synthesis of iodinated diagnostic agents[1]. This compound, often referred to as ABA (Aminoisophthalamide Bis-Amide), became a cornerstone for the industrial production of several successful non-ionic contrast agents[2][3].

Section 2: Synthesis and Chemical Properties

The industrial-scale synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide has been refined over the years to ensure high purity and yield, which are critical for the quality of the final pharmaceutical product.

Synthetic Pathway

A common and efficient route to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide involves a two-step process starting from dimethyl 5-nitroisophthalate[1][4].

Synthesis_Pathway

Step-by-Step Synthesis Protocol:
  • Amidation: Dimethyl 5-nitroisophthalate is reacted with approximately 2.1 to 2.4 molar equivalents of 3-amino-1,2-propanediol[1][4]. The reaction is typically carried out in a solvent such as 2-methoxyethanol or methanol at reflux temperature[1][4]. A basic catalyst, for instance, metallic sodium dissolved in the alcohol solvent, is employed to drive the reaction to completion[1][4]. This step yields the intermediate, 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.

  • Catalytic Hydrogenation: Without isolating the nitro-intermediate, the reaction mixture is then subjected to catalytic hydrogenation[1][4]. A palladium-on-carbon catalyst is commonly used to reduce the nitro group to an amino group[1][4]. The hydrogenation is typically carried out until the reduction is essentially complete, which can be monitored by the cessation of hydrogen uptake.

  • Isolation: The resulting 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide can be isolated as the free base by filtering off the catalyst and removing the solvent. Alternatively, it can be isolated as an acid-addition salt, such as the hydrochloride, by adding a strong acid like hydrogen chloride[1][4]. The hydrochloride salt often presents as a crystalline solid which can be easily purified[4].

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[5]
CAS Number 203515-86-0 (for hydrochloride salt)[5]
Molecular Formula C₁₄H₂₁N₃O₆
Molecular Weight 327.33 g/mol (free base)N/A
Molecular Formula (HCl) C₁₄H₂₂ClN₃O₆
Molecular Weight (HCl) 363.79 g/mol [5]
Appearance Solid
Purity Typically >98% for commercial grades

Section 3: The Pivotal Role as a Pharmaceutical Intermediate

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide serves as a crucial building block for the synthesis of several non-ionic, dimeric, iso-osmolar X-ray contrast agents. Its primary function is to provide the core chemical structure onto which iodine atoms are incorporated.

Iodination: The Key Transformation

The amino group on the isophthalamide ring activates the aromatic system, facilitating electrophilic substitution. This allows for the efficient introduction of three iodine atoms onto the benzene ring, a process known as tri-iodination.

Iodination_Process

Detailed Iodination Protocol:

The iodination of ABA to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (referred to as Compound B in several patents) is a meticulously controlled process[5][6].

  • Reaction Setup: ABA hydrochloride is dissolved in water or a water-alcohol mixture[5].

  • pH Control: The pH of the solution is adjusted to a range of 2-3 using a base like sodium hydroxide[5][6]. This is crucial for optimal iodination efficiency and to prevent side reactions.

  • Iodinating Agent: Iodine chloride (ICl) is used as the iodinating agent, typically in stoichiometric excess to ensure complete tri-iodination[5][6].

  • Temperature: The reaction is maintained at an elevated temperature, generally between 60-90°C, to accelerate the reaction rate[5].

  • Quenching and Purification: After the reaction is complete, any excess iodinating agent is quenched, for example, with sodium bisulphite[6]. The product, Compound B, can then be purified, often involving a decolorizing step and crystallization[6][7].

From Intermediate to Final Product: The Example of Iodixanol

The industrial production of iodixanol, a widely used non-ionic contrast agent, exemplifies the importance of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. The synthesis involves the acetylation of the amino group of Compound B, followed by a dimerization step to create the final hexaiodinated, non-ionic molecule[6]. The purity of the initial ABA is paramount as impurities can carry through the synthetic steps and compromise the quality and safety of the final drug product[2].

Section 4: Future Perspectives

While 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a well-established intermediate, research continues to optimize its synthesis and the downstream processes. The focus remains on improving yield, reducing costs, and enhancing the environmental profile of the manufacturing process. Continuous processing technologies are being explored to improve consistency and efficiency in the production of Compound B and subsequent contrast agents[5][7].

References

  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).
  • EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • WO2000029372A1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).
  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents. (n.d.).
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. (n.d.). Retrieved January 17, 2026, from [Link]

  • Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents. (n.d.).
  • bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE - gsrs. (n.d.). Retrieved January 17, 2026, from [Link]

  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 - EPO. (n.d.). Retrieved January 17, 2026, from [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Synthetic Landscape of 5-Amino-N,N'-dimethylisophthalamide Derivatives

Abstract 5-Amino-N,N'-dimethylisophthalamide is a versatile aromatic scaffold possessing multiple reactive sites amenable to chemical modification. This technical guide provides a comprehensive exploration of potential d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-N,N'-dimethylisophthalamide is a versatile aromatic scaffold possessing multiple reactive sites amenable to chemical modification. This technical guide provides a comprehensive exploration of potential derivatization strategies for this core structure, targeting researchers, medicinal chemists, and materials scientists. We delve into the chemical logic underpinning synthetic transformations at the primary aromatic amine and the aromatic backbone. Detailed, field-proven protocols for key derivatization reactions, including N-acylation, N-alkylation, diazotization-coupling, and electrophilic aromatic substitution, are presented. The guide emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for producing novel derivatives. Potential applications for these derivatives, ranging from pharmacologically active agents to advanced polymer precursors, are discussed, grounded in the principles of structure-activity relationships.

Introduction: The 5-Amino-N,N'-dimethylisophthalamide Scaffold

5-Amino-N,N'-dimethylisophthalamide presents a unique trifunctional chemical architecture. The molecule consists of a central benzene ring substituted with a nucleophilic primary amino group and two N,N'-dimethylamide moieties at the meta positions. This arrangement offers a robust platform for generating diverse molecular libraries. The primary amino group serves as a highly reactive handle for a multitude of transformations, while the aromatic ring, activated by the electron-donating amine, is primed for electrophilic substitution. The inherent properties of the isophthalamide core, known for its structural rigidity and hydrogen bonding capabilities, make its derivatives attractive candidates in medicinal chemistry and materials science.[1][2] This guide will systematically explore the synthetic pathways to unlock the potential of this promising scaffold.

Strategic Analysis of Derivatization Pathways

The synthetic potential of 5-Amino-N,N'-dimethylisophthalamide can be logically dissected by considering the reactivity of its distinct functional groups. The primary aromatic amine is the most prominent site for modification, behaving as a potent nucleophile and a precursor to diazonium salts.[3] The aromatic ring itself, influenced by the directing effects of its substituents, offers a secondary platform for derivatization.

Key Derivatization Sites:

  • Position 5 (–NH₂): The primary aromatic amine is the most accessible site for derivatization via acylation, alkylation, sulfonylation, and diazotization.[4]

  • Positions 2, 4, and 6: These positions on the aromatic ring are activated towards electrophilic aromatic substitution by the ortho-, para-directing amino group.

The following diagram illustrates the primary strategic approaches for derivatization.

G Core 5-Amino-N,N'-dimethylisophthalamide Acylation N-Acylation Core->Acylation RCOCl, Base Alkylation N-Alkylation Core->Alkylation R-X Diazotization Diazotization & Coupling Core->Diazotization NaNO₂, HCl Sulfonylation N-Sulfonylation Core->Sulfonylation RSO₂Cl, Base Halogenation Halogenation (e.g., I, Br) Core->Halogenation X⁺ source Nitration Nitration Core->Nitration HNO₃, H₂SO₄

Caption: Primary derivatization strategies for the core scaffold.

Derivatization via the Aromatic Amine

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a strong nucleophile, providing a direct route to a wide array of derivatives.[3]

N-Acylation to Form Novel Amides

N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This reaction is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to sequester the HCl byproduct. This modification is critical in drug development for modulating properties like solubility, stability, and receptor binding. For instance, the acylation of related 5-aminoisophthalamide intermediates is a key step in the synthesis of non-ionic X-ray contrast agents like iohexol.[5]

Table 1: Representative Acylating Agents and Potential Product Classes

Acylating AgentReagent ExampleProduct ClassPotential Application Area
Aliphatic Acyl ChlorideAcetyl ChlorideN-AlkanoylamidesModulating lipophilicity[6]
Aromatic Acyl ChlorideBenzoyl ChlorideN-AroylamidesBioisosteres, Rigid Scaffolds[7]
Heterocyclic Acyl ChlorideNicotinoyl ChlorideN-HeteroaroylamidesKinase Inhibitors, GPCR Ligands
Chloroacyl ChlorideChloroacetyl Chlorideα-Halo-N-acetamidesSynthetic handles for further elaboration
Hydroxyacyl ChlorideAcetoxyacetyl ChlorideN-(Hydroxyalkanoyl)amidesPro-drugs, Contrast Agents[5]
Protocol 1: Synthesis of 5-Acetamido-N,N'-dimethylisophthalamide

This protocol describes a standard N-acetylation. The choice of acetyl chloride provides a simple, cost-effective method to introduce an acetyl group, a common moiety in pharmacologically active compounds.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 5-Amino-N,N'-dimethylisophthalamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate). Add triethylamine (1.2 eq) to the solution.

  • Reaction Execution: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise over 15 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-acetylated derivative.

Diazotization and Subsequent Coupling Reactions

Aromatic primary amines can be converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[4][8] These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably Sandmeyer reactions to introduce halides or cyano groups, and azo coupling reactions to form vividly colored azo compounds.[9]

G cluster_products Sandmeyer & Azo Coupling Products Amine 5-Amino-N,N'- dimethylisophthalamide Diazonium Arenediazonium Salt [Ar-N₂⁺Cl⁻] Amine->Diazonium NaNO₂, HCl 0-5 °C Halide 5-Halo Derivative Diazonium->Halide CuX (X=Cl, Br) Phenol 5-Hydroxy Derivative Diazonium->Phenol H₂O, Δ Azo Azo-Coupled Product Diazonium->Azo Activated Aromatic (e.g., Phenol)

Caption: Diazotization as a gateway to diverse derivatives.

Protocol 2: Synthesis of 5-Iodo-N,N'-dimethylisophthalamide via Diazotization

This protocol details the conversion of the amino group to an iodo group, a valuable handle for cross-coupling reactions (e.g., Suzuki, Heck).

  • Diazotization: Suspend 5-Amino-N,N'-dimethylisophthalamide (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Work-up: Cool the reaction mixture and add a solution of sodium thiosulfate to quench any excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 5-iodo derivative.

Derivatization via Electrophilic Aromatic Substitution

The 5-amino group is a powerful activating, ortho-, para-directing group. This electronic influence makes the positions 2, 4, and 6 of the benzene ring highly susceptible to electrophilic attack. The two meta-amide groups are deactivating, but their directing influence is overridden by the potent amino group. This pathway is particularly important for the synthesis of poly-substituted derivatives, such as the triiodinated compounds used as X-ray contrast media.[10][11][12]

Halogenation of the Aromatic Ring

Direct halogenation, particularly iodination, of the activated ring is a well-established procedure. For instance, related 5-aminoisophthalamide compounds are readily tri-iodinated at the 2, 4, and 6 positions using reagents like iodine monochloride (ICl).[12][13]

Protocol 3: Synthesis of 5-Amino-2,4,6-triiodo-N,N'-dimethylisophthalamide

This protocol is adapted from established methods for producing iodinated X-ray contrast agent precursors.[10][14]

  • Dissolution: Dissolve 5-Amino-N,N'-dimethylisophthalamide (1.0 eq) in a suitable solvent such as aqueous methanol or acetic acid.

  • Iodination: Prepare a solution of iodine monochloride (ICl, >3.0 eq) in the same solvent. Add the ICl solution to the substrate solution portion-wise at room temperature. The reaction is often exothermic and may require cooling to maintain control.

  • pH Control: The reaction generates HCl, which can protonate the amino group and deactivate the ring. It may be necessary to maintain the pH of the reaction mixture (e.g., pH 2-4) by the controlled addition of a base like sodium hydroxide to ensure the reaction proceeds to completion.[12]

  • Monitoring and Work-up: Stir the reaction for several hours until TLC or HPLC analysis indicates the complete formation of the tri-iodinated product.

  • Isolation: The product may precipitate from the reaction mixture upon completion or cooling. Isolate the solid by filtration. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer to remove impurities and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain the purified 5-Amino-2,4,6-triiodo-N,N'-dimethylisophthalamide.

Potential Applications and Future Directions

The derivatives of 5-Amino-N,N'-dimethylisophthalamide hold significant promise across various scientific domains.

  • Medicinal Chemistry: The isophthalamide core is present in compounds with antiplatelet aggregation activity.[7] By modifying the 5-position with various acyl or alkyl groups, novel analogues can be synthesized and screened for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[15][16] The introduction of halogen atoms provides handles for further elaboration via metal-catalyzed cross-coupling reactions, enabling access to complex molecular architectures.

  • Materials Science: The parent diamine can serve as a monomer for the synthesis of specialty polyamides. Derivatization of the amino group or the aromatic ring can be used to fine-tune the properties of the resulting polymers, such as thermal stability, solubility, and optical properties.

  • Diagnostics: As demonstrated by the extensive use of related structures, polyiodinated derivatives are prime candidates for development as X-ray contrast agents.[10][13][14]

Future research should focus on creating a diverse library of these derivatives and employing high-throughput screening to identify lead compounds for various therapeutic targets. The exploration of these derivatives as building blocks for novel coordination polymers and functional materials also represents a promising avenue of investigation.[17]

References

  • Chemistry LibreTexts. (2023). Reactivity of Amines. [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. [Link]

  • University of Calgary. (n.d.). Reactions of Amines. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Google Patents. (1982).
  • Google Patents. (1999). WO1999026916A1 - N-alkylation of 5-amino-2,4,6-triiodo-isophthalamides.
  • Google Patents. (2021). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • ResearchGate. (2020). Design, Synthesis, and Activities of Novel Derivatives of Isophthalamide and Benzene-1, 3-disulfonamide. [Link]

  • PubChem - NIH. (n.d.). Isophthalamide. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2007). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. [Link]

  • RSC Publishing. (2021). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. [Link]

  • EPO. (2011). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubMed. (2000). Influence of acylation of a Peptide corresponding to the amino-terminal region of endothelial nitric oxide synthase on the interaction with model membranes. [Link]

  • ScienceDirect. (2020). Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum. [Link]

  • PubMed Central. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of iodinated contrast agents from 5-Amino-N,N'-dimethylisophthalamide

An Application Note and Protocol for the Synthesis of Iodinated Contrast Agent Intermediates from 5-Aminoisophthalamide Derivatives Authored by a Senior Application Scientist Abstract This document provides a detailed gu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Iodinated Contrast Agent Intermediates from 5-Aminoisophthalamide Derivatives

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key tri-iodinated intermediates used in the manufacturing of non-ionic X-ray contrast agents. While the fundamental principles are applicable to various 5-aminoisophthalamide scaffolds, this guide focuses on the well-documented and industrially relevant synthesis starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. This precursor is pivotal in the production of widely used contrast media such as iohexol and iodixanol. We will explore the critical iodination step, subsequent purification, and the underlying chemical principles that govern this transformation. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice to ensure both reproducibility and a deep understanding of the process.

Introduction: The Central Role of Iodinated Aromatic Scaffolds

Iodinated contrast media (ICM) are indispensable tools in modern diagnostic imaging, particularly for X-ray-based modalities like computed tomography (CT). Their efficacy stems from the high atomic number of iodine, which effectively attenuates X-rays and enhances the visibility of anatomical structures. Modern non-ionic contrast agents are designed to maximize iodine concentration while minimizing osmolality and toxicity.

The core of many successful non-ionic ICMs is a 2,4,6-triiodinated 5-amino-isophthalamide backbone. The substituents on the amide nitrogens and the 5-amino group are strategically chosen to impart high water solubility and biological inertness. The synthesis of the central tri-iodinated scaffold is, therefore, a critical step in the overall manufacturing process. This note details the transformation of a 5-aminoisophthalamide precursor into this key intermediate.

The Synthetic Pathway: An Overview

The journey from a simple aromatic precursor to a complex tri-iodinated intermediate involves several key stages. The most common industrial pathway begins with 5-nitroisophthalic acid. This is converted to the key starting material, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA), which is then subjected to electrophilic iodination.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Core Iodination & Purification A 5-Nitroisophthalic Acid B Diesterification (e.g., with Methanol) A->B C Amidation with 1-Amino-2,3-propanediol B->C D Catalytic Hydrogenation (Nitro Group Reduction) C->D E 5-Amino-N,N'-bis(2,3-dihydroxypropyl) isophthalamide (ABA) D->E F Electrophilic Iodination (Iodine Monochloride) E->F Key Starting Material G Quenching (e.g., Sodium Bisulfite) F->G H Decolorization (e.g., Sodium Dithionite) G->H I Crystallization & Isolation H->I J 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide (Compound B) I->J

Figure 1: Overall synthetic workflow for the key intermediate.

The Core Reaction: Electrophilic Tri-iodination

The central transformation is the iodination of the ABA aromatic ring at the 2, 4, and 6 positions. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism Rationale: The amino group at position 5 is a powerful activating group, directing the electrophiles (I+) to the ortho and para positions (positions 2, 6, and 4, respectively). The carboxamide groups at positions 1 and 3 are deactivating and meta-directing, which further reinforces the substitution pattern. Iodine monochloride (ICl) is the preferred iodinating agent for industrial processes due to its high reactivity.[1] The reaction is highly sensitive to pH; maintaining a slightly acidic environment (pH 2-3) is crucial.[1][2]

  • Why pH 2-3? If the pH is too low (below ~1), the amino group becomes protonated (-NH3+), which deactivates the ring and halts the iodination reaction.[2] If the pH is too high (above ~4), the iodinating agent, ICl, can degrade.[2] Therefore, precise pH control, often through the continuous or portion-wise addition of a base like sodium hydroxide, is essential for high yield and purity.[1][2]

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes the batch synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) from its hydrochloride salt (ABA-HCl).

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[3][4]

  • Iodine monochloride is corrosive and reactive; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting.[3][4][5]

Materials and Reagents:

  • 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl)

  • Iodine monochloride (ICl)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 50% w/w solution

  • Sodium Bisulfite (NaHSO3) or Sodium Metabisulfite (Na2S2O5)

  • Sodium Dithionite (Na2S2O4)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • pH meter calibrated for the reaction temperature

  • Addition funnels or syringe pump for controlled reagent addition

Step-by-Step Protocol:
  • Dissolution and pH Adjustment:

    • Charge the reactor with 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (1.0 mole equivalent).

    • Add deionized water (approx. 3.2 L per mole of starting material).[1]

    • Stir at ambient temperature until all solids are dissolved.

    • Adjust the initial pH of the solution to approximately 3 by slowly adding 50% NaOH solution.[1]

  • Iodination Reaction:

    • Heat the reaction mixture to 65-80°C.[1]

    • The iodination is performed by adding a total of 3.0 to 3.1 mole equivalents of iodine chloride. This is best done in 3-4 portions.[1]

    • First Portion: Add the first portion of ICl (approx. 0.8 mole eq.). The solution will turn dark red/brown.

    • pH Readjustment: After the addition, the pH will drop. Slowly add 50% NaOH to bring the pH back to the 2-3 range.[1]

    • Subsequent Portions: Repeat the addition of ICl followed by pH readjustment until the full amount of ICl has been added.

    • Monitoring: The reaction can be monitored by HPLC to confirm the complete consumption of the starting material and intermediates.

  • Quenching Excess Iodinating Agent:

    • Once the reaction is complete, the highly reactive excess ICl must be neutralized.

    • Prepare a solution of sodium bisulfite or metabisulfite.

    • Slowly add the quenching agent to the reaction mixture. This will cause the dark color to fade to a pale yellow/orange. The goal is to use a slight excess (e.g., 2-5 mole % based on the starting material) to ensure all ICl is consumed.[1]

  • Decolorization and Purification:

    • Adjust the pH of the quenched reaction mixture to between 4 and 6 with 50% NaOH.[1]

    • Critical Step: Add sodium dithionite (approx. 3-5 mole % based on the starting material). This step is crucial for removing colored impurities, such as azo-dimers, which can form as byproducts.[1] Adding dithionite at a pH below 4 can lead to the formation of solid sulfur.[1]

    • The solution should become significantly lighter, approaching a colorless or very pale yellow state.

  • Crystallization and Isolation:

    • Cool the decolorized solution to a temperature between 25°C and 45°C to induce crystallization of the product.[2]

    • Stir the resulting slurry for a period to allow for complete crystallization.

    • Filter the white to off-white crystals using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove residual salts and impurities.

    • Dry the product under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the key parameters for the batch iodination process.

ParameterValue / ConditionRationale / Reference
Starting Material 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HClKey precursor for non-ionic contrast agents.[1][2]
Iodinating Agent Iodine Monochloride (ICl)Highly reactive electrophilic iodinating agent.[1]
Stoichiometry (ICl) ~3.1 mole equivalentsA slight excess ensures complete tri-iodination.[1]
Solvent Water or Water/Methanol mixtureProvides a suitable medium for reactants and pH control.[1][6]
Reaction Temperature 65 - 80 °CBalances reaction rate against potential degradation.[1][2]
Reaction pH 2.0 - 3.0Prevents amine protonation and ICl degradation.[1][2]
Quenching Agent Sodium Bisulfite / MetabisulfiteNeutralizes reactive excess ICl post-reaction.[1]
Decolorizing Agent Sodium DithioniteReduces colored azo-dimer impurities to hydrazino-dimers.[1]
Crystallization Temp. 25 - 45 °CControlled cooling to maximize yield and purity of the solid product.[2]

Process Insights: Batch vs. Continuous Iodination

While the protocol above describes a traditional batch process, modern industrial synthesis often employs continuous processing to improve consistency and efficiency.[2]

ProcessComparison Batch Batch Process - Single, large reactor - Sequential reagent addition - Potential for batch-to-batch variability - Suitable for smaller scales Continuous Continuous Process - Series of smaller reactors (CSTRs) - Continuous feed of reactants - Stable, steady-state operation - Improved consistency and safety - Ideal for large-scale production

Sources

Application

The Versatile Role of 5-Amino-N,N'-dimethylisophthalamide in Advanced Polymer Architectures

This comprehensive guide delves into the application of 5-Amino-N,N'-dimethylisophthalamide in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document pr...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the application of 5-Amino-N,N'-dimethylisophthalamide in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the monomer's unique properties and its utility in creating novel functional polymers. We will traverse from the fundamental characteristics of this molecule to detailed, field-proven protocols for polymerization and subsequent polymer characterization, equipping you with the knowledge to innovate in your own research endeavors.

Unveiling the Potential: A Monomer of Unique Functionality

5-Amino-N,N'-dimethylisophthalamide is an intriguing building block for polymer synthesis. Its structure is distinguished by three key features: a central aromatic ring providing rigidity and thermal stability, two N,N'-dimethylamide groups that can influence solubility and intermolecular interactions, and a reactive primary amino group that serves as a prime site for polymerization or further functionalization. This trifecta of attributes opens the door to a wide array of potential applications, from high-performance aramids to functional materials for biomedical applications.

The N,N'-dimethylamide moieties are of particular interest. Unlike secondary amides, these tertiary amides do not participate in hydrogen bonding as donors. This structural nuance can disrupt the tight chain packing often observed in traditional aromatic polyamides, potentially leading to enhanced solubility in organic solvents.[1] This improved processability is a significant advantage in the synthesis and fabrication of advanced polymer materials.

Strategic Polymer Synthesis: Harnessing the Reactivity of 5-Amino-N,N'-dimethylisophthalamide

The primary amino group on the isophthaloyl ring is the workhorse for incorporating this monomer into a polymer backbone. This functionality readily participates in condensation polymerization reactions, most notably with diacyl chlorides, to form aromatic polyamides (aramids). Below, we detail the most common and effective polymerization techniques.

Low-Temperature Solution Polycondensation

This is a widely employed method for the synthesis of high-molecular-weight aromatic polyamides.[2][3][4] The reaction is carried out in a polar aprotic solvent, which helps to dissolve the growing polymer chains.

Core Principle: The reaction involves the nucleophilic attack of the amino group of 5-Amino-N,N'-dimethylisophthalamide on the electrophilic carbonyl carbon of a diacyl chloride. The reaction releases hydrogen chloride (HCl), which is neutralized by an acid acceptor, such as pyridine or a tertiary amine, to drive the reaction to completion.

Experimental Protocol: Synthesis of a Novel Aramid

This protocol outlines the synthesis of a polyamide from 5-Amino-N,N'-dimethylisophthalamide and terephthaloyl chloride.

Materials:

  • 5-Amino-N,N'-dimethylisophthalamide

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Monomer Solution Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise molar equivalent of 5-Amino-N,N'-dimethylisophthalamide in anhydrous DMAc under an inert atmosphere. Stir the solution until the monomer is completely dissolved.

  • Reaction Cooldown: Cool the solution to 0°C using an ice bath.

  • Diacyl Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere.[2] An increase in viscosity is indicative of polymerization.

  • Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water, with vigorous stirring.

  • Purification: Collect the fibrous or powdered polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive diacyl chloride, which would terminate the polymer chain growth.

  • Low Temperature: Starting the reaction at 0°C helps to control the exothermic nature of the acylation reaction and minimize side reactions, leading to a higher molecular weight and more uniform polymer.[4]

  • Polar Aprotic Solvent: DMAc is an excellent solvent for both the monomers and the resulting aromatic polyamide, keeping the growing polymer chains in solution and allowing for the attainment of high molecular weights.[3][5]

  • Acid Acceptor: While not explicitly in this simplified protocol for clarity, the addition of an acid acceptor like pyridine is often used to neutralize the HCl byproduct, preventing the protonation of the amine monomer and promoting the polymerization reaction.[2]

Visualization of the Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Solution Dissolve 5-Amino-N,N'-dimethylisophthalamide in anhydrous DMAc under N2 Cooldown Cool solution to 0°C Monomer_Solution->Cooldown Addition Dropwise addition of Diacyl Chloride solution Cooldown->Addition Diacyl_Chloride_Solution Prepare equimolar Terephthaloyl Chloride in anhydrous DMAc Diacyl_Chloride_Solution->Addition Stirring Stir at room temperature for 12-24 hours Addition->Stirring Precipitation Precipitate polymer in Methanol Stirring->Precipitation Filtration Filter and collect polymer Precipitation->Filtration Washing Wash with Methanol and Water Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Aromatic Polyamide

Caption: Low-Temperature Solution Polycondensation Workflow.

Interfacial Polymerization

Interfacial polymerization is a rapid and robust method that occurs at the interface of two immiscible liquids.[6]

Core Principle: An aqueous solution of the diamine (and an acid acceptor) is carefully layered with an organic solution of the diacyl chloride. Polymerization occurs instantaneously at the liquid-liquid interface.

Experimental Protocol: Rapid Aramid Synthesis

Materials:

  • 5-Amino-N,N'-dimethylisophthalamide

  • Isophthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Beaker

  • Tweezers

Procedure:

  • Aqueous Phase: Prepare an aqueous solution of 5-Amino-N,N'-dimethylisophthalamide and an excess of sodium carbonate (to act as an acid acceptor).

  • Organic Phase: Prepare a solution of isophthaloyl chloride in an organic solvent such as dichloromethane.

  • Interfacial Reaction: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form immediately at the interface.

  • Polymer Removal: Gently grasp the polymer film at the center with a pair of tweezers and pull it out of the beaker continuously. A rope of the polyamide will be formed as fresh reactants diffuse to the interface.

  • Purification and Drying: Wash the polymer rope thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers. Dry the polymer in a vacuum oven.

Characterization of the Resulting Polyamides: Ensuring Quality and Understanding Properties

Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.

Technique Information Obtained Expected Results for Polyamides from 5-Amino-N,N'-dimethylisophthalamide
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1650 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer structure and confirmation of monomer incorporation.Resonances corresponding to the aromatic protons, the N-methyl protons, and the amide protons.[7][8]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and degradation temperature.High decomposition temperatures, typically above 400°C, are expected for aromatic polyamides.[8][9]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg).The Tg will depend on the specific diacyl chloride used and the polymer's molecular weight.[7]
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution (polydispersity).Provides crucial information on the success of the polymerization in achieving high molecular weight chains.

Potential Applications: From High-Performance Materials to Biomedical Innovations

The unique structure of polyamides derived from 5-Amino-N,N'-dimethylisophthalamide suggests a range of potential applications:

  • Advanced Composites: The inherent rigidity and thermal stability of the aromatic backbone make these polymers candidates for reinforcing fibers in high-performance composites for aerospace and automotive applications.[10]

  • Membranes for Separations: The controlled porosity and chemical resistance of aromatic polyamides are desirable for gas separation and filtration membranes. The N,N'-dimethylamide groups may influence the free volume and transport properties of the membrane.[10]

  • Functional Coatings: The improved solubility could allow for the solution-casting of thin, durable, and thermally stable coatings for electronics or protective applications.

  • Biomedical Materials and Drug Delivery: The polyamide backbone is structurally similar to peptides, suggesting potential for biocompatibility. The free amino group, if the monomer is used as a side chain or end-capper, or if a deficit of diacyl chloride is used in the polymerization, could serve as a handle for conjugating drugs or targeting moieties. Polyamides and poly(amino acid)s are actively being explored for drug delivery systems.[9]

Logical Pathway for Application Development

G cluster_properties Key Polymer Properties cluster_applications Potential Applications Monomer 5-Amino-N,N'-dimethylisophthalamide Polymerization Polymerization (e.g., Solution Polycondensation) Monomer->Polymerization Polymer Functional Aromatic Polyamide Polymerization->Polymer Thermal_Stability High Thermal Stability Polymer->Thermal_Stability Solubility Enhanced Solubility Polymer->Solubility Functionality Reactive Sites (Amine) Polymer->Functionality Composites Advanced Composites Thermal_Stability->Composites Membranes Separation Membranes Solubility->Membranes Coatings Functional Coatings Solubility->Coatings Biomedical Drug Delivery Functionality->Biomedical

Caption: From Monomer to Application.

Conclusion and Future Outlook

5-Amino-N,N'-dimethylisophthalamide is a monomer with significant untapped potential in polymer chemistry. Its unique combination of a reactive amino group, a rigid aromatic core, and solubility-enhancing N,N'-dimethylamide groups makes it a valuable tool for designing next-generation materials. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of novel polyamides derived from this versatile building block. Future research will likely focus on leveraging the pendant amino group for post-polymerization modification, leading to even more sophisticated and functional materials for a wide range of advanced applications.

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  • Asl, M. M., et al. (2021). Development in Additive Methods in Aramid Fiber Surface Modification to Increase Fiber-Matrix Adhesion: A Review. MDPI. [Link]

  • Various Authors. (2023). Multistranded Structure of Polymerization-Induced para -Aramid Nanofibers and the Fast Untying Strategy toward Ultrafine para -. ResearchGate. [Link]

  • Unknown Author. (2015). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. ResearchGate. [Link]

  • Guo, W., et al. (2023). Construction of Aramid Nanofiber-Based Interphase by In Situ Controlled Polymerization and Mechanism for Interfacial Reinforcement of Aramid Fiber Composites. ACS Figshare. [Link]

  • Ota, H., et al. (2023). Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. Polymer Chemistry. [Link]

  • Byun, T.-J. (2015). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS. [Link]

  • Wang, Y., et al. (2022). Construction of an Interfacial Layer of Aramid Fibers Grafted with Glycidyl POSS Assisted by Heat Treatment and Evaluation of Interfacial Adhesion Properties with Epoxy Resin. PubMed Central. [Link]

  • Patrickios, C. S., et al. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Institutes of Health (NIH). [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Amino-N,N'-dimethylisophthalamide

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-Amino-N,N'-dimethylisophthalamide in the presence o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-Amino-N,N'-dimethylisophthalamide in the presence of its potential impurities and degradation products. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability studies in pharmaceutical development. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing method development rationale, a step-by-step analytical procedure, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

5-Amino-N,N'-dimethylisophthalamide is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantitative determination and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2]

This document provides a detailed, field-proven protocol for a stability-indicating HPLC method. The causality behind experimental choices, such as mobile phase composition, pH, and column chemistry, is explained to provide a deeper understanding of the method's scientific foundation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure: 5-Amino-N,N'-dimethylisophthalamide is an aromatic amine and a diamide. The presence of the aromatic ring and the amino group constitutes the primary chromophore responsible for its UV absorbance.

  • pKa: The basicity of the aromatic amine is significantly influenced by the electron-withdrawing amide groups on the benzene ring. While aniline has a pKa of approximately 4.6, the amide substituents will lower this value.[3] For robust method development, it is crucial to control the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure consistent ionization and good peak shape.

  • Solubility: Amides can act as hydrogen bond donors and acceptors, allowing for some solubility in polar solvents. However, they are generally less soluble than comparable amines or carboxylic acids.[4][5] The solubility of 5-Amino-N,N'-dimethylisophthalamide should be experimentally determined in common HPLC solvents such as water, methanol, and acetonitrile to prepare stock solutions and standards.

HPLC Method Development and Rationale

The goal is to develop a stability-indicating method capable of separating the main peak from potential process impurities and degradation products.

Column Selection

A C18 (octadecylsilane) column is selected as the stationary phase. This is a common choice for reversed-phase chromatography of moderately polar to nonpolar compounds. The hydrophobic nature of the C18 chains will interact with the aromatic ring of the analyte, providing good retention. A column with high-purity silica and end-capping is recommended to minimize peak tailing, which can be an issue with basic compounds like aromatic amines.

Mobile Phase Selection and Optimization

A mixture of an aqueous buffer and an organic solvent is used as the mobile phase.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol. A gradient elution is selected to ensure the elution of both polar and non-polar impurities within a reasonable runtime.

  • Aqueous Phase and pH Control: A phosphate buffer is chosen for its buffering capacity in the acidic pH range. To ensure the aromatic amine is in its protonated form (R-NH3+), which generally results in better peak shape and retention on a C18 column, a pH of 2.5 is selected. This is well below the expected pKa of the aromatic amine.

Detection Wavelength

Based on the UV absorbance characteristics of the aniline chromophore, a detection wavelength of 230 nm is selected to provide high sensitivity for both the main component and potential impurities.

Detailed Analytical Protocol

Materials and Reagents
  • 5-Amino-N,N'-dimethylisophthalamide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 5-Amino-N,N'-dimethylisophthalamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol (as per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[7][8][9]

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 1.0% (for 6 replicate injections)
Specificity (Forced Degradation)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The sample is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The stressed samples are then analyzed, and the peak purity of the main component is assessed using a PDA detector to ensure no co-eluting peaks.

Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day ruggedness): Determined by analyzing the same samples on two different days, by two different analysts, or on two different instruments. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Organic phase composition (± 2%)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualizations

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Volumetric Dilution B->C D Injection into HPLC C->D Inject Sample E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G Chromatogram H Quantification G->H I Report Generation H->I

Caption: A typical workflow for HPLC analysis.

Method Validation Logical Flow

Validation_Flow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method described in this application note is a specific, accurate, precise, and robust procedure for the quantitative analysis of 5-Amino-N,N'-dimethylisophthalamide. The stability-indicating nature of the method, demonstrated through forced degradation studies, makes it highly suitable for the analysis of stability samples and for routine quality control in a pharmaceutical setting. Adherence to the detailed protocol and validation procedures will ensure reliable and consistent results, contributing to the overall quality assurance of the final pharmaceutical product.

References

  • Shabir, G. (2013). HPLC Method Development and Validation in Pharmaceutical Analysis: Handbook for Analytical Scientists. LAP LAMBERT Academic Publishing. [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Fiveable. (n.d.). Structure and properties of amines. Organic Chemistry II Class Notes. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][7][8]

  • U.S. Pharmacopeia.
  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Wikipedia. (2024). Amide. [Link][4]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link][5]

  • Scribd. (n.d.). Aniline pH Effects on UV Spectrum. [Link][6]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC Method Development for Pharmaceuticals. John Wiley & Sons.
  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. [Link][10]

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Application

Application Note: A Detailed NMR Spectroscopy Protocol for the Structural Characterization of 5-Amino-N,N'-dimethylisophthalamide

Abstract This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Amino-N,N'-dimethylisophthalamide. Designed for researchers in organic s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Amino-N,N'-dimethylisophthalamide. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this guide moves beyond a simple list of procedures to offer a scientifically grounded rationale for each step, ensuring robust and reproducible results. The protocol covers sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and guidelines for data processing and interpretation. By adhering to these field-proven methodologies, researchers can confidently elucidate and verify the chemical structure of this important aromatic amide intermediate.

Introduction: The Significance of 5-Amino-N,N'-dimethylisophthalamide

5-Amino-N,N'-dimethylisophthalamide is a substituted aromatic diamide of significant interest as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its structure, featuring a trisubstituted benzene ring with an amino group and two N-methylamide moieties, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] The precise chemical environment of each proton and carbon atom is reflected in its unique chemical shift and coupling constant, providing a detailed fingerprint of the molecular architecture.

This document serves as a practical guide to obtaining high-quality NMR data for 5-Amino-N,N'-dimethylisophthalamide, grounded in the fundamental principles of NMR spectroscopy.[2][3]

Physicochemical Properties of 5-Amino-N,N'-dimethylisophthalamide

A foundational understanding of the analyte's properties is critical for designing an effective NMR experiment.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂[4][5]
Molecular Weight 207.23 g/mol [4][5]
Appearance Solid (predicted)[4]
CAS Number 41616-02-8[4][5]

The presence of polar amine and amide functional groups suggests that 5-Amino-N,N'-dimethylisophthalamide will be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), and potentially chloroform (CDCl₃). The choice of solvent is a critical first step in sample preparation.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg) B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Sample (0.6-0.7 mL) B->C D Transfer to High-Quality 5mm NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D COSY H 2D HSQC G->H I 2D HMBC H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Integration & Peak Picking K->L M Spectral Interpretation L->M N Structural Verification M->N

Caption: Workflow for NMR analysis of 5-Amino-N,N'-dimethylisophthalamide.

Detailed Protocol

This section provides a step-by-step methodology for the NMR analysis of 5-Amino-N,N'-dimethylisophthalamide.

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.

  • Weighing the Sample: Accurately weigh 10-20 mg of 5-Amino-N,N'-dimethylisophthalamide. This concentration range is generally sufficient for obtaining good signal-to-noise in ¹H NMR and allows for the acquisition of a ¹³C NMR spectrum in a reasonable timeframe.

  • Solvent Selection: Due to the polar nature of the amide and amine groups, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. It is a good solvent for a wide range of organic molecules and its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic or amide proton signals. Alternatively, deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be used, but be aware that chemical shifts, particularly of the NH protons, can be highly solvent-dependent.[6][7]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; any suspended particulate matter will degrade the quality of the magnetic field homogeneity (shimming) and result in broadened spectral lines.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. Avoid using scratched or chipped tubes as they can negatively impact spectral resolution.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

The ¹H NMR spectrum will provide information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.

ParameterRecommended ValueRationale
Pulse Program zg30 or equivalentStandard 30-degree pulse for routine acquisition.
Number of Scans (NS) 16-32Sufficient for good signal-to-noise for a 10-20 mg sample.
Relaxation Delay (D1) 2-5 sAllows for adequate relaxation of most protons, important for accurate integration.
Acquisition Time (AQ) 3-4 sEnsures good digital resolution.
Spectral Width (SW) 12-16 ppmCovers the expected range of chemical shifts for all protons.
Temperature 298 K (25 °C)Standard operating temperature.

The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentStandard proton-decoupled ¹³C experiment.
Number of Scans (NS) 1024 or more¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (D1) 2 sStandard delay for qualitative ¹³C spectra.
Spectral Width (SW) 200-220 ppmCovers the full range of expected carbon chemical shifts.

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[8]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the aromatic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the overall carbon skeleton.

Data Processing and Analysis

Proper data processing is as critical as data acquisition for obtaining a high-quality, interpretable spectrum.

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Referencing: The chemical shift axis should be referenced. For DMSO-d₆, the residual solvent peak is at 2.50 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons it represents.

  • Peak Picking: Identify the precise chemical shift of each peak.

Expected ¹H NMR Data and Interpretation

The following is a prediction of the ¹H NMR spectrum of 5-Amino-N,N'-dimethylisophthalamide in DMSO-d₆. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an electron-donating group and will shield the ortho and para positions, shifting them upfield. The amide groups (-CONHCH₃) are electron-withdrawing and will deshield the ortho and para positions.

Structure and Proton Labeling:

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCouplingRationale
H(a) & H(b) ~2.8-3.0d6HJ ≈ 4-5 HzN-methyl protons, likely appearing as a doublet due to coupling with the amide N-H proton.
NH₂ ~5.0-6.0br s2H-Amino group protons, often a broad singlet. Chemical shift is concentration and solvent dependent.
H(c) ~7.0-7.2t1HJ ≈ 2-3 Hz (meta)Aromatic proton para to the amino group and ortho to two amide groups.
H(d) ~6.5-6.8d2HJ ≈ 2-3 Hz (meta)Aromatic protons ortho to the amino group and meta to the amide groups. Shielded by the -NH₂ group.
CONH ~8.0-8.5br q2HJ ≈ 4-5 HzAmide N-H protons, often broad and coupled to the N-methyl protons.

Note: The multiplicities of the aromatic protons may be more complex due to second-order effects. The chemical shifts of NH and NH₂ protons are highly dependent on solvent, concentration, and temperature.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the NMR analysis of 5-Amino-N,N'-dimethylisophthalamide. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality 1D and 2D NMR spectra. The provided interpretation guidelines, based on established principles of chemical shifts and coupling constants, will aid in the accurate and confident structural elucidation of this key synthetic intermediate.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • John Wiley & Sons, Ltd. (n.d.). NMR Data Processing. [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • MDPI. (2022, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • JoVE. (2015, March 4). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • YouTube. (2016, January 14). HMNR Aromatic Coupling. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Springer. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • MDPI. (n.d.). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. [Link]

  • anucollege. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • CCPN. (n.d.). Protein NMR | A Practical Guide. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • PubMed. (n.d.). H-1 NMR spectra part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • ChemRxiv. (n.d.). A practical guide to RNA NMR spectral analysis for undergraduate students. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Bruker. (n.d.). NMR Spectroscopy: Data Acquisition. [Link]

  • Eastern Analytical Symposium. (n.d.). E25-04: Practical NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Bath. (n.d.). H NMR Spectroscopy. [Link]

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Method

Application Note: Quantitative Analysis of 5-Amino-N,N'-dimethylisophthalamide in Human Plasma using LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 5-Amino-N,N'-dimethylisophthalamide in human plasma using liquid chromatography coupled with tandem mass spectrometry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 5-Amino-N,N'-dimethylisophthalamide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high precision and accuracy, in accordance with regulatory guidelines.

Introduction

5-Amino-N,N'-dimethylisophthalamide is an aromatic diamide of interest in pharmaceutical and chemical research. Accurate quantification of this and similar small molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and various drug metabolism studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]

The inherent complexity of biological samples like plasma necessitates a robust analytical method that can overcome matrix effects and ensure reliable results.[4] This application note provides a comprehensive, step-by-step protocol for the analysis of 5-Amino-N,N'-dimethylisophthalamide, from sample preparation to data acquisition and analysis. The described method is developed and validated following the principles outlined in the FDA M10 Bioanalytical Method Validation guidance, ensuring data integrity and regulatory compliance.[5][6][7]

Principles of the Method

The analytical strategy is centered around the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[8]

Electrospray ionization (ESI) in the positive ion mode is employed, as the amine and amide functionalities of 5-Amino-N,N'-dimethylisophthalamide are readily protonated. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). Chromatographic separation is achieved using a reversed-phase C18 column, which is suitable for retaining and separating small aromatic molecules.[3]

A stable isotope-labeled internal standard (SIL-IS), 5-Amino-N,N'-dimethylisophthalamide-d6, is utilized to compensate for variability during sample preparation and ionization.[9][10] The SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes and experiences similar matrix effects without interfering with the analyte signal.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from plasma sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (5-Amino-N,N'-dimethylisophthalamide-d6) Sample->Add_IS Spike Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Mix Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents

  • 5-Amino-N,N'-dimethylisophthalamide (Purity ≥98%)

  • 5-Amino-N,N'-dimethylisophthalamide-d6 (Isotopic Purity ≥99%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with K2-EDTA as anticoagulant)

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][13]

  • Thaw Samples: Allow frozen human plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (5-Amino-N,N'-dimethylisophthalamide-d6 at 100 ng/mL in 50:50 methanol:water) to each tube.

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[13]

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography Parameters
ParameterValue
HPLC System Standard UHPLC/HPLC system
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry Parameters

The fragmentation of aromatic amides often involves cleavage of the amide bond.[14] For 5-Amino-N,N'-dimethylisophthalamide, the N,N-dimethylamide groups are likely sites of fragmentation.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
MRM Transitions

The following MRM transitions are proposed for the analysis. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
5-Amino-N,N'-dimethylisophthalamide208.1163.1 (Quantifier)1003015
208.172.1 (Qualifier)1003025
5-Amino-N,N'-dimethylisophthalamide-d6 (IS)214.1169.11003015

Note: Product ion m/z 163.1 corresponds to the loss of a dimethylamine group. Product ion m/z 72.1 corresponds to the dimethyliminium ion.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the FDA's M10 guidance.[5][7] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Calibration Curve: A calibration curve should be prepared over the expected concentration range. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.

  • Stability: Evaluation of the analyte's stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage).

  • Dilution Integrity: Ensuring that samples with concentrations above the upper limit of quantification can be diluted and accurately measured.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of 5-Amino-N,N'-dimethylisophthalamide in human plasma. The protocol, which includes a simple and efficient protein precipitation step and the use of a stable isotope-labeled internal standard, is designed to deliver accurate, precise, and reliable data for pharmaceutical and bioanalytical studies. Adherence to the principles of regulatory guidelines for method validation will ensure the generation of high-quality, defensible results.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhao, L., & Juck, M. (n.d.).
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913–920.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Southeast Center for Integrated Metabolomics. (2016).
  • ProPharma Group. (2022). Understanding ICH M10 “Bioanalytical Method Validation and Study Sample Analysis”. [Link]

  • Chromedia. (n.d.). Applying Solid Phase Extraction. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Cooper, K. M., Jantanke, N., & Cuskelly, G. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry.
  • Staub, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(10), 2339–2348.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine.
  • Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1423–1435.
  • National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Lorenzo-Parodi, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415(12), 2631–2640.
  • INIS-IAEA. (n.d.). State-of-the-art in solid-phase extraction of biofluids (M10).
  • Pajand, A., et al. (2016). Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. Analytical Chemistry, 88(23), 11482–11490.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Vessman, J. (1983). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 10-15.
  • ResearchGate. (2023). (PDF) Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison.
  • Ho, W. H., & Hsieh, S. J. (2001). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • eGyanKosh. (n.d.).
  • Agilent Technologies, Inc. (2019).
  • ResearchGate. (n.d.). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection.

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Application

Application Notes and Protocols for the N,N-Dimethylation of 5-Aminoisophthalic Acid

Introduction N,N-dimethyl-5-aminoisophthalic acid is a valuable substituted aromatic diamine building block in medicinal chemistry and materials science. The introduction of the dimethylamino group significantly alters t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-5-aminoisophthalic acid is a valuable substituted aromatic diamine building block in medicinal chemistry and materials science. The introduction of the dimethylamino group significantly alters the electronic properties and steric profile of the 5-aminoisophthalic acid core, offering a versatile scaffold for synthesizing a range of molecular entities, from pharmacologically active agents to specialized polymers.

This technical guide provides a comprehensive overview of the reaction conditions for the N,N-dimethylation of 5-aminoisophthalic acid. We will delve into the strategic considerations for this synthesis, focusing on the widely utilized Eschweiler-Clarke reaction. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols.

Strategic Considerations for N,N-Dimethylation

Direct N,N-dimethylation of 5-aminoisophthalic acid presents a significant challenge due to the presence of two carboxylic acid functional groups. These acidic protons can interfere with the basic conditions often employed in methylation reactions, leading to side reactions and purification difficulties. A more robust and higher-yielding approach involves a two-step strategy:

  • Esterification: The carboxylic acid groups of 5-aminoisophthalic acid are first protected as methyl esters, forming dimethyl 5-aminoisophthalate. This transformation renders the molecule more soluble in organic solvents and prevents interference from the acidic protons in the subsequent methylation step.

  • N,N-Dimethylation: The amino group of dimethyl 5-aminoisophthalate is then selectively dimethylated.

  • Hydrolysis (Optional): If the final desired product is the diacid, the methyl esters are hydrolyzed under basic conditions.

This guide will focus on the N,N-dimethylation of the more amenable substrate, dimethyl 5-aminoisophthalate, via the Eschweiler-Clarke reaction, followed by a protocol for the hydrolysis of the resulting diester.

The Eschweiler-Clarke Reaction: A Reliable Method for N,N-Dimethylation

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] It utilizes an excess of formic acid and formaldehyde as the methylating agent.[1] A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide.[1][3]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a reductive amination pathway. The amine first condenses with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[1] For a primary amine, this process occurs twice to yield the N,N-dimethylated product.[4]

Eschweiler-Clarke Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: First Methylation cluster_2 Step 3: Second Iminium Ion Formation cluster_3 Step 4: Second Methylation Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + CH₂O Iminium_in [R-N⁺H=CH₂] Formaldehyde CH₂O Water H₂O Formic_Acid1 HCOOH Monomethyl R-NHCH₃ CO2_1 CO₂ Monomethyl_in R-NHCH₃ Iminium_in->Monomethyl + HCOOH Iminium2 [R-N⁺(CH₃)=CH₂] Monomethyl_in->Iminium2 + CH₂O Formaldehyde2 CH₂O Water2 H₂O Iminium2_in [R-N⁺(CH₃)=CH₂] Formic_Acid2 HCOOH Dimethyl R-N(CH₃)₂ CO2_2 CO₂ Iminium2_in->Dimethyl + HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Protocols

Part 1: Synthesis of Dimethyl 5-Aminoisophthalate (Starting Material)

For researchers who need to synthesize the starting material, a reliable method involves the esterification of 5-aminoisophthalic acid.

Materials:

  • 5-Aminoisophthalic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-aminoisophthalic acid (1.0 eq).

  • Add anhydrous methanol (approximately 10 mL per gram of 5-aminoisophthalic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90°C) with stirring.[5]

  • Maintain the reflux overnight (12-16 hours) to ensure complete esterification.

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of EtOAc) to neutralize the remaining acid.

  • Wash the organic layer with brine (1 x volume of EtOAc).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-aminoisophthalate as a solid.[5] The product can be further purified by recrystallization if necessary.

Part 2: N,N-Dimethylation of Dimethyl 5-Aminoisophthalate via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[2] Note that anilines with electron-withdrawing groups, such as dimethyl 5-aminoisophthalate, may require slightly more forcing conditions (higher temperature or longer reaction times) for complete conversion.[3]

Materials:

  • Dimethyl 5-aminoisophthalate

  • Formic acid (HCOOH), 88-98%

  • Formaldehyde (HCHO), 37% aqueous solution

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add dimethyl 5-aminoisophthalate (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq).

  • Add a 37% aqueous solution of formaldehyde (excess, e.g., 5-10 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.[2] The reaction is typically heated for several hours (e.g., 6-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the pH is approximately 9-10. This should be done in an ice bath to control the exothermic neutralization.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl N,N-dimethyl-5-aminoisophthalate.

  • The product can be purified by column chromatography on silica gel.

Eschweiler-Clarke Workflow Start Dimethyl 5-aminoisophthalate Reagents Add Formic Acid and Formaldehyde Start->Reagents Heat Heat to 80-100°C Reagents->Heat Cool Cool to Room Temperature Heat->Cool Basify Basify with NaOH or K₂CO₃ Cool->Basify Extract Extract with DCM or EtOAc Basify->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Dimethyl N,N-dimethyl-5-aminoisophthalate Purify->Product

Caption: Experimental workflow for the Eschweiler-Clarke reaction.

Part 3: Hydrolysis of Dimethyl N,N-Dimethyl-5-aminoisophthalate (Optional)

This protocol describes the saponification of the diester to the corresponding dicarboxylic acid.

Materials:

  • Dimethyl N,N-dimethyl-5-aminoisophthalate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), concentrated or 1M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolve dimethyl N,N-dimethyl-5-aminoisophthalate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (excess, e.g., 3-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the alcohol by rotary evaporation.

  • Dissolve the residue in water and cool in an ice bath.

  • Slowly add hydrochloric acid to acidify the solution to a pH of approximately 3-4.

  • The N,N-dimethyl-5-aminoisophthalic acid should precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table provides a general comparison of reaction conditions for N,N-dimethylation of anilines using the Eschweiler-Clarke reaction, which can serve as a starting point for the optimization of the synthesis of N,N-dimethyl-5-aminoisophthalic acid.

SubstrateMethylating AgentsTemperature (°C)Time (h)Yield (%)Reference
Secondary AmineHCOOH, HCHO (37% aq.)801898[2]
N-methylanilineHCHO (37% aq.), K₂CO₃ in Toluene1302074[3][6]
Long-chain primary aminesHCOOH, HCHO50-1005-25Not specified[6]
Amino acidsParaformaldehyde, HCOOH70-1202-6Good[7]

Note: The presence of two electron-withdrawing ester groups in dimethyl 5-aminoisophthalate may necessitate conditions at the higher end of the temperature and time ranges for optimal conversion.

Conclusion

The N,N-dimethylation of 5-aminoisophthalic acid is most effectively achieved through a multi-step process involving the initial esterification of the carboxylic acid groups, followed by an Eschweiler-Clarke reaction on the resulting dimethyl 5-aminoisophthalate. This approach mitigates potential side reactions and facilitates purification. The provided protocols offer a robust framework for the synthesis of N,N-dimethyl-5-aminoisophthalic acid and its diester precursor, which are valuable intermediates in various fields of chemical research and development.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Production of 5-aminoisophthalic acid.
  • Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831. PubChem. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of nitrogen dimethylated derivative of amino acid.
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. ResearchGate. [Link]

  • Dimethyl 5-aminoisophthalate Seven Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

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Method

Application Note &amp; Protocol: Synthesis and Characterization of Novel Polyamides Utilizing 5-Amino-N,N'-dimethylisophthalamide as a Functional Monomer

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Amino-N,N'-dimethylisophthalamide as a monomer in the synthesis of novel polyamides. P...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Amino-N,N'-dimethylisophthalamide as a monomer in the synthesis of novel polyamides. Polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, many aromatic polyamides suffer from poor solubility, which complicates processing and limits their applications.[1][2] The unique structure of 5-Amino-N,N'-dimethylisophthalamide, featuring an aromatic diamine functionality with pre-existing N-methylated amide groups, offers a strategic approach to designing polyamides with potentially enhanced solubility and modified hydrogen-bonding networks, without compromising thermal performance.

This guide details the theoretical basis, a detailed step-by-step laboratory protocol for low-temperature solution polycondensation, and subsequent methods for the characterization of the resulting polymer. The causality behind experimental choices is emphasized to provide a deep understanding of the synthesis process.

Introduction to the Monomer: 5-Amino-N,N'-dimethylisophthalamide

5-Amino-N,N'-dimethylisophthalamide is a specialized aromatic compound that functions as an A-B type monomer, specifically as an aromatic diamine, for step-growth polymerization. Its structure is unique in that it combines the reactive primary amine group, essential for polymerization, with two N-methylated amide groups integrated into the benzene ring backbone.

Key Structural Features and Their Implications:

  • Primary Aromatic Amine (-NH₂): This group at the 5-position is the primary reactive site for forming new amide linkages with a dicarboxylic acid or, more commonly, a diacyl chloride comonomer. The reactivity is lower than that of aliphatic amines, necessitating specific polymerization conditions.[3]

  • N,N'-dimethylamide Groups (-C(O)NHCH₃): These groups, located at the 1 and 3 positions, are stable and non-reactive under typical polycondensation conditions. Their presence is expected to disrupt the tight chain packing and extensive hydrogen bonding typically seen in traditional aromatic polyamides, which may lead to improved solubility in organic solvents.

  • Aromatic Backbone: The phenyl ring imparts rigidity and thermal stability to the resulting polymer backbone, a hallmark of aromatic polyamides.[1]

Monomer Properties
PropertyValue
Chemical Name 5-Amino-N,N'-dimethylisophthalamide
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
CAS Number Not readily available. Structure derived from nomenclature.
Appearance Expected to be a crystalline solid at room temperature.

Principles of Polyamide Synthesis: Low-Temperature Solution Polycondensation

To synthesize high-molecular-weight aromatic polyamides, side reactions and monomer degradation must be minimized. High-temperature melt condensation is often unsuitable for aromatic monomers due to their high melting points and potential for side reactions.[3] Therefore, low-temperature solution polycondensation is the method of choice.

Causality of Method Selection:

  • High Reactivity: The reaction between an aromatic amine and a highly reactive diacyl chloride is rapid even at low temperatures. This allows the polymerization to proceed efficiently without the need for high thermal energy.

  • Control over Stoichiometry: The gradual addition of one monomer to the other in solution allows for precise control over the reaction, which is critical for achieving a high degree of polymerization.

  • Suppression of Side Reactions: Low temperatures (0°C to room temperature) minimize unwanted side reactions, leading to a more linear and well-defined polymer structure.

  • Solvent System: The use of aprotic polar solvents, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is crucial. These solvents can dissolve the polar monomers and, critically, the resulting rigid-rod polymer, preventing premature precipitation and allowing polymer chains to grow to a high molecular weight.[4] Often, a salt like lithium chloride (LiCl) is added to further enhance solubility by disrupting the strong intermolecular hydrogen bonds of the polyamide.[2]

General Reaction Scheme

The polymerization proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the 5-Amino-N,N'-dimethylisophthalamide attacks the carbonyl carbon of a diacyl chloride (e.g., Terephthaloyl chloride), forming a new amide bond and eliminating hydrogen chloride (HCl).

Reaction_Scheme cluster_reactants Reactants cluster_product Products MonomerA 5-Amino-N,N'-dimethylisophthalamide (Diamine) Polymer Polyamide Repeating Unit MonomerA->Polymer + MonomerB Terephthaloyl Chloride (Diacyl Chloride) MonomerB->Polymer Byproduct HCl Polymer->Byproduct + Workflow start Start: Assemble Dry Glassware under Nitrogen Atmosphere dissolve_diamine 1. Dissolve Diamine Monomer & LiCl in Anhydrous DMAc start->dissolve_diamine cool 2. Cool Solution to 0°C (Ice Bath) dissolve_diamine->cool add_tcl 4. Add TCL Solution Dropwise over 30-60 min cool->add_tcl prepare_tcl 3. Prepare TCL Solution in Anhydrous DMAc prepare_tcl->add_tcl react 5. Stir at 0°C for 2h, then at Room Temp for 24h add_tcl->react precipitate 6. Pour Viscous Solution into Stirring Methanol react->precipitate filter_wash 7. Filter the Precipitate. Wash with Methanol & Water precipitate->filter_wash dry 8. Dry Polymer under Vacuum at 80-100°C for 24h filter_wash->dry end End: Collect Final Polyamide Product dry->end

Caption: Step-by-step workflow for polyamide synthesis.

Step-by-Step Methodology

Note: Perform all steps under a dry nitrogen atmosphere to prevent premature hydrolysis of the diacyl chloride.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Ensure all glassware is thoroughly oven-dried.

    • Purge the flask with dry nitrogen for 15-20 minutes.

  • Monomer Dissolution (Self-Validating Step):

    • To the flask, add 5-Amino-N,N'-dimethylisophthalamide (e.g., 2.072 g, 10.0 mmol) and dried Lithium Chloride (e.g., 1.5 g, ~5% w/v).

    • Using a syringe, add 30 mL of anhydrous DMAc.

    • Stir the mixture at room temperature until all solids are completely dissolved. A clear, homogenous solution indicates that the monomer is ready for reaction and the solvent system is effective. If dissolution is slow, gentle warming (40-50°C) can be applied, followed by cooling back to room temperature.

  • Initiation of Polymerization:

    • Cool the reaction flask to 0°C using an ice-water bath.

    • In a separate, dry flask, dissolve Terephthaloyl chloride (TCL) (2.030 g, 10.0 mmol) in 20 mL of anhydrous DMAc.

    • Slowly add the TCL solution to the stirred diamine solution dropwise via a syringe or addition funnel over a period of 30-60 minutes.

    • Causality: Slow addition is critical to maintain stoichiometric balance locally and to control the exotherm of the reaction, preventing side reactions and ensuring the formation of a high-molecular-weight polymer.

  • Polymerization Progression (Self-Validating Step):

    • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.

    • A significant increase in the viscosity of the solution is a primary indicator of successful polymerization. The solution may become a thick, stirrable gel. This observation confirms the formation of long polymer chains.

  • Polymer Isolation and Purification:

    • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol.

    • A fibrous or powdery white precipitate of the polyamide should form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly by re-slurrying it in fresh methanol (2 x 200 mL) and then in hot deionized water (2 x 200 mL) to remove residual DMAc, LiCl, and HCl byproduct.

    • Finally, wash again with methanol to facilitate drying.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

    • The final product should be a white-to-off-white fibrous solid or powder.

Characterization of the Polyamide

Proper characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.

Structural and Physical Property Analysis
Analysis TechniquePurposeExpected Results / Key Observations
FTIR Spectroscopy Confirm functional groups and formation of amide bonds. [5]Disappearance of primary amine N-H stretches (~3400 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and a broad N-H stretch (~3300 cm⁻¹).
NMR Spectroscopy (¹H, ¹³C) Elucidate the detailed polymer structure and confirm purity. [6]Disappearance of monomer-specific signals. Appearance of new, broader peaks in the aromatic and amide regions consistent with the polymer repeating unit.
Solubility Testing Assess processability.Test solubility in solvents like DMAc, NMP, DMSO, THF, and Chloroform. [1]Expected to be soluble in polar aprotic solvents, potentially with better solubility than conventional aramids.
Thermogravimetric Analysis (TGA) Determine thermal stability and decomposition temperature (Td). [7]Aromatic polyamides typically exhibit high thermal stability. Expect the 5% weight loss temperature (T₅) to be above 350-400°C in a nitrogen atmosphere. [8]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg). [7]A high Tg is expected, characteristic of rigid aromatic polymer backbones.
Inherent Viscosity Estimate the relative molecular weight of the polymer. [2]Measured in a solvent like DMAc with LiCl. A higher viscosity value (e.g., >0.5 dL/g) generally indicates a higher molecular weight and successful polymerization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Yield - Incomplete precipitation. - Loss of material during washing.- Use a larger volume of non-solvent (methanol). - Ensure the polymer is fully precipitated before filtering.
Brittle Polymer / Low Viscosity - Impure or wet monomers/solvents. - Incorrect stoichiometry. - Reaction temperature too high.- Use anhydrous solvents and purified monomers. - Carefully weigh monomers. - Maintain low temperature during TCL addition.
Polymer Precipitates During Reaction - Poor solubility of the growing polymer chain.- Increase the concentration of LiCl in the DMAc solution. - Ensure the solvent is truly anhydrous.

Safety Precautions

  • Diacyl Chlorides (TCL): Highly corrosive and react violently with water, releasing HCl gas. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Aprotic Solvents (DMAc): Can be harmful if inhaled or absorbed through the skin. They are also potential reproductive toxins. Use in a well-ventilated area or fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for each chemical before use.

References

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

  • Faghihi, K., & Shabanian, M. (2011). SYNTHESIS AND CHARACTERIZATION OF NEW OPTICALLY ACTIVE POLY(AMIDE-IMIDE)S BASED ON N-TRIMELLITIMIDO-L-AMINO ACID AND TRIMETHYLEN. ResearchGate. Retrieved from [Link]

  • El-Ghayoury, A., Mhetar, S., & El-Ghayoury, A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
  • NIH. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]

  • NIH. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]

  • Hsiao, S.-H. (2025). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Retrieved from [Link]

  • Sandoo. (n.d.). China 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Manufacturers & Suppliers. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of aminoporphyrin-end-functionalized poly(N-isopropylacrylamide) with photodynamic and thermoresponsive effects. Retrieved from [Link]

  • Scilit. (n.d.). Physicochemical characterization of some fully aromatic polyamides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of Analytical Standards for 5-Amino-N,N'-dimethylisophthalamide

Introduction 5-Amino-N,N'-dimethylisophthalamide is a chemical intermediate of increasing interest in the pharmaceutical and polymer industries. As with any compound intended for use in regulated products, the establishm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-N,N'-dimethylisophthalamide is a chemical intermediate of increasing interest in the pharmaceutical and polymer industries. As with any compound intended for use in regulated products, the establishment of a robust analytical standard is a prerequisite for accurate quantification, impurity profiling, and ensuring batch-to-batch consistency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for 5-Amino-N,N'-dimethylisophthalamide.

The protocols outlined herein are designed to serve as a detailed starting point for method development and validation, adhering to the principles of scientific integrity and regulatory expectations, such as those described in the ICH Q2(R1) guidelines[1][2]. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Physicochemical Properties and Reference Standard Handling

A thorough understanding of the physicochemical properties of 5-Amino-N,N'-dimethylisophthalamide is fundamental to the development of analytical methods. While specific experimental data for this compound is not extensively available in the public domain, its structure as an aromatic amine with amide functionalities allows for informed predictions to guide initial method development.

PropertyPredicted/Known InformationImplication for Analytical Method Development
Molecular Formula C₁₀H₁₃N₃O₂Used for exact mass determination in mass spectrometry.
Molecular Weight 207.23 g/mol Essential for preparation of standard solutions and stoichiometric calculations.
Appearance Likely a solid at room temperature.Dictates the need for a suitable solvent for sample preparation.
Solubility Expected to have some solubility in polar organic solvents and aqueous acidic solutions.Initial screening of solvents such as methanol, acetonitrile, and water (with pH adjustment) is recommended for HPLC and sample preparation.
UV Absorbance The aromatic ring and amino group suggest UV absorbance in the 200-400 nm range.UV spectrophotometry is a viable technique for detection and quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
pKa The aromatic amino group will have a basic pKa, while the amide protons are weakly acidic.The pH of the mobile phase in HPLC will significantly affect the retention time and peak shape.

Reference Standard Handling and Storage:

A well-characterized reference standard is the cornerstone of any analytical method.

  • Source: Procure a high-purity batch of 5-Amino-N,N'-dimethylisophthalamide from a reputable supplier.

  • Characterization: The identity and purity of the reference standard must be unequivocally confirmed. This is typically achieved through a combination of techniques including NMR, Mass Spectrometry, and elemental analysis.

  • Storage: Store the reference standard in a desiccator at a controlled, cool temperature, protected from light to prevent degradation.

Analytical Methodologies and Protocols

The following sections provide detailed protocols for the analysis of 5-Amino-N,N'-dimethylisophthalamide. These are intended as starting points and should be optimized and validated for your specific application in accordance with ICH Q2(R1) guidelines[1][2].

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is a powerful technique for assessing the purity of 5-Amino-N,N'-dimethylisophthalamide and for performing quantitative assays. The aromatic nature of the molecule makes it amenable to reverse-phase chromatography.

Rationale for Method Design:

  • Column Choice: A C18 column is a versatile and common choice for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the non-polar stationary phase. The buffer is crucial for controlling the ionization state of the basic amino group, thereby ensuring reproducible retention times and good peak shape. A phosphate or acetate buffer is a suitable starting point.

  • Gradient Elution: A gradient is proposed to ensure the elution of any potential impurities with different polarities within a reasonable timeframe.

  • Detection: Based on the predicted UV absorbance, a photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to determine the λmax of the analyte and any impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) detector

  • Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 254 nm (or λmax determined from UV scan)
  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Amino-N,N'-dimethylisophthalamide reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Identify the peak for 5-Amino-N,N'-dimethylisophthalamide based on the retention time of the reference standard.

    • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • For assay, compare the peak area of the sample to that of the reference standard of a known concentration.

Workflow for HPLC Method Development

HPLC_Method_Development Start Define Analytical Goal (Purity/Assay) Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Column_Selection->Mobile_Phase Gradient Develop Gradient Profile Mobile_Phase->Gradient Detection Set Detection Wavelength (λmax) Gradient->Detection Validation Validate Method (ICH Q2(R1)) Detection->Validation Reference_Standard_Qualification cluster_identity Identity cluster_purity Purity Start Obtain High-Purity Material Identity Identity Confirmation Start->Identity Purity Purity Assessment Identity->Purity NMR NMR (¹H, ¹³C, 2D) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS IR Infrared Spectroscopy Identity->IR Assay Assay (Content) Determination Purity->Assay HPLC HPLC-UV (Area % Purity) Purity->HPLC GC GC-FID (Residual Solvents) Purity->GC KF Karl Fischer (Water Content) Purity->KF Documentation Generate Certificate of Analysis Assay->Documentation

Caption: Overall Workflow for Reference Standard Qualification.

Conclusion

The development of robust analytical standards for 5-Amino-N,N'-dimethylisophthalamide is a critical step in its journey from a laboratory chemical to a well-controlled component in pharmaceutical or industrial applications. The protocols provided in this guide offer a solid foundation for initiating method development for identity, purity, and assay. It is imperative that these methods are further optimized and validated according to the specific requirements of the intended application and relevant regulatory guidelines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link] [1][3]2. U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. 2021. [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Amino-N,N'-dimethylisophthalamide in Advanced Polyamide Synthesis

Introduction: A New Frontier in Soluble, High-Performance Polyamides Wholly aromatic polyamides, or aramids, are a cornerstone of high-performance materials, renowned for their exceptional thermal stability and mechanica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Soluble, High-Performance Polyamides

Wholly aromatic polyamides, or aramids, are a cornerstone of high-performance materials, renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, posing significant challenges for processing. The strategic introduction of N-alkylation in the diamine monomer offers a compelling solution to this long-standing issue. By replacing the amide N-H protons with alkyl groups, hydrogen bonding is disrupted, which can significantly enhance the solubility and processability of the resulting polymers, often without a prohibitive compromise in their thermal properties.

5-Amino-N,N'-dimethylisophthalamide is an intriguing, yet underexplored, monomer in this context. Its structure, featuring a meta-substituted aromatic ring and N-methylated amide-forming groups, presents a unique combination of flexibility and disrupted hydrogen bonding potential. This application note will detail the synthesis, characterization, and potential applications of novel polyamides derived from this monomer, providing researchers with the foundational knowledge to explore this promising class of materials. We will draw upon established principles of polyamide chemistry and analogous N-substituted systems to provide a comprehensive guide.[1][2]

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueReference
CAS Number 41616-02-8[3]
Molecular Formula C₁₀H₁₃N₃O₂[3]
Molecular Weight 207.23 g/mol [3]
Appearance Solid (predicted)-
Solubility Expected to be soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)[1][4]

Application I: Synthesis of a Soluble, Thermally Stable Polyamide via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used method for preparing high-molecular-weight aromatic polyamides. This technique allows for precise stoichiometric control and avoids the high temperatures that can cause side reactions and degradation.[5] The following protocol describes the synthesis of a novel polyamide from 5-Amino-N,N'-dimethylisophthalamide and terephthaloyl chloride.

Experimental Protocol

1. Materials and Reagents:

  • 5-Amino-N,N'-dimethylisophthalamide (≥98% purity)

  • Terephthaloyl chloride (≥99%, recrystallized from hexane)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Lithium chloride (LiCl, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon gas (high purity)

2. Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Argon inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water or cryostat)

  • Standard laboratory glassware

3. Step-by-Step Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a gentle stream of argon, dissolve 5-Amino-N,N'-dimethylisophthalamide (e.g., 10 mmol, 2.072 g) and anhydrous LiCl (e.g., 0.5 g) in anhydrous NMP (e.g., 30 mL). Stir the mixture with a mechanical stirrer until all solids have dissolved. The addition of LiCl is crucial as it helps to keep the growing polymer chains in solution.[2]

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acid Chloride Addition: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride (10 mmol, 2.030 g) in a small amount of anhydrous NMP (e.g., 10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes. The reaction is exothermic, so slow addition is necessary to maintain the temperature at 0-5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under argon. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL). A fibrous or powdered precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, LiCl, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.

Expected Results and Characterization

The resulting polyamide is expected to be an amorphous, off-white to pale yellow solid. The N-methylation should render it soluble in polar aprotic solvents like NMP, DMAc, and DMSO.[1]

  • FT-IR Spectroscopy: The formation of the polyamide can be confirmed by the appearance of a strong absorption band around 1650-1670 cm⁻¹ (amide C=O stretching) and the disappearance of the primary amine N-H stretching bands from the diamine monomer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ can be used to confirm the polymer structure. The N-methyl protons should give a characteristic signal.

  • Inherent Viscosity: Measurement of the inherent viscosity in a solvent like NMP at a concentration of 0.5 g/dL at 30 °C will provide an indication of the polymer's molecular weight. Values in the range of 0.5-1.0 dL/g are typically indicative of successful polymerization.[4]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is expected to show high thermal stability, with a 5% weight loss temperature likely exceeding 400 °C in a nitrogen atmosphere.[6][7] Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg). Due to the N-methylation, the Tg is expected to be lower than that of its non-methylated aramid counterpart but still in a high-performance range, potentially between 200-280 °C.

Workflow Diagram

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up & Purification Monomer 5-Amino-N,N'- dimethylisophthalamide Dissolution Dissolve Monomer in Solvent Monomer->Dissolution Solvent NMP + LiCl Solvent->Dissolution Diacid Terephthaloyl Chloride in NMP Addition Dropwise Addition of Diacid Chloride Diacid->Addition Cooling Cool to 0 °C Dissolution->Cooling Cooling->Addition Polymerization Stir at RT (12-24h) Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Purified Polyamide Drying->Final_Polymer

Caption: Low-temperature solution polycondensation workflow.

Application II: Fabrication of High-Performance Films

The enhanced solubility of polyamides derived from 5-Amino-N,N'-dimethylisophthalamide makes them excellent candidates for fabrication into films and coatings via solution casting. These films could find applications in flexible electronics, gas separation membranes, and dielectric layers.

Protocol for Solution Casting
  • Polymer Solution Preparation: Prepare a 10-15% (w/v) solution of the synthesized polyamide in a suitable solvent (e.g., NMP or DMAc). Stir the mixture at room temperature until a homogeneous, viscous solution is obtained. Gentle heating (e.g., to 50 °C) may be required to aid dissolution.

  • Casting: Filter the polymer solution through a fine mesh to remove any dust or gel particles. Pour the filtered solution onto a clean, level glass plate.

  • Solvent Evaporation: Place the glass plate in a dust-free, temperature-controlled oven. A staged heating profile is recommended to prevent bubble formation and ensure a uniform film. For example:

    • 60 °C for 4 hours

    • 100 °C for 4 hours

    • 150 °C for 2 hours

    • 200 °C for 2 hours (under vacuum)

  • Film Detachment: After cooling to room temperature, carefully peel the film from the glass substrate. The film can be detached by immersing the plate in water.

  • Annealing (Optional): To further enhance mechanical properties and remove residual solvent, the film can be annealed at a temperature slightly above its Tg.

Expected Film Properties

The resulting films are anticipated to be flexible, tough, and transparent with a pale yellow hue.[1] They should exhibit good mechanical properties and thermal stability, making them suitable for demanding applications.

PropertyExpected RangeCharacterization Method
Tensile Strength 70 - 100 MPaUniversal Testing Machine
Tensile Modulus 1.5 - 2.5 GPaUniversal Testing Machine
Elongation at Break 5 - 15 %Universal Testing Machine
Glass Transition (Tg) 200 - 280 °CDSC or DMA
Decomposition Temp. > 400 °C (TGA, 5% loss)TGA
Process Flow Diagram

FilmCastingWorkflow Start Synthesized Polyamide Solution Prepare 10-15% Polymer Solution in NMP/DMAc Start->Solution Filter Filter Solution Solution->Filter Cast Cast onto Glass Plate Filter->Cast Evaporate Staged Solvent Evaporation in Oven (60-200 °C) Cast->Evaporate Detach Peel Film from Substrate Evaporate->Detach Final_Film Flexible Polyamide Film Detach->Final_Film

Caption: Solution casting process for polyamide films.

Conclusion and Future Outlook

While direct experimental data on the material science applications of 5-Amino-N,N'-dimethylisophthalamide is not yet prevalent in the literature, the principles of polymer chemistry strongly suggest its potential as a valuable monomer. The introduction of N,N'-dimethylation is a proven strategy for enhancing the solubility and processability of otherwise intractable aromatic polyamides. The protocols detailed herein provide a solid foundation for researchers to synthesize and characterize novel polymers from this monomer. The expected combination of good thermal stability, mechanical robustness, and solution processability makes these materials highly attractive for a range of advanced applications, including high-temperature adhesives, flexible electronic substrates, and advanced membrane materials. Further research into copolymerization and composite formation could unlock even greater potential.

References

  • Khan, M. I., et al. (n.d.). Thermal Properties of Polyamides. ResearchGate. Retrieved from [Link]

  • Carrière, F. J., & Sekiguchi, H. (1976). Thermal Properties of Amino Acid Type Polyamides. Scribd. Retrieved from [Link]

  • Kim, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. Retrieved from [Link]

  • Preparation of 5-amino-isophthalamides. (2004). Google Patents.
  • Hassan, H. M., et al. (2015). Synthesis and Thermal Properties of Novel Polyamides Containing α-Amino Acid Moieties: Structure-Property Relationship. ResearchGate. Retrieved from [Link]

  • de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Retrieved from [Link]

  • Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. ResearchGate. Retrieved from [Link]

  • Thermal properties of polyamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 5-amino-isophthalamides. (2002). Google Patents.
  • Oishi, Y., et al. (1986). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. ACS Publications. Retrieved from [Link]

  • Rajeswari, S., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. Retrieved from [Link]

  • Brutman, J. P., et al. (2022). High-performance polyimine vitrimers from an aromatic bio-based scaffold. PMC - NIH. Retrieved from [Link]

  • Ghaemy, M., et al. (2010). Synthesis and properties of soluble colorless poly(amide–imide)s based on N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide and various aromatic diamines. ResearchGate. Retrieved from [Link]

  • Pingen, D., et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. University of Konstanz. Retrieved from [Link]

  • Pingen, D., et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ResearchGate. Retrieved from [Link]

  • Varghese, A. M., et al. (2019). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH. Retrieved from [Link]

  • Varghese, A. M., et al. (2019). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. Retrieved from [Link]

  • 5-amino-N,N'-dimethylisophthalamide. (n.d.). AA Blocks. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purification of 5-Amino-N,N'-dimethylisophthalamide

Introduction 5-Amino-N,N'-dimethylisophthalamide is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. The presence of a primary aromatic amine and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-N,N'-dimethylisophthalamide is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. The presence of a primary aromatic amine and two secondary amide functionalities within a single molecule makes it a versatile building block for synthesizing more complex structures, including polymers and macrocycles. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic stages.

These application notes provide a comprehensive guide for the purification of 5-Amino-N,N'-dimethylisophthalamide, targeting researchers, scientists, and professionals in drug development and materials science. The protocols detailed herein are designed to be robust and reproducible, ensuring the attainment of high-purity material suitable for the most demanding applications. The methodologies are grounded in established principles of organic chemistry and have been structured to provide not just a set of instructions, but also the scientific rationale behind each step.

Synthesis Overview: From Nitro to Amino

The most common synthetic route to 5-Amino-N,N'-dimethylisophthalamide involves the catalytic hydrogenation of its nitro precursor, 5-nitro-N,N'-dimethylisophthalamide. This transformation is typically achieved with high efficiency using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The precursor itself is generally synthesized from 5-nitroisophthalic acid or its corresponding diacyl chloride and methylamine.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Purification 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid / Diacyl Chloride 5-Nitro_intermediate 5-Nitro-N,N'-dimethylisophthalamide 5-Nitroisophthalic_acid->5-Nitro_intermediate Amidation Methylamine Methylamine Methylamine->5-Nitro_intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) 5-Nitro_intermediate->Hydrogenation Crude_Product Crude 5-Amino-N,N'- dimethylisophthalamide Hydrogenation->Crude_Product Purification_Step Purification Protocol (Recrystallization / Chromatography) Crude_Product->Purification_Step Pure_Product Pure 5-Amino-N,N'- dimethylisophthalamide Purification_Step->Pure_Product

Caption: Synthetic workflow for 5-Amino-N,N'-dimethylisophthalamide.

Purification Strategies: Choosing the Right Path

The choice of purification method for 5-Amino-N,N'-dimethylisophthalamide is dictated by the nature of the impurities present in the crude product. The primary impurities are often unreacted starting material (the nitro compound), partially reduced intermediates, and residual catalyst. Two primary methods are recommended: recrystallization and column chromatography.

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound. The key is to select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.[1]

Column chromatography is a more powerful technique for separating complex mixtures and is particularly useful when the impurities have similar solubility profiles to the product.[2] For aromatic amines, silica gel chromatography is a standard approach.[3]

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is relatively pure and where the main impurities are more soluble than the desired product in the chosen solvent system.

Materials and Equipment
Material/EquipmentSpecifications
Crude 5-Amino-N,N'-dimethylisophthalamide-
Recrystallization SolventEthanol, 95%
Activated CarbonDecolorizing grade
Erlenmeyer flasksAppropriate sizes
Heating mantle or hot plateWith stirring capability
Büchner funnel and flask-
Filter paperWhatman No. 1 or equivalent
Vacuum source-
Drying ovenVacuum-capable
Step-by-Step Procedure
  • Solvent Selection: Based on the polarity of the molecule, ethanol is a good starting point for recrystallization. It is a polar solvent that should effectively dissolve the compound when hot and allow for crystallization upon cooling.[2]

  • Dissolution: Place the crude 5-Amino-N,N'-dimethylisophthalamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil with stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Cool Slow Cooling to Room Temperature Dissolve->Cool If not decolorizing Hot_Filter Hot Filtration Decolorize->Hot_Filter Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Pure Product Dry->End

Caption: Recrystallization workflow for 5-Amino-N,N'-dimethylisophthalamide.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material containing significant amounts of impurities that are not easily removed by recrystallization.

Materials and Equipment
Material/EquipmentSpecifications
Crude 5-Amino-N,N'-dimethylisophthalamide-
Silica Gel60 Å, 230-400 mesh
EluentHexane and Ethyl Acetate
Chromatography ColumnAppropriate size
Thin Layer Chromatography (TLC) platesSilica gel coated
TLC visualizationUV lamp (254 nm)
Rotary Evaporator-
Step-by-Step Procedure
  • TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine the optimal eluent composition. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the chosen hexane/ethyl acetate mixture. The less polar impurities will elute first. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the more polar product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Amino-N,N'-dimethylisophthalamide.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
Thin Layer Chromatography (TLC) Qualitative assessment of purityA single spot under UV visualization.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purityA single major peak, with purity typically >98%.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and puritySpectra consistent with the structure of 5-Amino-N,N'-dimethylisophthalamide and free of impurity signals.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the molecular weight of the compound.
Melting Point Analysis Purity and identity confirmationA sharp melting point range consistent with the pure compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound is melting before dissolving, or the solution is supersaturated above the melting point.Reheat the solution and add more solvent until the oil redissolves.
Poor separation in column chromatography Inappropriate eluent system.Optimize the eluent polarity based on TLC analysis. A gradient elution may be necessary.
Product remains colored after recrystallization Persistent colored impurities.Repeat the recrystallization with the addition of activated carbon.
Low recovery from recrystallization The compound is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture. Ensure the solution is thoroughly cooled before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and chemicals with care, and consult the Safety Data Sheets (SDS) before use.

  • Hydrogen gas used in the synthesis is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

References

  • Felder, E., et al. (1977). U.S. Patent No. 4,001,323. Washington, DC: U.S.
  • Nyegaard & Co. (1979).
  • GE Healthcare AS. (2011). EP2289870B1: Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-N,N'-dimethylisophthalamide

Welcome to the technical support guide for the synthesis of 5-Amino-N,N'-dimethylisophthalamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-N,N'-dimethylisophthalamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during this synthesis. Our approach is grounded in fundamental chemical principles to empower you not just to follow steps, but to make informed, data-driven decisions in your laboratory.

Section 1: Synthesis Overview & Core Strategy

The most reliable and scalable synthesis of 5-Amino-N,N'-dimethylisophthalamide typically follows a robust two-step pathway starting from Dimethyl 5-nitroisophthalate. This strategy is often preferred over direct amidation of 5-aminoisophthalic acid because it avoids potential side reactions involving the free amine and generally proceeds with cleaner conversions.

The pathway involves:

  • Amidation: A base-catalyzed nucleophilic acyl substitution where Dimethyl 5-nitroisophthalate is reacted with dimethylamine to form the intermediate, 5-Nitro-N,N'-dimethylisophthalamide.

  • Reduction: The nitro group of the intermediate is selectively reduced to a primary amine via catalytic hydrogenation, yielding the final product.

This two-step process allows for purification of the nitro-intermediate, which is crucial for preventing the poisoning of the reduction catalyst and ensuring high purity of the final product.[1][2]

Synthetic_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction Start Dimethyl 5-nitroisophthalate Reagent1 + Dimethylamine (≥2 molar equivalents) Start->Reagent1 Catalyst1 Base Catalyst (e.g., NaOMe) Reagent1->Catalyst1 Intermediate 5-Nitro-N,N'-dimethylisophthalamide Catalyst1->Intermediate Reflux in 2-Methoxyethanol Intermediate2 5-Nitro-N,N'-dimethylisophthalamide Intermediate->Intermediate2 Isolation & Purification Reagent2 + H₂ Gas Catalyst2 Pd/C Catalyst Reagent2->Catalyst2 FinalProduct 5-Amino-N,N'- dimethylisophthalamide Catalyst2->FinalProduct Hydrogenation Intermediate2->Reagent2

Caption: Overall workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Amidation of Dimethyl 5-nitroisophthalate

Q1: My amidation reaction is slow, and TLC analysis shows significant amounts of starting material even after several hours. What's wrong?

A1: This is a common issue often related to insufficient activation or non-optimal reaction conditions. Consider the following factors:

  • Catalyst Activity: The base catalyst is critical. It deprotonates the amine, increasing its nucleophilicity, or activates the ester. For this reaction, a strong base like sodium methoxide (NaOMe) or metallic sodium dissolved in an alcohol solvent is highly effective.[1][2] Ensure your catalyst is not old or degraded. A catalytic amount is sufficient; typically 0.05 to 0.1 molar equivalents.

  • Temperature: This is an endothermic reaction that requires significant thermal energy. Refluxing in a high-boiling solvent like 2-methoxyethanol (boiling point ~124°C) is often necessary to drive the reaction to completion.[1][2] If you are using a lower-boiling solvent like methanol, the reaction may take substantially longer (e.g., >20 hours) and may not go to completion.[1]

  • Amine Stoichiometry: While the stoichiometry is 2 moles of dimethylamine per mole of diester, using a slight excess (e.g., 2.1 to 2.4 molar equivalents) can help push the equilibrium towards the product, according to Le Châtelier's principle.[1]

Q2: I'm observing two spots on my TLC plate: the desired bis-amide product and a significant amount of a mono-amide intermediate. How can I fix this?

A2: Formation of the mono-amide is expected, as the second amidation is sterically more hindered and electronically less favorable than the first. To drive the reaction to completion:

  • Increase Reaction Time and/or Temperature: The most direct solution is to continue refluxing. The conversion of the mono-amide to the bis-amide is the rate-limiting step and requires sustained energy input. Monitor the reaction by TLC until the mono-amide spot disappears or is minimized.

  • Ensure Sufficient Amine: As mentioned above, a slight excess of dimethylamine is crucial to ensure there is enough nucleophile present to complete the second amidation effectively.[1]

Part B: Reduction of 5-Nitro-N,N'-dimethylisophthalamide

Q3: The hydrogenation of the nitro group is incomplete or has stalled. How can I ensure full conversion?

A3: Incomplete reduction is typically a catalyst-related issue.

  • Catalyst Quality and Loading: Use a high-quality 5% or 10% Palladium on carbon (Pd/C) catalyst. Ensure it is fresh, as old catalysts can absorb atmospheric poisons. The catalyst loading is also important; if the reaction stalls, a safe and effective troubleshooting step is to filter the mixture (carefully, as the catalyst can be pyrophoric) and add a fresh batch of catalyst.

  • Catalyst Poisons: The nitro-intermediate must be pure. Trace impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons. If you suspect impurities, recrystallize the nitro-intermediate before the reduction step.

  • Hydrogen Pressure & Agitation: For reactions using hydrogen gas, ensure adequate pressure (e.g., in a Parr shaker) and vigorous stirring. Good agitation is essential to facilitate the mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Solvent: The reaction is typically performed in an alcohol like ethanol or methanol. Ensure the intermediate is fully dissolved to allow access to the catalyst surface.

Q4: My final product is a discolored pink, red, or brown solid instead of the expected off-white powder. What happened?

A4: Aromatic amines are highly susceptible to air oxidation, which forms colored impurities.

  • Inert Atmosphere: During workup and isolation, minimize the product's exposure to air, especially when in solution or while drying. Using a nitrogen or argon blanket is good practice.

  • Purification: Discoloration can often be removed.

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of Celite. This is very effective at removing highly colored, polar impurities.

    • Recrystallization: A carefully chosen recrystallization can yield a highly pure, colorless product.

    • Salt Formation: Converting the amine to its hydrochloride salt can improve its stability against oxidation and often yields a more crystalline, easier-to-purify solid.[2] The free base can be regenerated by treatment with a mild base if needed.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is it better to start with 5-aminoisophthalic acid or dimethyl 5-nitroisophthalate? While seemingly more direct, starting with 5-aminoisophthalic acid presents challenges. Direct amidation requires harsh conditions that can lead to polymerization or side reactions. Activating the carboxylic acids (e.g., to the acid chloride) is an option, but this adds steps and the acid chloride can react with the amino group of another molecule. The nitro-ester route is generally more controlled and higher yielding.[3][4]

FAQ 2: What is the specific role of the basic catalyst (e.g., NaOMe) in the amidation step? The catalyst plays a crucial role in activating the nucleophile. Sodium methoxide is a strong base that deprotonates a small portion of the dimethylamine, significantly increasing its nucleophilicity. This highly nucleophilic anion can then more readily attack the electrophilic carbonyl carbon of the ester, initiating the nucleophilic acyl substitution.

FAQ 3: Can I perform this synthesis as a "one-pot" reaction without isolating the nitro-intermediate? Yes, this is a viable strategy for process optimization, particularly on a large scale.[1][5] After the amidation is complete, the reaction mixture can be directly subjected to hydrogenation conditions. However, this requires careful selection of a solvent that is suitable for both reactions (e.g., 2-methoxyethanol). The main risk is that any unreacted base or byproducts from the first step could interfere with or poison the hydrogenation catalyst. For initial lab-scale synthesis, isolating and purifying the intermediate is recommended to ensure the robustness of the reduction step.[1][2]

Section 4: Key Experimental Protocols

Disclaimer: These protocols are adapted from established procedures for analogous compounds and should be performed by qualified chemists with appropriate safety precautions.

Protocol 1: Synthesis of 5-Nitro-N,N'-dimethylisophthalamide
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Dimethyl 5-nitroisophthalate (1.0 eq.).

  • Add dry 2-methoxyethanol as the solvent (approx. 4 mL per gram of ester).

  • Add a solution of dimethylamine (2.1 eq.) in a suitable solvent (e.g., THF or water).

  • Add sodium methoxide (0.05 eq.) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 108-124°C depending on the amine solution) and maintain for 3-5 hours.[1]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material and mono-amide intermediate are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Pour the mixture into cold water to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.

Protocol 2: Reduction to 5-Amino-N,N'-dimethylisophthalamide
  • In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the 5-Nitro-N,N'-dimethylisophthalamide intermediate (1.0 eq.) in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol % Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Shake the mixture at room temperature. The reaction is typically complete within 1-3 hours.[2]

  • Monitor for the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Amino-N,N'-dimethylisophthalamide.

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters

Parameter Step 1: Amidation Step 2: Reduction Rationale & Key Considerations
Starting Material Dimethyl 5-nitroisophthalate 5-Nitro-N,N'-dimethylisophthalamide Purity of the nitro-intermediate is critical for reduction success.
Key Reagent Dimethylamine (2.1-2.4 eq.) H₂ gas (e.g., 50 psi) Excess amine drives amidation; sufficient H₂ pressure for reduction.
Catalyst NaOMe (0.05 eq.) 10% Pd/C (1-2 mol%) Strong base needed for amidation; noble metal for nitro reduction.
Solvent 2-Methoxyethanol Ethanol / Methanol High-boiling solvent for amidation; simple alcohol for hydrogenation.
Temperature Reflux (~124°C) Room Temperature Amidation requires heat; hydrogenation is often exothermic.

| Typical Yield | >90% | >95% | High yields are achievable with pure reagents and optimized conditions.[1][2] |

Section 6: Troubleshooting Workflow

Troubleshooting_Yield Start Low Overall Yield CheckStep1 Analyze Amidation Step (TLC/LCMS) Start->CheckStep1 CheckStep2 Analyze Reduction Step (TLC/LCMS) Start->CheckStep2 CheckStep1->CheckStep2 No IncompleteAmidation Incomplete Reaction: - High Starting Material - High Mono-amide CheckStep1->IncompleteAmidation Yes IncompleteReduction Incomplete Reduction: - High Nitro-Intermediate CheckStep2->IncompleteReduction Yes PurificationIssue Product is Impure/ Discolored CheckStep2->PurificationIssue No SolutionAmidation1 Increase Temp/Time IncompleteAmidation->SolutionAmidation1 SolutionAmidation2 Check Catalyst Activity IncompleteAmidation->SolutionAmidation2 SolutionAmidation3 Increase Amine Stoichiometry IncompleteAmidation->SolutionAmidation3 SolutionReduction1 Check Catalyst Quality/ Use Fresh Catalyst IncompleteReduction->SolutionReduction1 SolutionReduction2 Purify Nitro-Intermediate IncompleteReduction->SolutionReduction2 SolutionReduction3 Increase H₂ Pressure/ Improve Agitation IncompleteReduction->SolutionReduction3 SolutionPurification1 Recrystallize PurificationIssue->SolutionPurification1 SolutionPurification2 Charcoal Treatment PurificationIssue->SolutionPurification2 SolutionPurification3 Convert to HCl Salt PurificationIssue->SolutionPurification3

Sources

Optimization

reducing impurities in 5-Amino-N,N'-dimethylisophthalamide production

Welcome to the technical support center for the synthesis and purification of 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during production. Our goal is to help you consistently achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My final product has low purity (<95%) after the initial work-up, with multiple spots on TLC.

Potential Causes & Solutions

This is a common issue stemming from incomplete reactions or the formation of side products. The primary culprits are typically unreacted starting materials or mono-amide intermediates.

Causality: The synthesis of 5-Amino-N,N'-dimethylisophthalamide is a two-step process: amidation of a 5-nitroisophthalate precursor followed by catalytic hydrogenation. Incomplete amidation leaves behind the starting ester and a mono-substituted intermediate. Incomplete hydrogenation leaves residual nitro-compound.

Troubleshooting Workflow Diagram

G cluster_0 Initial Synthesis & Work-up cluster_1 Impurity Identification & Action cluster_2 Purification Strategy start Crude Product (Low Purity) tlc Run TLC/HPLC Analysis start->tlc identify Identify Impurity Profile tlc->identify path1 High Starting Ester / Mono-Amide Content identify->path1 Rf matches starting ester path2 High Nitro-Intermediate Content identify->path2 Rf matches nitro-intermediate path3 Baseline Streaking / Polar Impurities identify->path3 Polar spots action1 Perform Alkaline Hydrolysis Wash path1->action1 action2 Re-run Hydrogenation path2->action2 action3 Perform Acid/Base Extraction path3->action3 recryst Final Recrystallization action1->recryst action2->recryst action3->recryst end High Purity Product (>99%) recryst->end

Caption: Troubleshooting workflow for low-purity product.

Recommended Action Plan:

  • Characterize Impurities: First, use HPLC or TLC to identify the impurities. Co-spot with your starting material (e.g., dimethyl 5-nitroisophthalate) and the isolated nitro-intermediate (5-nitro-N,N'-dimethylisophthalamide).

  • Address Ester Impurities via Hydrolysis: If significant amounts of the starting ester or the mono-amide are present, an alkaline hydrolysis wash is highly effective. This technique is adapted from protocols for similar isophthalamides where ester impurities are problematic.[1][2] The high pH selectively hydrolyzes the ester groups to carboxylates, making them highly water-soluble and easily removable from the organic phase.

    Protocol: Alkaline Hydrolysis Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Prepare a ~pH 12.5 aqueous solution using NaOH.

    • Wash the organic solution with the alkaline solution. The volume should be approximately one-third of the organic phase. Stir vigorously for 15-20 minutes.[1]

    • Separate the layers. The organic layer now contains your product, while the hydrolyzed ester impurities are in the aqueous layer.

    • Wash the organic layer with brine to remove residual NaOH.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Address Incomplete Reduction: If the nitro-intermediate is a major contaminant, the hydrogenation step was likely incomplete. This can be due to catalyst poisoning, insufficient hydrogen pressure, or short reaction time. The most straightforward solution is to re-subject the crude material to the hydrogenation conditions.[3][4]

Problem 2: My final product is off-white, yellow, or brown.

Potential Causes & Solutions

Color impurities are often trace-level, highly conjugated molecules that can be difficult to remove.

Causality:

  • Oxidation: The aromatic amino group is susceptible to air oxidation, forming colored quinone-imine type structures. This is exacerbated by exposure to light and trace metals.

  • Residual Nitro-Aromatics: The precursor, 5-nitro-N,N'-dimethylisophthalamide, is typically a yellow solid. Even trace amounts (<0.5%) can impart a noticeable color to the final product.

  • Catalyst Residues: If filtration after hydrogenation is not thorough, fine palladium or platinum particles can remain, causing a grayish tint.

Recommended Action Plan:

  • Decolorizing Carbon Treatment: Activated carbon is excellent for adsorbing large, flat, conjugated molecules responsible for color.

    Protocol: Charcoal Treatment & Recrystallization

    • Choose an appropriate recrystallization solvent (e.g., isopropanol/water, ethanol).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount of activated decolorizing carbon (typically 1-2% w/w relative to your product). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.

    • Stir and gently heat for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the carbon. This is a critical step; if done too slowly, the product will crystallize prematurely. Use a pre-heated filter funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Dithionite Wash: For stubborn yellow colors arising from oxidation, a wash with a mild reducing agent can be effective. This is a common technique in the purification of related intermediates.[5] A wash with a dilute aqueous solution of sodium dithionite (Na₂S₂O₄) during the work-up can reduce colored oxidized species back to the colorless amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthesis route for 5-Amino-N,N'-dimethylisophthalamide?

The most established and scalable route proceeds in two steps from dimethyl 5-nitroisophthalate.[3][4][6]

  • Amidation: Reaction of dimethyl 5-nitroisophthalate with two equivalents of dimethylamine. This reaction is often base-catalyzed (e.g., with sodium methoxide) and performed in an alcohol solvent like methanol or 2-methoxyethanol at reflux.[3][4]

  • Hydrogenation: The resulting 5-nitro-N,N'-dimethylisophthalamide is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and clean method.[3][4]

Impurity Formation Pathway

G SM Dimethyl 5-nitroisophthalate Nitro_amide 5-Nitro-N,N'-dimethylisophthalamide SM->Nitro_amide Amidation Step Mono_amide Impurity A: Mono-amide ester SM->Mono_amide Incomplete Reaction (1 eq DMA) Nitro_acid Impurity B: 5-Nitroisophthalic acid SM->Nitro_acid Hydrolysis DMA Dimethylamine (2 eq) DMA->Nitro_amide H2 H2, Pd/C Final_Product 5-Amino-N,N'-dimethylisophthalamide H2->Final_Product Nitro_amide->Final_Product Reduction Step Unreacted_Nitro Impurity C: Unreacted Nitro-amide Nitro_amide->Unreacted_Nitro Incomplete Reduction

Caption: Key impurity formation pathways during synthesis.

Q2: How can I effectively monitor the progress of the hydrogenation step?

Monitoring the reduction of the nitro group is critical to prevent incomplete reactions.

  • TLC Analysis: This is the quickest method. The nitro-intermediate is significantly less polar than the final amino product. Use a mobile phase like 50% ethyl acetate in hexanes. The product will have a much lower Rf and should be UV active and may stain with ninhydrin, while the starting material will not.

  • HPLC Analysis: For quantitative tracking, HPLC is superior. A C18 reverse-phase column is typically used.[7] A gradient method starting with high aqueous content (e.g., water with 0.1% formic acid) and ramping to high organic content (e.g., acetonitrile or methanol) will effectively separate the polar product from the non-polar starting material.

  • Hydrogen Uptake: On a laboratory scale using a Parr shaker, you can monitor the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen consumption ceases.[4]

Q3: My product won't crystallize, or it oils out. What should I do?

This usually indicates the presence of impurities that are disrupting the crystal lattice formation or that the solvent system is not optimal.

  • Purity First: Ensure the material is sufficiently pure before attempting crystallization. An impure oil will be very difficult to crystallize. If necessary, perform the alkaline wash described in Problem 1 or run a quick silica gel plug to remove gross impurities.

  • Solvent System Optimization: 5-Amino-N,N'-dimethylisophthalamide is a moderately polar molecule. Good single solvents for recrystallization would be isopropanol, ethanol, or acetone. Often, a binary solvent system works best.

    • Method: Dissolve the compound in a minimum of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly. Common pairs include isopropanol/water, ethanol/hexanes, or ethyl acetate/hexanes.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q4: What are the best analytical methods for final product QC?

A combination of methods is required to confirm identity and purity.

  • Purity (HPLC): A reverse-phase HPLC method with UV detection (e.g., at 254 nm and 280 nm) is the gold standard for purity analysis. The method should be able to resolve the final product from all potential impurities identified in the workflow diagram.

  • Identity (NMR & MS):

    • ¹H NMR will confirm the structure. Expect signals for the N-methyl groups (a singlet integrating to 6H), and distinct aromatic protons.

    • Mass Spectrometry (MS) will confirm the molecular weight.

  • Residual Solvents (GC): Gas chromatography with a headspace sampler is used to quantify any residual solvents from the reaction or crystallization.

Data Summary: Purification Strategy Comparison

Purification MethodKey Impurities RemovedTypical Purity AchievedProsCons
Recrystallization (Isopropanol/H₂O) General impurities, some color97-99%Simple, scalableMay not remove closely related impurities; potential for yield loss
Alkaline Wash + Recrystallization Ester and acid impurities (Impurity A, B)>99.5%Highly effective for specific impurities; improves crystallizationAdds an extra liquid-liquid extraction step
Charcoal Treatment + Recrystallization Color bodies, highly conjugated impurities>99% (colorless)Excellent for color removalRequires hot filtration; risk of product adsorption on carbon
Silica Gel Chromatography All major impurities>99.8%Highest achievable purityCostly, solvent intensive, not ideal for large scale

References

  • U.S.
  • "Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide," ResearchGate. [Link]

  • European Patent EP1131280B1, "Preparation of 5-amino-isophthalamides," Google P
  • European Patent Application EP2289870A1, "bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X," EPO. [Link]

  • U.S. Patent 9,006,486B2, "Synthesis of N1,N3-bis(2,3-dihydroxypropyl)
  • WIPO Patent Application WO2000029372A1, "Preparation of 5-amino-isophthalamides," Google P
  • European Patent Application EP2281804A1, "A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • "Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X," Googleapis.com. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Amino-N,N'-dimethylisophthalamide

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've seen firsthand how the crystallization of complex aromatic molecules can be a significant bottleneck in rese...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how the crystallization of complex aromatic molecules can be a significant bottleneck in research and development. 5-Amino-N,N'-dimethylisophthalamide, with its rigid aromatic core and multiple hydrogen-bonding sites, presents a unique set of challenges. This guide is designed to provide you with in-depth, practical solutions to the common issues encountered during its crystallization, moving beyond simple procedural steps to explain the underlying chemical principles.

The key to successfully crystallizing this molecule lies in understanding its structure. The presence of two secondary amide linkages and a primary aromatic amine group facilitates strong intermolecular hydrogen bonding.[1][2][3] This can lead to high melting points and complex solubility profiles, making solvent selection and cooling rates critical parameters to control.

Physicochemical Properties of 5-Amino-N,N'-dimethylisophthalamide

A foundational step in any crystallization protocol is to understand the physicochemical properties of the target compound. Below is a summary of available data for 5-Amino-N,N'-dimethylisophthalamide.

PropertyValueSource(s)
CAS Number 41616-02-8[4][5][6][7]
Molecular Formula C₁₀H₁₃N₃O₂[5][6]
Molecular Weight 207.23 g/mol [6]
Appearance Solid at room temperature[6][7]
XLogP3 -0.2[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 2[5][6]

The low XLogP3 value suggests a high degree of polarity, which is a crucial factor for solvent selection.[5] The molecule's ability to both donate and accept three hydrogen bonds points to the formation of a robust crystal lattice.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the crystallization of 5-Amino-N,N'-dimethylisophthalamide in a question-and-answer format.

Q1: I'm struggling with solvent selection for crystallizing 5-Amino-N,N'-dimethylisophthalamide. Where should I begin?

A1: Solvent selection is the most critical step in crystallization.[8] The ideal solvent should fully dissolve your compound at an elevated temperature but exhibit poor solubility at lower temperatures. Given the polar nature of 5-Amino-N,N'-dimethylisophthalamide, polar solvents are the logical starting point.[7]

Causality: The principle of "like dissolves like" is paramount. The amide and amine functional groups in your molecule can form strong hydrogen bonds with protic solvents and dipole-dipole interactions with polar aprotic solvents.

Recommended Approach:

  • Start with Polar Protic Solvents: Alcohols like ethanol or methanol are often a good choice for amides.[9][10] They can effectively solvate the molecule at higher temperatures by disrupting the intermolecular hydrogen bonds.

  • Consider Polar Aprotic Solvents: Acetonitrile and acetone can also be effective. Acetonitrile, in particular, is known to yield high-quality crystals for amides.[10]

  • Solvent Polarity Spectrum: If single solvents fail, you can use a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes slightly turbid. For this compound, a good combination could be Ethanol/Water or Acetone/Hexane.

Here is a table of suggested starting solvents, ordered by decreasing polarity:

SolventBoiling Point (°C)Polarity IndexRationale
Water10010.2May be a good anti-solvent due to the aromatic backbone's lower polarity.[11]
Acetonitrile825.8Often yields excellent crystals for amides.[10]
Ethanol784.3A common and effective choice for polar molecules with hydrogen bonding.[12]
Acetone565.1A strong polar aprotic solvent; its volatility can be a double-edged sword.[12]
Toluene1112.4The aromatic nature might interact favorably with the benzene ring of your compound.[8][9]
Q2: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I resolve this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a solid crystalline lattice.[13] This is a common issue when the solution is too concentrated or cools too rapidly.

Causality: The high concentration of the solute depresses the melting point of the solid. If the solution becomes supersaturated at a temperature below this depressed melting point, it precipitates as a liquid.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Re-heat solution until oil redissolves start->step1 step2 Add more solvent (10-20% increase) step1->step2 step3 Allow to cool more slowly (insulate flask) step2->step3 Primary Action result Crystals Form step3->result fail Still Oiling Out step3->fail step4 Try a lower-boiling point solvent step5 Consider a different solvent system step4->step5 step5->result fail->step4 Secondary Action

Caption: Troubleshooting workflow for "oiling out."

Step-by-Step Protocol:

  • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

  • Dilute: Add a small amount (10-20% of the original volume) of the same hot solvent to decrease the concentration.

  • Slow Down Cooling: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature slowly. This gives the molecules more time to orient themselves into an ordered crystal lattice.

  • Change Solvents: If the problem persists, your solvent's boiling point might be too high. Try a solvent with a lower boiling point.[12]

Q3: My solution is clear and no crystals have formed, even after cooling. What are my next steps?

A3: A clear solution after cooling indicates that the solution is not yet supersaturated, or that nucleation has not been initiated. This can happen if you've used too much solvent or if the compound has a high energy barrier to nucleation.

Causality: Crystal formation requires both supersaturation and nucleation. Without a nucleation site (a seed crystal, an imperfection on the glass, or even a dust particle), crystallization may not begin even in a supersaturated solution.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[14]

  • Seeding: If you have a few crystals from a previous batch, add one or two to the solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Let it cool again slowly.

  • Use an Anti-Solvent: Carefully add a solvent in which your compound is insoluble (e.g., hexane or water) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q4: The crystallization was very fast, resulting in a fine powder. Is this a problem?

A4: Yes, rapid crystallization is often detrimental to purity.[15] When crystals form too quickly, impurities from the solution can become trapped within the crystal lattice.[15] The goal of crystallization is slow, methodical growth, which allows for the selective incorporation of only the desired molecule into the lattice.

Causality: Crystallization is an equilibrium process. Slow cooling allows for the dissolution of imperfectly formed crystals and the rejection of impurities. Rapid cooling "crashes" the compound out of solution, trapping solvent and impurities.

Solution:

  • Re-dissolve the powder in the minimum amount of hot solvent.

  • Add a slight excess of the hot solvent (about 5-10%).

  • Ensure the flask is insulated to promote slow cooling. This will encourage the formation of larger, purer crystals.[13]

General Experimental Protocol for Crystallization

This protocol provides a general workflow that can be adapted for 5-Amino-N,N'-dimethylisophthalamide.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, acetonitrile, acetone, toluene) at room temperature and upon heating.

  • Dissolution: Place the crude 5-Amino-N,N'-dimethylisophthalamide in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

G A 1. Dissolve in min. hot solvent B 2. Cool slowly to room temp A->B C 3. Cool in ice bath B->C D 4. Isolate via vacuum filtration C->D E 5. Wash with cold solvent D->E F 6. Dry under vacuum E->F

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 5-Amino-N,N'-dimethylisophthalamide

Welcome to the technical support center for the synthesis and optimization of 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental process. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

I. Synthetic Strategy Overview

The synthesis of 5-Amino-N,N'-dimethylisophthalamide typically proceeds via a two-step reaction pathway. The first step involves the amidation of a 5-nitroisophthaloyl precursor with dimethylamine to form the intermediate, 5-nitro-N,N'-dimethylisophthalamide. The second step is the reduction of the nitro group to an amine via catalytic hydrogenation.


A [label="5-Nitroisophthaloyl\nPrecursor"]; B [label="Dimethylamine"]; C [label="5-Nitro-N,N'-dimethylisophthalamide"]; D [label="5-Amino-N,N'-dimethylisophthalamide"]; H2_PdC [label="H₂/Pd-C", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> C [label="Amidation"]; B -> C; C -> D [label="Catalytic\nHydrogenation"]; H2_PdC -> D [style=dashed]; }

Figure 1: General synthetic pathway for 5-Amino-N,N'-dimethylisophthalamide.

This guide will delve into the critical parameters of each step, providing a framework for optimization and troubleshooting.

II. Step 1: Amidation of 5-Nitroisophthaloyl Precursor

The choice of the 5-nitroisophthaloyl precursor is a critical first decision. The two most common starting materials are 5-nitroisophthaloyl dichloride and dimethyl 5-nitroisophthalate.

Frequently Asked Questions (FAQs): Amidation

Q1: Which starting material is better: 5-nitroisophthaloyl dichloride or dimethyl 5-nitroisophthalate?

A1: The choice depends on your experimental setup, desired reaction rate, and tolerance for side products.

  • 5-Nitroisophthaloyl Dichloride: This is a highly reactive acyl chloride that will react rapidly with dimethylamine at low temperatures.[1] The reaction is often exothermic and requires careful temperature control to prevent side reactions. The primary byproduct is hydrochloric acid (HCl), which must be neutralized by a base.[1]

  • Dimethyl 5-Nitroisophthalate: This ester is less reactive than the acyl chloride and typically requires higher temperatures and a basic catalyst (e.g., sodium methoxide) to drive the reaction to completion.[2][3] The reaction is generally slower and more controlled.

Recommendation: For initial small-scale synthesis, 5-nitroisophthaloyl dichloride often provides a faster route to the intermediate. However, for larger-scale production where process control is paramount, the ester may be preferable.

Q2: What are the optimal reaction conditions for the amidation of 5-nitroisophthaloyl dichloride with dimethylamine?

A2: The key to a successful amidation with an acyl chloride is controlling the stoichiometry and temperature.

ParameterRecommended RangeRationale
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))Prevents hydrolysis of the acyl chloride.
Temperature 0 °C to room temperatureThe reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side products.
Stoichiometry Dimethylamine (2.2 - 2.5 equivalents), Tertiary amine base (e.g., Triethylamine, DIEA) (2.2 - 2.5 equivalents)A slight excess of dimethylamine ensures complete conversion of the diacyl chloride. The base is crucial to neutralize the HCl byproduct.[1]
Addition Rate Slow, dropwise addition of dimethylamine solutionMaintains temperature control and prevents localized high concentrations of reactants.

Q3: I am observing the formation of a significant amount of the mono-amidation product. How can I increase the yield of the desired bis-amide?

A3: Formation of the mono-amide is a common issue and can be addressed by several strategies:

  • Increase the Stoichiometry of Dimethylamine: Pushing the equilibrium towards the bis-amide by using a larger excess of dimethylamine (up to 3-4 equivalents) can be effective.

  • Elevate the Reaction Temperature: After the initial exothermic reaction has subsided, gently warming the reaction mixture (e.g., to 40 °C) can promote the second amidation step.

  • Ensure Efficient Mixing: Inadequate mixing can lead to localized concentration gradients, favoring mono-amidation.

Troubleshooting Guide: Amidation
IssuePotential Cause(s)Recommended Action(s)
Low or no product formation 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently basic conditions.1. Use freshly prepared or properly stored acyl chloride. Ensure anhydrous reaction conditions.2. Check the quality and stoichiometry of the tertiary amine base.
Formation of colored impurities Presence of phenolic impurities in starting materials.[4]Purify the starting materials before the reaction.
Difficult purification Excess dimethylamine and ammonium salts.During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amines, followed by a wash with saturated sodium bicarbonate solution.

Start [label="Amidation Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MonoAmide [label="High Mono-amide?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification Issues?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LowYield; LowYield -> MonoAmide [label="No"]; LowYield -> CheckReagents [label="Yes"]; CheckReagents [label="Check Acyl Chloride Activity\n& Base Stoichiometry"]; MonoAmide -> IncreaseAmine [label="Yes"]; IncreaseAmine [label="Increase Dimethylamine Stoichiometry\n&/or Reaction Temperature"]; MonoAmide -> Purification [label="No"]; Purification -> AcidWash [label="Yes"]; AcidWash [label="Implement Acidic & Basic Washes\nDuring Workup"]; Purification -> End [label="No"]; End [label="Successful Amidation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckReagents -> Start [style=dashed, label="Re-run"]; IncreaseAmine -> Start [style=dashed, label="Re-run"]; AcidWash -> End; }

Figure 2: Troubleshooting workflow for the amidation step.

III. Step 2: Catalytic Hydrogenation of 5-Nitro-N,N'-dimethylisophthalamide

The reduction of the aromatic nitro group to an amine is a well-established transformation, typically achieved with high efficiency using catalytic hydrogenation.

Frequently Asked Questions (FAQs): Hydrogenation

Q1: What is the recommended catalyst and solvent for the hydrogenation?

A1: Palladium on carbon (Pd/C) is the most common and effective catalyst for the reduction of aromatic nitro groups.[2][3]

ParameterRecommended ConditionRationale
Catalyst 5-10% Palladium on Carbon (Pd/C)Highly active and selective for nitro group reduction.
Catalyst Loading 1-5 mol% (relative to the nitro compound)A good starting point for optimization. Higher loading can increase reaction rate but also cost.
Solvent Methanol, Ethanol, Ethyl AcetateThese solvents are inert to the reaction conditions and effectively dissolve the starting material and product.
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)Generally, higher pressure leads to a faster reaction. Atmospheric pressure with a hydrogen balloon is often sufficient for small-scale reactions.
Temperature Room temperature to 50 °CThe reaction is typically exothermic. Gentle heating may be required for slow reactions.

Q2: How do I monitor the progress of the hydrogenation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. The product, being an amine, will have a different Rf value than the nitro-containing starting material. Additionally, the amino group can be visualized with specific stains (e.g., ninhydrin). Alternatively, the consumption of hydrogen can be monitored in a closed system.

Q3: Are there any potential side reactions during the hydrogenation?

A3: While the reduction of an aromatic nitro group is generally clean, potential side reactions can include:

  • Incomplete Reduction: This can lead to the formation of nitroso or hydroxylamine intermediates. Ensuring sufficient catalyst loading and reaction time can mitigate this.

  • Catalyst Poisoning: Certain functional groups or impurities can deactivate the catalyst. Using pure starting materials and solvents is crucial.

Troubleshooting Guide: Hydrogenation
IssuePotential Cause(s)Recommended Action(s)
Stalled or incomplete reaction 1. Inactive catalyst.2. Catalyst poisoning.3. Insufficient hydrogen pressure.1. Use fresh catalyst.2. Purify the starting material. Consider filtering the reaction mixture through a pad of celite before adding the catalyst.3. Ensure a leak-proof system and an adequate supply of hydrogen.
Product is dark or discolored Formation of colored byproducts from side reactions or air oxidation of the amine product.After filtration of the catalyst, consider treating the solution with activated carbon to decolorize it. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is air-sensitive.
Difficulty filtering the catalyst Fine catalyst particles passing through the filter paper.Filter the reaction mixture through a pad of celite to effectively remove the fine Pd/C particles.

IV. Purification and Characterization

Purification of the final product, 5-Amino-N,N'-dimethylisophthalamide, is typically achieved by recrystallization or column chromatography.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature.

  • Cool the solution further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Techniques
TechniqueExpected Observations
¹H NMR Appearance of a new signal for the -NH₂ protons, disappearance of the signals in the aromatic region corresponding to the nitro-substituted ring.
¹³C NMR Shift in the chemical shift of the aromatic carbon attached to the amino group.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of 5-Amino-N,N'-dimethylisophthalamide.
Infrared (IR) Spectroscopy Appearance of N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).

V. Safety Considerations

  • 5-Nitroisophthaloyl dichloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dimethylamine is a flammable and corrosive gas/liquid. Use in a well-ventilated area.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

VI. References

Sources

Troubleshooting

stability issues of 5-Amino-N,N'-dimethylisophthalamide in solution

Welcome to the technical support center for 5-Amino-N,N'-dimethylisophthalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-N,N'-dimethylisophthalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential stability issues in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter related to the stability of 5-Amino-N,N'-dimethylisophthalamide solutions.

Issue 1: I'm observing a loss of compound concentration over time in my aqueous solution, even when stored at room temperature. What could be the cause?

Answer: The primary suspect for the loss of 5-Amino-N,N'-dimethylisophthalamide in aqueous solution is hydrolysis of the amide bonds. While amides are generally more resistant to hydrolysis than esters, they can still degrade, especially under certain pH conditions.[1][2]

  • Causality: The amide bond, while stabilized by resonance, remains susceptible to nucleophilic attack by water.[3] This reaction can be catalyzed by either acid or base.[2] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1] Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Even unbuffered aqueous solutions can have a pH that deviates from neutral due to dissolved atmospheric CO2.

    • Buffer Selection: If your experimental conditions allow, buffer the solution to a pH where the rate of hydrolysis is minimized. For many amides, this is near neutral pH.

    • Temperature Control: Hydrolysis rates are temperature-dependent. Storing your solutions at lower temperatures (e.g., 2-8°C) can significantly slow down degradation.

Issue 2: My solution of 5-Amino-N,N'-dimethylisophthalamide is developing a yellow or brown tint. What is causing this discoloration?

Answer: The discoloration of your solution is likely due to the oxidation of the aromatic amino group. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts.[4][5][6]

  • Causality: The primary amino group (-NH2) on the aromatic ring is an electron-donating group, which makes the ring more susceptible to oxidation. Oxidizing agents, including dissolved oxygen in the solvent, can react with the amino group to form a variety of products, such as nitroso and nitro compounds, which are often colored.[4][5] This process can be accelerated by exposure to light and the presence of metal ions.

  • Troubleshooting Steps:

    • Solvent Degassing: To minimize dissolved oxygen, degas your solvent before preparing the solution. This can be done by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a vial purged with nitrogen or argon).

    • Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant to the solution.

    • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help to sequester the metal ions and prevent them from catalyzing oxidation.

Issue 3: I am seeing unexpected peaks in my HPLC analysis after exposing my compound to laboratory light. What are these new peaks?

Answer: The appearance of new peaks in your chromatogram after light exposure suggests that 5-Amino-N,N'-dimethylisophthalamide is undergoing photodegradation. Aromatic compounds, especially those with functional groups like amines and amides, can be susceptible to degradation upon absorption of UV light.[7][8]

  • Causality: Aromatic amides can undergo a process known as the photo-Fries rearrangement upon exposure to UV light, leading to the formation of aminobenzophenone-type products.[7] Additionally, the aromatic amine group can be photo-oxidized.[9]

  • Troubleshooting Steps:

    • Light Protection: Always prepare and store solutions of 5-Amino-N,N'-dimethylisophthalamide in amber vials or wrap your containers in aluminum foil to protect them from light.

    • Wavelength Consideration: Be mindful of the wavelength of light in your laboratory environment. Standard fluorescent lighting can emit UV radiation that may be sufficient to cause degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Amino-N,N'-dimethylisophthalamide in solution?

A1: Based on its chemical structure, the three primary degradation pathways for 5-Amino-N,N'-dimethylisophthalamide are:

  • Hydrolysis: Cleavage of the two amide bonds, accelerated by acidic or basic conditions.

  • Oxidation: Primarily at the aromatic amino group, leading to colored degradation products.

  • Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.

Below is a diagram illustrating the main degradation pathways:

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 5-Amino-N,N'-dimethylisophthalamide 5-Amino-N,N'-dimethylisophthalamide 5-Aminoisophthalic acid + Methylamine 5-Aminoisophthalic acid + Methylamine 5-Amino-N,N'-dimethylisophthalamide->5-Aminoisophthalic acid + Methylamine H₂O, H⁺ or OH⁻ Oxidized Products (e.g., Nitro derivative) Oxidized Products (e.g., Nitro derivative) 5-Amino-N,N'-dimethylisophthalamide->Oxidized Products (e.g., Nitro derivative) [O]

Caption: Key Degradation Pathways.

Q2: How can I proactively assess the stability of 5-Amino-N,N'-dimethylisophthalamide in my specific formulation?

A2: A forced degradation study is the most effective way to understand the stability of your compound under various stress conditions.[10][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Q3: Can you provide a general protocol for a forced degradation study?

A3: Yes, here is a general workflow and specific protocols for conducting a forced degradation study on 5-Amino-N,N'-dimethylisophthalamide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Experimental Workflow:

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Prepare Stock Solution Prepare Stock Solution Stress Samples Stress Samples Prepare Stock Solution->Stress Samples Neutralize & Dilute Neutralize & Dilute Stress Samples->Neutralize & Dilute Acidic Acidic Analyze (e.g., HPLC) Analyze (e.g., HPLC) Neutralize & Dilute->Analyze (e.g., HPLC) Identify Degradants Identify Degradants Analyze (e.g., HPLC)->Identify Degradants Basic Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic

Caption: General Experimental Workflow.

Step-by-Step Protocols:

  • Materials:

    • 5-Amino-N,N'-dimethylisophthalamide

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Calibrated pH meter

    • HPLC system with a suitable column (e.g., C18)

    • Photostability chamber

    • Oven

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 5-Amino-N,N'-dimethylisophthalamide in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

    • Acidic Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate at 60°C and withdraw samples at various time points.

      • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep at room temperature and withdraw samples at various time points.

    • Thermal Degradation:

      • Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) and sample at various time points.

      • Also, test the solid compound for thermal stability.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis:

      • Analyze all samples by a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection would be a good starting point.

      • Compare the chromatograms of the stressed samples with the control to identify degradation products.

Q4: What kind of results should I expect from a forced degradation study?

A4: The following table summarizes the expected outcomes and potential degradation products from a forced degradation study of 5-Amino-N,N'-dimethylisophthalamide.

Stress ConditionExpected DegradationPotential Major Degradation ProductsRecommended Analytical Technique
Acidic (HCl) Likely5-Aminoisophthalic acid, MethylamineHPLC, LC-MS
Basic (NaOH) Likely5-Aminoisophthalic acid, MethylamineHPLC, LC-MS
Oxidative (H₂O₂) Highly LikelyOxidized derivatives (e.g., nitro, nitroso)HPLC with UV-Vis or DAD, LC-MS
Thermal PossibleSimilar to hydrolysis productsHPLC, LC-MS
Photolytic LikelyPhoto-Fries rearrangement products, photo-oxidation productsHPLC with DAD, LC-MS

Q5: Are there any specific handling and storage recommendations for 5-Amino-N,N'-dimethylisophthalamide solutions?

A5: Based on the potential stability issues, we recommend the following:

  • Storage: Store solutions in tightly sealed, amber glass vials at refrigerated temperatures (2-8°C).

  • Atmosphere: For long-term storage or for sensitive applications, purge the vial with an inert gas (nitrogen or argon) before sealing.

  • pH: Maintain the pH of aqueous solutions as close to neutral as possible, using a non-reactive buffer system if appropriate for your experiment.

  • Solvent Purity: Use high-purity, degassed solvents for solution preparation.

By understanding the chemical liabilities of 5-Amino-N,N'-dimethylisophthalamide and implementing these proactive and troubleshooting strategies, you can ensure the integrity of your experimental results.

References

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

Sources

Optimization

preventing side reactions in 5-Amino-N,N'-dimethylisophthalamide synthesis

Beginning Data Collection I'm currently immersed in Google searches, focusing on the synthesis of 5-Amino-N,N'-dimethylisophthalamide. I'm prioritizing information on typical side reactions, reaction mechanisms, and any...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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My focus has shifted towards analyzing search results, pinpointing recurrent issues in synthesis and understanding their causes: reaction conditions, reagent purity, workup procedures are key. I'm actively seeking credible sources and simultaneously outlining a Q&A format for the technical support center, structuring it logically from common to complex problems. For each side reaction, I'll detail the mechanism and preventative rationale.

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Troubleshooting

Technical Support Center: Scaling Up the Production of 5-Amino-N,N'-dimethylisophthalamide

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Amino-N,N'-dimethylisophthalamide. This resource is designed for researchers, chemists, and process development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Amino-N,N'-dimethylisophthalamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its production. We will delve into the underlying chemistry of the synthesis, provide robust troubleshooting protocols, and offer insights gleaned from practical experience to ensure the successful and efficient production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 5-Amino-N,N'-dimethylisophthalamide.

Q1: What is the most common synthetic route for producing 5-Amino-N,N'-dimethylisophthalamide on a laboratory and pilot scale?

The most prevalent and scalable method involves a two-step process starting from dimethyl 5-nitroisophthalate. The first step is an amidation reaction with dimethylamine to form the intermediate N,N'-dimethyl-5-nitroisophthalamide. This is followed by a reduction of the nitro group to an amine, yielding the final product. This route is favored due to the ready availability of the starting materials and generally high yields.

Q2: I am observing a low yield in the amidation step. What are the likely causes?

Low yields in the initial amidation step can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature.

  • Suboptimal Temperature: While heating is necessary, excessive temperatures can lead to side reactions or degradation of the product.

  • Moisture Contamination: The presence of water can hydrolyze the starting ester, reducing the yield of the desired amide. It is crucial to use anhydrous solvents and reagents.[1]

  • Stoichiometry of Dimethylamine: An insufficient amount of dimethylamine will result in incomplete conversion. Conversely, a large excess may complicate the work-up procedure.

Q3: During the reduction of the nitro group, I am getting a mixture of products. What could be the issue?

The formation of byproducts during the nitro reduction step is a common challenge. Potential reasons include:

  • Incomplete Reduction: This can lead to the presence of nitroso or hydroxylamine intermediates. Ensure the catalyst is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure.

  • Catalyst Poisoning: The catalyst, typically palladium on carbon (Pd/C), can be poisoned by impurities in the starting material or solvent.

  • Over-reduction: While less common for aromatic nitro groups, aggressive reaction conditions could potentially lead to reduction of the aromatic ring.

Q4: What are the critical safety precautions to consider when working with dimethylamine?

Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle it as a solution (e.g., in THF or methanol) to minimize inhalation risk.

  • Be aware of its basicity and potential for vigorous reactions with acids.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you may encounter during the synthesis of 5-Amino-N,N'-dimethylisophthalamide.

Problem 1: Low Yield and Purity in the Amidation of Dimethyl 5-Nitroisophthalate

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted dimethyl 5-nitroisophthalate.

  • The isolated product is an oil or a sticky solid, indicating the presence of impurities.

  • The yield is significantly below the expected range.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Dimethylamine Dimethylamine is volatile and can be lost if the reaction vessel is not properly sealed, leading to incomplete reaction.Use a sealed reaction vessel or a condenser cooled to a low temperature. A slight excess of dimethylamine (e.g., 2.2-2.5 equivalents) is recommended.
Suboptimal Reaction Temperature The reaction requires heating to proceed at a reasonable rate, but too high a temperature can cause side reactions.Maintain the reaction temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.
Solvent Choice The choice of solvent can significantly impact the reaction rate and work-up.Methanol is a common solvent for this reaction. Ensure it is anhydrous. For larger scale, consider higher boiling point solvents like 2-methoxyethanol.[2][3]
Work-up Issues The product may be partially soluble in the aqueous phase during extraction, leading to loss of material.Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[1]

Experimental Protocol: Amidation of Dimethyl 5-Nitroisophthalate

  • To a solution of dimethyl 5-nitroisophthalate (1 equivalent) in anhydrous methanol, add a solution of dimethylamine (2.5 equivalents in THF or methanol) dropwise at room temperature.

  • Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N,N'-dimethyl-5-nitroisophthalamide.

Problem 2: Incomplete Reduction of N,N'-dimethyl-5-nitroisophthalamide

Symptoms:

  • The final product has a yellowish or brownish tint, indicating the presence of residual nitro or nitroso compounds.

  • TLC or LC-MS analysis shows the presence of the starting nitro compound or other intermediates.

  • The isolated yield of the desired amine is low.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inactive Catalyst The Pd/C catalyst may be old or have lost its activity.Use a fresh batch of 5% or 10% Pd/C catalyst. Ensure the catalyst is handled under a nitrogen or argon atmosphere to prevent deactivation.
Insufficient Hydrogen Pressure For the reduction to proceed efficiently, adequate hydrogen pressure is required.Use a Parr shaker or a similar hydrogenation apparatus that allows for maintaining a constant hydrogen pressure (typically 40-50 psi).[2]
Reaction Time The reduction may be slow, especially on a larger scale.Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Reaction times can range from a few hours to overnight.
Solvent Purity Impurities in the solvent can poison the catalyst.Use high-purity, degassed solvents for the hydrogenation reaction.

Experimental Protocol: Reduction of N,N'-dimethyl-5-nitroisophthalamide

  • Dissolve N,N'-dimethyl-5-nitroisophthalamide (1 equivalent) in methanol or ethanol.

  • Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (40-50 psi) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-N,N'-dimethylisophthalamide.

Problem 3: Purification Challenges of 5-Amino-N,N'-dimethylisophthalamide

Symptoms:

  • The crude product is difficult to crystallize.

  • Column chromatography results in low recovery or streaking of the product on the column.

  • The final product contains persistent impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Residual Catalyst Fine particles of Pd/C may pass through the filter paper, contaminating the product.Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
Formation of Salts The product is an amine and can form salts with acidic impurities or if an acidic work-up is used.A basic work-up (e.g., washing with a dilute sodium bicarbonate solution) can help to ensure the product is in its free base form before purification. Alternatively, the product can be isolated as a hydrochloride salt which is often a crystalline solid and easier to purify.[2][3]
Co-eluting Impurities Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
Hydrolysis of Amide Bonds Under strongly acidic or basic conditions during workup or purification, the amide bonds can be hydrolyzed.A method for purifying a similar compound involves hydrolysis of ester impurities at a high pH (12-13) for a short period, followed by neutralization. This could potentially be adapted, but care must be taken to avoid amide hydrolysis.[4][5]

Visualizing the Synthesis Workflow

To provide a clearer understanding of the production process, the following workflow diagram illustrates the key stages and decision points.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Purification start Dimethyl 5-Nitroisophthalate reagents1 Dimethylamine Anhydrous Methanol reaction1 Amidation Reaction (60-80°C) start->reaction1 reagents1->reaction1 workup1 Work-up (Extraction, Washing) reaction1->workup1 intermediate N,N'-dimethyl-5-nitroisophthalamide workup1->intermediate reaction2 Hydrogenation intermediate->reaction2 catalyst Pd/C Catalyst Methanol/Ethanol catalyst->reaction2 hydrogen H2 Gas (40-50 psi) hydrogen->reaction2 workup2 Filtration (Celite®) Solvent Removal reaction2->workup2 crude_product Crude 5-Amino-N,N'- dimethylisophthalamide workup2->crude_product purification Purification Method crude_product->purification cryst Recrystallization purification->cryst If solid col_chrom Column Chromatography purification->col_chrom If oil final_product Pure 5-Amino-N,N'- dimethylisophthalamide cryst->final_product col_chrom->final_product

Caption: Workflow for the synthesis of 5-Amino-N,N'-dimethylisophthalamide.

Troubleshooting Logic Pathway

When encountering issues, a systematic approach is key. The following diagram outlines a logical pathway for troubleshooting common problems.

G cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction Low Yield identify_impurities Identify Impurities (NMR, MS) start->identify_impurities Low Purity check_reagents Verify Reagent Stoichiometry and Purity check_reaction->check_reagents Incomplete check_conditions Optimize Reaction Temperature and Time check_reagents->check_conditions Reagents OK check_conditions->start Re-run Experiment optimize_workup Optimize Work-up Procedure identify_impurities->optimize_workup optimize_purification Refine Purification Method optimize_workup->optimize_purification optimize_purification->start Re-purify

Caption: A logical approach to troubleshooting synthesis problems.

References

  • Muby Chemicals. (2023, December 28). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
  • Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
  • ResearchGate. (n.d.). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1131280B1 - Preparation of 5-amino-isophthalamides.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000029372A1 - Preparation of 5-amino-isophthalamides.
  • European Patent Office. (2011, March 2). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

Sources

Optimization

challenges in the characterization of 5-Amino-N,N'-dimethylisophthalamide

Technical Support Center: 5-Amino-N,N'-dimethylisophthalamide Section 1: Compound Overview & Key Properties 5-Amino-N,N'-dimethylisophthalamide is a substituted aromatic diamide. Its structure, featuring a primary aromat...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-N,N'-dimethylisophthalamide

Section 1: Compound Overview & Key Properties

5-Amino-N,N'-dimethylisophthalamide is a substituted aromatic diamide. Its structure, featuring a primary aromatic amine and two tertiary amide functionalities, presents unique challenges during synthesis, purification, and characterization. The presence of multiple polar functional groups makes it highly polar, influencing its solubility and chromatographic behavior. Understanding these properties is the first step in troubleshooting experimental issues.

Compound Structure:

  • IUPAC Name: 5-amino-N,N'-dimethylbenzene-1,3-dicarboxamide

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Molecular Weight: 207.23 g/mol

  • CAS Number: 41616-02-8[1]

PropertyPredicted/Observed ValueImplication for Researchers
Polarity HighChallenges in standard reverse-phase HPLC; potential for streaking on silica gel.[2][3]
Basicity Weakly basicThe aromatic amine is a weak base due to resonance delocalization.[4] The amide nitrogens are essentially neutral.[4][5]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in less polar solvents (DCM, Ethyl Acetate).Solvent selection is critical for reaction, purification, and analysis.
Stability Generally stable; susceptible to oxidation at the amine group, especially in the presence of light or air.Store under an inert atmosphere (N₂ or Ar) and protect from light.

Section 2: Frequently Asked Questions (FAQs)

Q1: My synthesis of 5-Amino-N,N'-dimethylisophthalamide from 5-nitroisophthalic acid is giving a low yield. What are the common pitfalls?

A1: Low yields often stem from two key steps: the initial amide formation and the subsequent nitro group reduction.

  • Amide Coupling: Ensure your carboxylic acid is fully activated. Byproducts from coupling reagents like dicyclohexylurea (from DCC) can complicate purification. Consider using a water-soluble carbodiimide like EDC with HOBt to simplify workup, or phosphonium-based reagents like PyBOP for cleaner reactions.[6]

  • Nitro Reduction: Incomplete reduction is a common issue.[7] Ensure your catalyst (e.g., Pd/C) is active and not poisoned. For metal/acid reductions (e.g., SnCl₂/HCl), use a sufficient stoichiometric excess of the reducing agent.[7][8]

Q2: I'm seeing significant streaking/tailing while trying to purify my compound using silica gel column chromatography. Why is this happening?

A2: The primary amine group (-NH₂) is basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, causing streaking. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, like triethylamine (~0.5-1%) or ammonium hydroxide, to your eluent.[9] This will "cap" the acidic sites on the silica.

  • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for better results.[9]

  • Try Reverse-Phase Chromatography: For a highly polar compound like this, reverse-phase flash chromatography may be a viable, albeit more costly, alternative.[2]

Q3: The N-H and amide N-CH₃ protons in my ¹H NMR spectrum are showing up as broad signals. Is my sample impure?

A3: Not necessarily. Broadness in these signals can be inherent to the molecule's structure and the experimental conditions:

  • Amide Bond Rotation: The C-N bond in amides has partial double-bond character, which restricts rotation.[4] At room temperature, the rate of rotation for the N,N'-dimethylamide groups can be on the same timescale as the NMR experiment, leading to coalescence or broadening of the two methyl signals. Running the NMR at a higher or lower temperature can often resolve these into sharp, distinct singlets.

  • Proton Exchange: The protons of the primary amine (-NH₂) can exchange with trace amounts of water or acidic impurities in your NMR solvent (e.g., DMSO-d₆ or CDCl₃). This chemical exchange process leads to signal broadening. Adding a drop of D₂O and re-acquiring the spectrum will cause the -NH₂ signal to disappear, confirming its identity.

Section 3: In-Depth Troubleshooting Guides

Synthesis & Purification Challenges

Problem: The reduction of the precursor, 5-nitro-N,N'-dimethylisophthalamide, is incomplete or yields significant side products.

Root Cause Analysis: The choice of reducing agent and reaction conditions are critical for achieving a clean and complete conversion to the desired amine. The high exothermicity of nitro reductions can also lead to side product formation if not controlled.[7][10]

Troubleshooting Workflow:

G start Incomplete Nitro Reduction or Side Products Observed q1 Which reduction method was used? start->q1 cat_hydro Catalytic Hydrogenation (e.g., H₂, Pd/C) q1->cat_hydro Catalytic metal_acid Metal/Acid (e.g., SnCl₂, Fe/HCl) q1->metal_acid Metal/Acid sol_cat Check Catalyst Activity: - Is it old or discolored? - Is catalyst loading sufficient (5-10 mol%)? - Is H₂ pressure adequate (50 psi)? cat_hydro->sol_cat sol_metal Check Reagent Stoichiometry: - Used sufficient excess (3-5 eq)? - Is the metal powder fresh/activated? - Is acid concentration correct? metal_acid->sol_metal action_cat Action: - Use fresh catalyst. - Increase catalyst loading or H₂ pressure. - Consider transfer hydrogenation (e.g., ammonium formate). sol_cat->action_cat action_metal Action: - Increase equivalents of metal/acid. - Ensure vigorous stirring. - Monitor temperature to control exotherm. sol_metal->action_metal end_node Reaction Complete & Clean action_cat->end_node action_metal->end_node

Caption: Troubleshooting workflow for nitro group reduction.

Characterization & Purity Assessment Issues

Problem: Ambiguous results from HPLC analysis, such as poor retention, bad peak shape, or unexpected peaks.

Root Cause Analysis: As a highly polar and weakly basic compound, 5-Amino-N,N'-dimethylisophthalamide is challenging for standard reverse-phase (C18) HPLC methods. It may elute near the void volume and exhibit poor peak shape due to secondary interactions with residual silanols on the column packing.[3][11][12]

Troubleshooting & Method Development Protocol:

Step 1: Initial Assessment with Standard C18 Column

  • Symptom: The peak of interest elutes very early (low k') and may be broad or tailing.

  • Causality: The compound is too polar to be adequately retained by the non-polar C18 stationary phase. Tailing is caused by interaction with acidic silica sites.

Step 2: Mobile Phase Modification

  • Action: Increase the aqueous component of your mobile phase (e.g., from 70% water to 95% water). This can sometimes improve retention on C18 columns.[13]

  • Action: Adjust the pH. Since the compound has a basic amine, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the amine, potentially improving peak shape. Conversely, a high pH mobile phase (e.g., with ammonium formate, pH ~8-9) will keep the amine neutral and can also improve peak shape by deprotonating residual silanols. Buffers are crucial for reproducibility.[14]

Step 3: Alternative Stationary Phase Selection

  • If retention is still poor, switch to a more suitable column. The table below provides a guide for column selection based on observed issues.

Column TypePrinciple of OperationIdeal for Solving...Recommended Starting Conditions
Polar-Embedded C18 Contains polar groups (e.g., amide, carbamate) near the silica surface to enhance retention of polar analytes and reduce silanol interactions.[14]Poor retention and peak shape of polar compounds.95:5 Water:Acetonitrile (with 0.1% Formic Acid)
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[14]Separating structurally similar aromatic compounds.70:30 Water:Acetonitrile
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase.[3][13]Extremely poor retention on any reverse-phase column.95:5 Acetonitrile:Water (with 10 mM Ammonium Acetate)
Porous Graphitic Carbon (PGC) A non-polar stationary phase that retains compounds based on size, shape, and polarizability. Excellent for highly polar compounds.[11]Severe retention issues and when pH stability is a concern.Gradient from 100% Water to 100% Acetonitrile (with 0.1% Formic Acid)

Step 4: Mass Spectrometry (MS) Confirmation

  • Symptom: An unexpected peak appears in the chromatogram.

  • Action: Use LC-MS to identify the mass of the unknown peak.

  • Common Impurities & Their Expected Mass:

    • Starting Material (Nitro- precursor): [M+H]⁺ = 238.2 g/mol

    • Mono-amide/Mono-acid: [M+H]⁺ = 195.2 g/mol

    • Oxidized Dimer (Azo-compound): [M+H]⁺ = 413.4 g/mol

Section 4: Standard Operating Protocols

Protocol: Catalytic Transfer Hydrogenation

This protocol is a safer alternative to using pressurized hydrogen gas and is often effective for clean nitro group reductions.[15]

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the 5-nitro-N,N'-dimethylisophthalamide precursor (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 4-5 eq).[16]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). The mixture may bubble as the reaction begins.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst.

  • Isolation: Wash the Celite pad thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Amino-N,N'-dimethylisophthalamide.

Protocol: NMR Sample Preparation & Analysis
  • Sample Prep: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a clean NMR tube.[17]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[17]

  • D₂O Exchange: To confirm the -NH₂ peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium and their signal will disappear or significantly diminish.

Expected NMR Data (in DMSO-d₆): (Note: Exact shifts can vary based on concentration and instrument. These are predicted values based on similar structures.)

Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Aromatic CH (C4/C6)~7.0-7.2Doublet~115
Aromatic CH (C2)~7.3-7.5Triplet~118
-NH~5.5 (broad)Singlet-
-N(CH ₃)₂~2.9 and ~3.1 (may be broad)Two Singlets~35 and ~38
Aromatic C -NH₂ (C5)--~150
Aromatic C -CONH (C1/C3)--~135
C =O--~168

Section 5: References

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • PubMed. (2023). Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. (2023). Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. [Link]

  • DigitalCommons@URI. (n.d.). Complexation of Diserinol Isophthalamide with Phosphorylated Biomolecules in Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. [Link]

  • Allen. (n.d.). Amines, Amides, and Imines: Structure, Properties & Differences. [Link]

  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Unknown Source. (n.d.). Chapter 17: Amines and Amides.

  • Unknown Source. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Acadechem. (2024). What are the methods of separation and purification of organic compounds?. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • Save My Exams. (2025). Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]

  • Lumen Learning. (n.d.). Amines and Amides | Chemistry for Majors. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • UH Pressbooks. (n.d.). Amines and Amides – Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

  • SpectraBase. (n.d.). N,N-dimethylacrylamide - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. (n.d.). EP1131280B1 - Preparation of 5-amino-isophthalamides.

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Ark Pharm, Inc. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (n.d.). WO2000029372A1 - Preparation of 5-amino-isophthalamides.

  • European Patent Office. (2011). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 5-Amino-N,N'-dimethylisophthalamide by Recrystallization

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the purification of 5-Amino-N,N'-dimethylisophthalamide via recrystallization. As Senior App...

Author: BenchChem Technical Support Team. Date: January 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the purification of 5-Amino-N,N'-dimethylisophthalamide via recrystallization. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested insights to address the nuanced challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to directly address specific experimental hurdles in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My 5-Amino-N,N'-dimethylisophthalamide won't dissolve in the initial solvent I've chosen. What should I do?

A1: This is a common issue and points to an inappropriate solvent choice. The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. If there is minimal dissolution even with heating, the solvent is too non-polar for your compound.

  • Immediate Action: Increase the polarity of your solvent system. Since 5-Amino-N,N'-dimethylisophthalamide is an aromatic amide with a free amine group, it possesses polar characteristics. Consider solvents like ethanol, acetone, or acetonitrile.

  • Systematic Approach: If a single solvent isn't effective, a binary solvent system is the next logical step. A common and effective pair for amides is ethanol and water. Start by dissolving your compound in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). The goal is to reach the saturation point at an elevated temperature. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool.

Q2: The compound has dissolved, but upon cooling, no crystals are forming. What is the cause and how can I induce crystallization?

A2: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated or that there are no nucleation sites for crystals to begin forming.

  • Inducing Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 5-Amino-N,N'-dimethylisophthalamide, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Increasing Supersaturation:

    • Evaporation: If the solution is too dilute, you can remove some of the solvent by gentle heating or by passing a stream of nitrogen or air over the surface. Be careful not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" as an amorphous solid rather than forming well-defined crystals.

    • Extended Cooling: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period. Lowering the temperature will further decrease the solubility of your compound.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I resolve this "oiling out" phenomenon?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The oil is essentially a liquid phase of your impure compound.

  • Corrective Measures:

    • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Lower the Cooling Temperature: Allow the solution to cool more slowly. A slower cooling rate encourages the molecules to align into a crystal lattice rather than aggregating as a liquid.

    • Change Solvents: If the problem persists, you may need to choose a solvent with a lower boiling point or a solvent in which your compound is less soluble.

Q4: My purified crystals have a yellowish or brownish tint. How can I remove colored impurities?

A4: The presence of color often indicates high molecular weight, conjugated impurities. These can sometimes be effectively removed by adsorption.

  • Decolorization with Activated Carbon:

    • After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient).

    • Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb to the surface of the activated carbon.

    • Perform a hot filtration to remove the carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. It is advisable to pre-heat the funnel and receiving flask.

Q5: How can I be sure that my recrystallized product is pure?

A5: Purity assessment is a critical final step. A combination of methods is often employed for a comprehensive evaluation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Chromatographic Techniques:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. This is a highly sensitive method for detecting even trace impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of impurities if their signals are detectable.

Detailed Experimental Protocol: Recrystallization of 5-Amino-N,N'-dimethylisophthalamide

This protocol provides a systematic approach to purifying 5-Amino-N,N'-dimethylisophthalamide.

Part 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.

  • Place approximately 20-30 mg of your crude 5-Amino-N,N'-dimethylisophthalamide into several small test tubes.

  • Add 0.5 mL of a different test solvent to each tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and observe the solubility.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • A suitable solvent is one in which the compound is soluble when hot but insoluble when cold.

Solvent Polarity Expected Solubility Behavior for 5-Amino-N,N'-dimethylisophthalamide
WaterHighLow solubility at room temperature, potentially moderate solubility when hot.
EthanolHighGood solubility, especially when hot. May require an anti-solvent like water.
AcetoneMediumLikely to be a good solvent.
AcetonitrileMediumOften gives good results for the recrystallization of amides.
Ethyl AcetateMedium-LowModerate solubility.
TolueneLowLow solubility.
HexanesLowInsoluble.

Part 2: Recrystallization Procedure

  • Dissolution: Place the crude 5-Amino-N,N'-dimethylisophthalamide in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional, with Carbon) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Crystal Isolation (Vacuum Filtration) cooling->isolation drying Drying isolation->drying pure_product Pure Crystals drying->pure_product purity_check Purity Assessment (MP, HPLC, NMR) pure_product->purity_check

Caption: Recrystallization workflow for 5-Amino-N,N'-dimethylisophthalamide.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • European Patent Office. (2011). bis(2,3-dihydroxypropyl)
Optimization

Technical Support Center: Method Development for Quantifying 5-Amino-N,N'-dimethylisophthalamide Impurities

Welcome to the technical support center for the analytical method development and quantification of impurities in 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and quantification of impurities in 5-Amino-N,N'-dimethylisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to develop a robust, accurate, and reliable analytical method for impurity analysis.

Introduction to the Analytical Challenge

5-Amino-N,N'-dimethylisophthalamide is a key chemical intermediate. Ensuring its purity is critical for the quality and safety of the final product. The quantification of impurities, often present at very low levels, requires a highly sensitive and specific analytical method. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread use and versatility in pharmaceutical analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 5-Amino-N,N'-dimethylisophthalamide?

A1: Understanding the potential impurities is the first step in developing a specific analytical method. Impurities can be broadly categorized as:

  • Process-related impurities: These arise from the manufacturing process. Based on the likely synthesis route starting from 5-nitroisophthalic acid and dimethylamine, potential impurities include:

    • Starting materials: Unreacted 5-nitroisophthalic acid and residual dimethylamine.

    • Intermediates: Incompletely reacted intermediates, such as 5-nitro-N-methylisophthalamic acid.

    • By-products: Compounds formed from side reactions, such as isomers or products of over-methylation.

  • Degradation products: These can form during storage or handling. Amide and aromatic amine functional groups are susceptible to hydrolysis and oxidation.[2][3] Potential degradation products could include:

    • Hydrolysis products: 5-aminoisophthalic acid and methylamine.

    • Oxidation products: Various oxidized forms of the aromatic ring.

Q2: What are the key physicochemical properties of 5-Amino-N,N'-dimethylisophthalamide to consider for HPLC method development?

A2: The physicochemical properties of the analyte and its impurities are fundamental to designing a successful separation method.

PropertySignificance for HPLC Method DevelopmentEstimated/Typical Value
pKa The pKa of the amino group will determine its ionization state at a given mobile phase pH. For optimal peak shape and retention of basic compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.The pKa of an aromatic amine is typically in the range of 4-5.
LogP The octanol-water partition coefficient (LogP) indicates the hydrophobicity of the molecule. A higher LogP suggests greater retention on a reversed-phase column.5-Amino-N,N'-dimethylisophthalamide is expected to be a moderately polar compound.
UV Absorbance The UV absorbance spectrum determines the optimal wavelength for detection to achieve maximum sensitivity.Aromatic amines typically exhibit strong UV absorbance in the range of 230-280 nm.
Q3: Which HPLC column and mobile phase are recommended for the analysis of 5-Amino-N,N'-dimethylisophthalamide and its impurities?

A3: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like 5-Amino-N,N'-dimethylisophthalamide and its potential impurities.

  • Column: A high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended to minimize silanol interactions that can lead to peak tailing with basic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically required to separate compounds with a range of polarities.

    • Aqueous Phase (A): A buffer such as phosphate or acetate at a concentration of 10-25 mM is crucial to control the pH and improve peak shape. Given the basic nature of the amino group, a slightly acidic to neutral pH (e.g., pH 3-6) is often a good starting point.

    • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

Troubleshooting Guide

This section addresses common issues encountered during method development in a question-and-answer format.

Chromatography & Peak Shape Issues

A4: Peak tailing for basic compounds like 5-Amino-N,N'-dimethylisophthalamide is a common issue in reversed-phase HPLC.

Root Causes & Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic amino group of the analyte, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the protonated amine.

    • Solution 2: Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites.

    • Solution 3: Employ a High-Purity, End-Capped Column: Modern columns with high-purity silica and extensive end-capping have fewer free silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each sequence. If the problem persists, consider using a guard column to protect the analytical column.[4]

Workflow for Troubleshooting Peak Tailing

G start Start: Poor Resolution q1 Modify Gradient Slope (make it shallower) start->q1 res1 Resolution Improved? q1->res1 q2 Change Organic Modifier (ACN <-> MeOH) res1->q2 No stop Resolution Optimized res1->stop Yes res2 Resolution Improved? q2->res2 q3 Adjust Mobile Phase pH res2->q3 No res2->stop Yes res3 Resolution Improved? q3->res3 q4 Change Column Stationary Phase res3->q4 No res3->stop Yes q4->stop

Caption: A step-by-step guide to enhancing chromatographic resolution.

Quantification & Sensitivity Issues

A6: Achieving low LOQs is often necessary for quantifying trace-level impurities.

Approaches to Enhance Sensitivity:

  • Optimize Detection Wavelength: Ensure you are using the UV maximum (λmax) of the impurity for detection. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Increase Injection Volume: A larger injection volume will increase the analyte mass on the column, leading to a larger peak area. Be mindful of potential peak distortion with larger volumes.

  • Decrease the Flow Rate: Lowering the flow rate can sometimes improve sensitivity, but will also increase the run time.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a more sensitive detector such as a mass spectrometer (MS). LC-MS can provide both high sensitivity and specificity.

  • Sample Enrichment: Solid-phase extraction (SPE) can be used to concentrate the impurities in the sample before injection.

Experimental Protocols

Protocol 1: Suggested Starting HPLC Method

This protocol provides a starting point for your method development. Optimization will be necessary based on your specific instrumentation and impurity profile.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood general-purpose reversed-phase column for moderately polar analytes.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered mobile phase to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 60% B in 20 minutesA broad gradient to elute a range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmA common starting wavelength for aromatic compounds.
Injection Vol. 10 µLA standard injection volume to avoid column overload.
Diluent Mobile Phase A/B (50:50)To ensure compatibility with the mobile phase and good peak shape.
Protocol 2: Method Validation according to ICH Guidelines

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines. [5][6] Key Validation Parameters for an Impurity Method:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by spiking the sample with known impurities and showing that they are well-separated. [6]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Arashida, N., Nakayama, A., & Miyano, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Patent Office. (2011). EP2289870A1 - Process for eliminating impurities from an aqueous solution of 5-amino-n,n'-bis(2,3-dihydroxypropyl)-isophthalamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
  • ICH. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link]

  • Tamanampudi, N. J., Rajana, N. R., & Dharmasanam, P. K. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Monomer Selection in Advanced Synthesis: 5-Amino-N,N'-dimethylisophthalamide vs. 5-Aminoisophthalic Acid

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic strategy and the p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic strategy and the properties of the final product. This guide provides an in-depth comparison of two structurally related yet functionally distinct monomers: 5-Amino-N,N'-dimethylisophthalamide and 5-aminoisophthalic acid. We will explore their respective advantages and disadvantages in synthesis, supported by experimental data and protocols, to empower you to make informed decisions in your research.

At a Glance: Structural and Functional Distinctions

At the core of their differences lie the functional groups at the 1 and 3 positions of the benzene ring. 5-aminoisophthalic acid possesses two carboxylic acid groups, while 5-Amino-N,N'-dimethylisophthalamide features two N,N-dimethylamide groups.[1] This fundamental structural variance imparts distinct chemical personalities, influencing their reactivity, solubility, and ultimate applications.

5-Aminoisophthalic acid is a versatile precursor with three reactive sites: a primary amine and two carboxylic acids.[2][3] The carboxylic acid groups can be readily converted into more reactive derivatives, such as acyl chlorides, making it a cornerstone for the synthesis of high-performance polymers like aramids (aromatic polyamides) and for creating complex structures like metal-organic frameworks (MOFs).[4][5][6]

5-Amino-N,N'-dimethylisophthalamide , on the other hand, is typically employed as an intermediate where the amide functionalities are pre-installed.[7][8] Its primary reactive handle is the 5-amino group. This compound is particularly significant as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[9][10] The presence of the dimethylamide groups significantly alters its solubility profile compared to its carboxylic acid counterpart.

Below is a logical diagram illustrating the primary synthetic pathways for each compound.

Synthetic_Pathways cluster_AIPA 5-Aminoisophthalic Acid (AIPA) cluster_ADIA 5-Amino-N,N'-dimethylisophthalamide (ADIA) AIPA 5-Aminoisophthalic Acid (C₈H₇NO₄) Activation Activation (e.g., with SOCl₂) AIPA->Activation MOF_Synth Coordination (with Metal Ions) AIPA->MOF_Synth DiacylChloride 5-Aminoisophthaloyl Dichloride Activation->DiacylChloride Polycondensation_A Polycondensation (with Diamines) DiacylChloride->Polycondensation_A Aramids Aramids / Polyamides Polycondensation_A->Aramids MOFs Metal-Organic Frameworks (MOFs) MOF_Synth->MOFs ADIA 5-Amino-N,N'-dimethyl- isophthalamide (C₁₀H₁₃N₃O₂) Polycondensation_B Polycondensation (with Diacyl Chlorides) ADIA->Polycondensation_B Iodination Iodination & Further Modification ADIA->Iodination SpecialtyPolymers Specialty Polyamides Polycondensation_B->SpecialtyPolymers ContrastAgents X-Ray Contrast Agents Iodination->ContrastAgents

Caption: Comparative synthetic utility of the two monomers.

Comparative Performance and Experimental Insights

The choice between these two monomers is fundamentally application-driven. Below, we dissect their performance characteristics based on common synthetic scenarios.

Feature5-Aminoisophthalic Acid5-Amino-N,N'-dimethylisophthalamideCausality and Field Insights
Molecular Formula C₈H₇NO₄C₁₀H₁₃N₃O₂The higher nitrogen content and alkyl groups in the dimethylamide derivative increase its molecular weight and alter its polarity.
Molecular Weight 181.15 g/mol [3]207.23 g/mol This difference is important for stoichiometric calculations in polymerization reactions.
Melting Point >300 °C[2]~211-214 °C (as HCl salt)[7]The high melting point of 5-aminoisophthalic acid is due to strong intermolecular hydrogen bonding between the carboxylic acid and amine groups, making melt processing challenging. The amide derivative has a lower melting point, which can be advantageous in some processing conditions.
Solubility Sparingly soluble in water and common organic solvents. Soluble in polar aprotic solvents like DMF, DMSO.Generally more soluble in polar aprotic solvents (e.g., 2-methoxyethanol) and alcohols compared to the diacid.[7]The N,N-dimethylamide groups disrupt the extensive hydrogen bonding network present in the diacid, leading to improved solubility. This is a significant advantage for solution-based synthesis, allowing for more homogeneous reaction conditions.
Primary Application Monomer for high-performance polymers (aramids), dye intermediates, building block for MOFs.[2][4][11]Intermediate for non-ionic X-ray contrast agents.[7][8][9]The bifunctional carboxylic acids are ideal for step-growth polymerization to build robust polymer backbones. The pre-formed amide structure is a specific requirement for the final structure of certain pharmaceuticals.
Reactivity Requires activation of carboxylic acids (e.g., to acyl chlorides) for efficient polyamidation. The amine group is a potent nucleophile.The primary amine is the main reactive site for polymerization. The amide groups are generally stable under polymerization conditions.Activation adds a step to the synthesis but allows for highly reactive polycondensation. The stability of the amide groups in the dimethyl derivative ensures they remain as pendant groups, modifying the final polymer's properties.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling and reactivity, we provide detailed, self-validating protocols for the synthesis of a polyamide from each monomer.

Protocol 1: Synthesis of an Aromatic Polyamide (Aramid) from 5-Aminoisophthalic Acid

This two-step protocol is a classic example of preparing high-strength aramid polymers. The initial activation of the carboxylic acids is crucial for achieving a high degree of polymerization.

Aramid_Synthesis_Workflow cluster_poly Polycondensation start Start: 5-Aminoisophthalic Acid step1 Step 1: Activation - Add Thionyl Chloride (SOCl₂) - Reflux in inert atmosphere start->step1 intermediate Intermediate: 5-Aminoisophthaloyl Dichloride step1->intermediate step2 Step 2: Polycondensation - Dissolve diamine (e.g., 4,4'-oxydianiline) in NMP - Cool to 0°C step3 Add Diacyl Chloride solution dropwise - Stir at 0°C, then warm to RT intermediate->step3 step2->step3 step4 Step 3: Precipitation & Washing - Pour reaction mixture into water/methanol - Filter and wash polymer step3->step4 end End Product: Aramid Polymer step4->end

Caption: Workflow for Aramid Synthesis from 5-Aminoisophthalic Acid.

Methodology:

  • Activation to Diacyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas inlet, suspend 5-aminoisophthalic acid (1 equiv.) in an excess of thionyl chloride containing a catalytic amount of DMF.

    • Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. DMF catalyzes the reaction.

    • Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours until the solution becomes clear.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-aminoisophthaloyl dichloride. This intermediate is moisture-sensitive and typically used immediately without further purification.

  • Low-Temperature Solution Polycondensation:

    • In a separate flask, dissolve an aromatic diamine such as 4,4'-oxydianiline (1 equiv.) in a dry, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[12]

    • Causality: These solvents are chosen for their ability to dissolve both the monomers and the resulting aromatic polyamide, preventing premature precipitation and allowing for the growth of high molecular weight chains.[12]

    • Cool the diamine solution to 0°C in an ice bath under a nitrogen atmosphere.

    • Dissolve the freshly prepared 5-aminoisophthaloyl dichloride in a minimal amount of the same dry solvent and add it dropwise to the stirred diamine solution.

    • Causality: Low-temperature addition is critical to control the highly exothermic reaction between the acyl chloride and the amine, minimizing side reactions and ensuring the formation of a linear, high molecular weight polymer.[13]

    • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The increasing viscosity of the solution is an indicator of successful polymerization.

  • Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like water or methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and then methanol to remove residual solvent and HCl salts, and dry it in a vacuum oven.

Protocol 2: Synthesis of a Specialty Polyamide from 5-Amino-N,N'-dimethylisophthalamide

This protocol demonstrates the direct use of the amino functionality without the need for a prior activation step. The resulting polymer will have pendant dimethylamide groups, which can enhance solubility.

Specialty_Polyamide_Synthesis start Start: 5-Amino-N,N'- dimethylisophthalamide step1 Step 1: Dissolution - Dissolve diamine monomer and base (e.g., Pyridine) in DMAc start->step1 step2 Step 2: Polymerization - Cool solution to 0°C - Add solution of Diacyl Chloride (e.g., Terephthaloyl Chloride) dropwise step1->step2 step3 Stir at 0°C, then warm to RT - Monitor viscosity increase step2->step3 step4 Step 3: Isolation - Precipitate polymer in methanol - Filter, wash, and dry step3->step4 end End Product: Polyamide with Pendant Amide Groups step4->end

Caption: Workflow for Specialty Polyamide Synthesis.

Methodology:

  • Monomer Solution Preparation:

    • In a flask under a nitrogen atmosphere, dissolve 5-Amino-N,N'-dimethylisophthalamide (2 equiv.) and a base such as pyridine or triethylamine (2 equiv.) in a dry, polar aprotic solvent (e.g., DMAc).

    • Causality: The base is essential to act as an acid scavenger, neutralizing the HCl that is generated during the polycondensation reaction. This prevents the protonation of the amine monomer, which would render it unreactive, and thus allows the polymerization to proceed to high conversion.[12]

  • Low-Temperature Solution Polycondensation:

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve a diacyl chloride, such as terephthaloyl chloride (1 equiv.), in a minimal amount of dry DMAc.

    • Add the diacyl chloride solution dropwise to the stirred amine solution while maintaining the temperature at 0°C.

    • After the addition, allow the reaction to proceed at 0°C for 1-2 hours before warming to room temperature and stirring overnight.

  • Isolation:

    • Precipitate the resulting polymer by pouring the reaction mixture into methanol.

    • Collect the solid by filtration, wash extensively with water and methanol, and dry under vacuum at 60-80°C.

Conclusion: Selecting the Right Tool for the Job

The choice between 5-aminoisophthalic acid and 5-Amino-N,N'-dimethylisophthalamide is a clear illustration of how subtle molecular modifications dictate synthetic strategy and application.

  • Choose 5-aminoisophthalic acid when your goal is to create robust, high-performance polymers where the isophthaloyl moiety forms the backbone of the polymer chain. It is the monomer of choice for thermally stable materials like aramids and for constructing porous crystalline structures like MOFs. Its use requires an additional activation step, but this provides access to highly reactive intermediates capable of forming strong, stable linkages.

  • Choose 5-Amino-N,N'-dimethylisophthalamide when the synthetic target requires pre-installed amide groups and the primary reactive site is the aromatic amine. This is common in multi-step pharmaceutical syntheses, such as for X-ray contrast media.[7][8] In polymerization, it serves as a diamine monomer, leading to polymers with pendant N,N-dimethylisophthalamide units that can improve solubility and modify the polymer's physical properties.

By understanding the inherent chemical properties and reactive tendencies of each molecule, researchers can strategically design synthetic routes that are more efficient, scalable, and yield products with the desired performance characteristics.

References

  • Vertex AI Search. (2026).
  • Mei, Z., Wang, H., Ren, C., Yang, Y., & Gu, J. (2024). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 14, 28160-28167. [Link]

  • MDPI. (n.d.). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Sensors. [Link]

  • TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Organic CHEMISTRY, 9(9), 373-379.
  • Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid.
  • Springer Professional. (2019). Facile synthesis of 5-aminoisophthalic acid functionalized magnetic nanoparticle for the removal of methylene blue. [Link]

  • National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
  • Google Patents. (n.d.). EP1131280B1 - Preparation of 5-amino-isophthalamides.
  • ResearchG
  • Royal Society of Chemistry. (n.d.). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry. [Link]

  • PubMed. (1995). Synthesis and characterization of polyamides containing unnatural amino acids. Biopolymers, 35(5), 503-512. [Link]

  • European Patent Office. (2011). EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]

  • PubMed Central. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(8), 9889-9904. [Link]

  • National Institutes of Health. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers.
  • Google Patents. (n.d.). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
  • ResearchGate. (n.d.). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide.
  • PubChem. (n.d.). 5-Aminoisophthalic acid. Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Amino-N,N'-dimethylisophthalamide for Pharmaceutical Research

This guide provides an in-depth comparison of the primary synthetic routes to 5-Amino-N,N'-dimethylisophthalamide, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented ar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes to 5-Amino-N,N'-dimethylisophthalamide, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of each pathway's efficiency, scalability, and potential challenges.

Introduction

5-Amino-N,N'-dimethylisophthalamide is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of non-ionic X-ray contrast agents. The strategic placement of the amino and dimethylamide functionalities on the isophthalic acid backbone allows for further chemical modifications, such as iodination, to produce molecules with desired imaging properties. The efficiency and purity of the 5-Amino-N,N'-dimethylisophthalamide synthesis are critical factors that impact the overall yield and quality of the final active pharmaceutical ingredient (API).

This guide will explore the two most prevalent synthetic strategies:

  • Route 1: Synthesis from 5-Nitroisophthalic Acid. This is a two-step process involving the initial formation of the diamide followed by the reduction of the nitro group.

  • Route 2: Synthesis from 5-Aminoisophthalic Acid. This route involves the direct amidation of the amino-functionalized diacid.

Each route will be discussed in detail, including a step-by-step protocol, a comparative analysis of their respective advantages and disadvantages, and supporting experimental data.

Route 1: Synthesis via Reduction of a Nitro Intermediate

This is the most commonly employed and well-documented route for the synthesis of 5-Amino-N,N'-dimethylisophthalamide and its analogs. The strategy involves the initial synthesis of 5-Nitro-N,N'-dimethylisophthalamide, which is then subjected to a reduction of the nitro group to yield the desired amino compound.

Causality Behind Experimental Choices

The preference for this route often stems from the readily available and relatively inexpensive starting material, 5-nitroisophthalic acid. The nitro group is a versatile functional group that can be easily reduced to an amine under various conditions. Furthermore, performing the amidation step prior to the reduction of the nitro group can prevent potential side reactions that might occur with the more reactive amino group.

Experimental Protocol

Step 1a: Synthesis of 5-Nitroisophthaloyl Dichloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroisophthalic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 3-5 equivalents) in excess.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 79 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-nitroisophthaloyl dichloride as a solid. This product is often used in the next step without further purification.

Step 1b: Synthesis of 5-Nitro-N,N'-dimethylisophthalamide

  • In a separate flask, dissolve dimethylamine (2.2-2.5 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of 5-nitroisophthaloyl dichloride (1 equivalent) in the same solvent to the dimethylamine solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and dimethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Nitro-N,N'-dimethylisophthalamide.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of 5-Nitro-N,N'-dimethylisophthalamide

The reduction of the nitro group is a critical step, and several methods can be employed. Catalytic hydrogenation is the most common and scalable approach.

Method A: Catalytic Hydrogenation with Pd/C

  • In a hydrogenation vessel, dissolve 5-Nitro-N,N'-dimethylisophthalamide (1 equivalent) in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-N,N'-dimethylisophthalamide.

  • The product can be further purified by recrystallization.

Method B: Transfer Hydrogenation

  • In a round-bottom flask, dissolve 5-Nitro-N,N'-dimethylisophthalamide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogen donor, such as ammonium formate or hydrazine hydrate (5-10 equivalents).[1]

  • Add a catalytic amount of 10% Pd/C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate) to remove inorganic byproducts.

  • Dry the organic layer and concentrate to yield the desired product.

Data Summary
ParameterStep 1: AmidationStep 2: Reduction (Catalytic Hydrogenation)Overall (Route 1)
Starting Material 5-Nitroisophthalic Acid5-Nitro-N,N'-dimethylisophthalamide5-Nitroisophthalic Acid
Key Reagents Thionyl Chloride, DimethylamineH₂, Pd/C-
Solvent DCM, THFEthanol, Methanol-
Temperature 0 °C to refluxRoom Temperature to 60 °C-
Typical Yield 85-95%90-99%76-94%
Purity >95% after recrystallization>98% after recrystallization>98%
Workflow Diagram

Synthesis_Route_1 cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction A 5-Nitroisophthalic Acid B 5-Nitroisophthaloyl Dichloride A->B SOCl₂, DMF (cat.) Reflux C 5-Nitro-N,N'-dimethylisophthalamide B->C Dimethylamine, DCM 0 °C to RT D 5-Amino-N,N'-dimethylisophthalamide C->D H₂, Pd/C Ethanol, RT

Caption: Workflow for the synthesis of 5-Amino-N,N'-dimethylisophthalamide via Route 1.

Route 2: Direct Amidation of 5-Aminoisophthalic Acid

This route offers a more direct approach by starting with 5-aminoisophthalic acid and forming the diamide in a single step. While seemingly more straightforward, this pathway presents its own set of challenges.

Causality Behind Experimental Choices

The primary motivation for exploring this route is the reduction in the number of synthetic steps, which can lead to a more cost-effective and environmentally friendly process. By avoiding the use of a nitro intermediate, this route eliminates the need for a reduction step, which often involves hazardous reagents or specialized equipment for hydrogenation. However, the presence of the free amino group can complicate the amidation reaction.

Experimental Protocol

Step 1: Direct Amidation

  • To a round-bottom flask, add 5-aminoisophthalic acid (1 equivalent) and a suitable solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents), and an activator, such as 1-hydroxybenzotriazole (HOBt) (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Add dimethylamine (as a solution in THF or as a gas bubbled through the solution) (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the coupling reagents and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary
ParameterDirect Amidation
Starting Material 5-Aminoisophthalic Acid
Key Reagents DCC/HOBt or EDC/HOBt, Dimethylamine
Solvent DMF, NMP
Temperature Room Temperature
Typical Yield 60-80%
Purity >95% after chromatography
Workflow Diagram

Synthesis_Route_2 cluster_step1 Direct Amidation A 5-Aminoisophthalic Acid B 5-Amino-N,N'-dimethylisophthalamide A->B DCC, HOBt, Dimethylamine DMF, RT

Sources

Validation

Comparative Guide to the Validation of Analytical Methods for 5-Amino-N,N'-dimethylisophthalamide

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative determination of 5-Amino-N,N'-dimethylisophthalamide. As a known potential impurity or intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative determination of 5-Amino-N,N'-dimethylisophthalamide. As a known potential impurity or intermediate in pharmaceutical manufacturing, robust and reliable analytical methods are critical for ensuring drug substance and product quality. We will explore the comparative strengths of different analytical techniques and detail the rigorous validation process according to international regulatory standards.

Introduction: The Analytical Challenge

5-Amino-N,N'-dimethylisophthalamide is an aromatic amine, a class of compounds often monitored as process-related impurities or degradation products. The primary analytical challenge lies in developing a method that is not only sensitive and accurate for the target analyte but also highly specific, capable of distinguishing it from the active pharmaceutical ingredient (API) and other potential impurities. The choice of analytical technique and the subsequent validation strategy are paramount for regulatory acceptance and ensuring patient safety.

Strategic Selection of an Analytical Technique

The selection of an appropriate analytical technique is the foundation of a successful validation. The choice depends on the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For a molecule like 5-Amino-N,N'-dimethylisophthalamide, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 5-Amino-N,N'-dimethylisophthalamide
Analyte Suitability Ideal for non-volatile and thermally unstable/labile compounds.[1][2][3]Best for volatile and thermally stable compounds.[2][4]The isophthalamide structure suggests low volatility. HPLC is the superior choice to avoid potential degradation at high GC inlet temperatures.[2]
Mobile Phase Liquid solvent mixtureInert gas (e.g., Helium, Nitrogen)[4]HPLC offers greater flexibility in tuning the mobile phase to achieve optimal separation from the API and other impurities.
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase, driven by polarity.[4]Based on analyte partitioning between a gaseous mobile phase and a stationary phase, driven by volatility and boiling point.[4]Polarity-based separation is more effective for distinguishing between structurally similar, non-volatile impurities.
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence.[1]Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD).[1][2]The aromatic ring in the analyte provides a strong chromophore, making UV detection highly suitable and cost-effective. DAD allows for peak purity assessment.
Cost & Complexity Higher initial cost; significant solvent consumption.[1][4]Lower cost per analysis due to minimal solvent use.[2]While GC may be cheaper per run, the unsuitability for this analyte type makes HPLC the only viable option, justifying the cost.
Decision Workflow for Technique Selection

G start Start: Characterize Analyte (5-Amino-N,N'-dimethylisophthalamide) volatile Is the analyte volatile & thermally stable? start->volatile hplc Select HPLC volatile->hplc No gc Consider GC volatile->gc Yes chromophore Does it have a UV chromophore? hplc->chromophore hplc_uv Develop HPLC-UV/DAD Method chromophore->hplc_uv Yes hplc_other Consider alternative detection (e.g., MS, CAD, ELSD) chromophore->hplc_other No end Proceed to Method Validation hplc_uv->end

Caption: Workflow for selecting the appropriate analytical technique.

The Validation Protocol: A Deep Dive into ICH Q2(R1)

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5] The internationally harmonized guideline, ICH Q2(R1), provides a comprehensive framework for this process, outlining the specific validation characteristics to be investigated.[6][7][8]

Validation Parameters & Experimental Design

The following parameters must be rigorously evaluated for an impurity quantification method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (API, impurities, degradants).[5]Peak for the analyte is pure and well-resolved from all other peaks (Resolution > 2.0). No interference at the analyte's retention time in placebo/blank samples.
Linearity To demonstrate a proportional relationship between analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.998 over the specified range. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8]For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[8]
Accuracy To measure the closeness of test results to the true value.% Recovery of 80.0% to 120.0% at multiple concentration levels (e.g., LOQ, 100%, 120% of spec limit).
Precision To measure the degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 5.0% for ≥6 replicates. Intermediate Precision (Inter-assay): RSD ≤ 10.0% (different days, analysts, equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]System suitability parameters (e.g., resolution, tailing factor) remain within defined limits when parameters like pH, column temperature, or mobile phase composition are slightly varied.
Illustrative Experimental Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Select Column & Mobile Phase dev_optim Optimize Gradient, Flow Rate, Temp. dev_start->dev_optim dev_sst Define System Suitability Criteria dev_optim->dev_sst val_spec Specificity (Forced Degradation, Spiking) dev_sst->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy (% Recovery) val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lim LOD / LOQ (S/N Ratio) val_prec->val_lim val_rob Robustness val_lim->val_rob end end val_rob->end Method is Validated

Caption: High-level workflow for method development and validation.

Step-by-Step Experimental Protocols

The following protocols are illustrative examples for validating an HPLC-UV method.

Protocol 1: Specificity via Forced Degradation

Causality: Forced degradation studies are essential to demonstrate that the method can separate the target analyte from potential degradation products that might form under stress conditions (e.g., heat, light, acid, base, oxidation). This ensures the method is "stability-indicating."

  • Prepare Solutions:

    • API solution spiked with 5-Amino-N,N'-dimethylisophthalamide at the specification limit.

    • Separate solutions of the above for each stress condition.

  • Apply Stress:

    • Acidic: Add 0.1 M HCl, heat at 60°C for 4 hours. Neutralize.

    • Basic: Add 0.1 M NaOH, heat at 60°C for 4 hours. Neutralize.

    • Oxidative: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat solid material at 105°C for 48 hours.

    • Photolytic: Expose solution to ICH-compliant light source (e.g., 1.2 million lux hours).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.

    • Utilize a DAD detector to perform peak purity analysis on the 5-Amino-N,N'-dimethylisophthalamide peak in each chromatogram.

  • Acceptance: The analyte peak must be spectrally pure and resolved from all degradation product peaks.

Protocol 2: Linearity, Accuracy, and Range

Causality: This combined experiment efficiently establishes the method's quantitative capabilities across the required concentration range. Accuracy is determined by spiking a known matrix (placebo or API solution) to see how well the method "recovers" the added analyte, mimicking a real sample analysis.

  • Prepare Stock Solution: Create a concentrated stock solution of 5-Amino-N,N'-dimethylisophthalamide in a suitable diluent.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels spanning from the LOQ to 120% of the specification limit (e.g., 0.05, 0.1, 0.15, 0.2, 0.24 µg/mL for a 0.15% specification on a 1 mg/mL API solution).

  • Prepare Accuracy Samples: Independently spike a placebo or API solution at three levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare three replicates at each level.

  • Analysis:

    • Inject the calibration standards and plot the peak area response versus concentration. Perform a linear regression analysis.

    • Inject the accuracy samples and calculate the % recovery for each replicate using the calibration curve.

  • Acceptance: The results must meet the criteria defined in Table 2.

Conclusion and Recommendations

The validation of an analytical method for an impurity like 5-Amino-N,N'-dimethylisophthalamide is a critical, multi-faceted process governed by stringent regulatory expectations. A reversed-phase HPLC method with UV detection is demonstrably the most suitable technique due to the analyte's non-volatile and chromophoric nature. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can provide unequivocal, documented evidence that the method is fit for its intended purpose: to ensure the quality and safety of the final pharmaceutical product. This guide provides the strategic framework and experimental logic necessary to achieve a successful validation.

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

  • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC vs GC - A Beginner's Guide Source: Chromatography Today URL: [Link]

  • Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap URL: [Link]

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Comparative

A Comparative Guide to Polyamide Synthesis: The Performance Profile of 5-Amino-N,N'-dimethylisophthalamide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties and processability of the polyme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties and processability of the polymer. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, making them difficult to process. This guide provides an in-depth technical analysis of the expected performance of 5-Amino-N,N'-dimethylisophthalamide as a diamine monomer in polyamide synthesis. While direct experimental data for polyamides derived from this specific monomer is not extensively available in public literature, we can construct a robust performance profile based on established principles of polymer chemistry and comparative data from structurally similar polyamides. This guide will explore the synthesis of the monomer, its anticipated impact on polymer properties, and a comparative analysis against conventional aromatic polyamides.

The Rationale for N-Substitution in Aromatic Polyamides

The introduction of substituents on the amide nitrogen atom of a polyamide chain is a well-established strategy to modify its properties.[1] The primary motivation for this approach is to disrupt the strong intermolecular hydrogen bonds that form between amide groups in conventional aramids. This disruption has a cascading effect on several key polymer characteristics:

  • Enhanced Solubility: By eliminating the hydrogen bond donor, N-substitution significantly reduces the polymer's crystallinity and allows for better interaction with solvents, leading to improved solubility in organic solvents.[1][2] This is a crucial advantage for processing, as it enables the use of solution-based techniques like spin-coating and casting.

  • Amorphous Nature: The presence of N-alkyl or N-aryl groups introduces steric hindrance that prevents the close packing of polymer chains, resulting in a more amorphous morphology.[1]

  • Modified Thermal Properties: While N-substitution can sometimes lead to a slight decrease in thermal stability compared to their unsubstituted counterparts, the resulting polymers often retain high glass transition temperatures (Tg), making them suitable for high-temperature applications.[1][3]

The use of 5-Amino-N,N'-dimethylisophthalamide as a monomer is therefore predicted to yield polyamides with a unique combination of properties, balancing the inherent thermal stability of an aromatic backbone with the enhanced processability conferred by the N,N'-dimethyl substitution.

Synthesis of 5-Amino-N,N'-dimethylisophthalamide

The synthesis of 5-Amino-N,N'-dimethylisophthalamide can be proposed based on established methods for the preparation of similar N-substituted isophthalamides.[4][5] A plausible synthetic route starts from dimethyl 5-nitroisophthalate, as illustrated below.

cluster_0 Monomer Synthesis Dimethyl_5_nitroisophthalate Dimethyl 5-nitroisophthalate Amidation Amidation Dimethyl_5_nitroisophthalate->Amidation Methylamine Methylamine (CH3NH2) Methylamine->Amidation 5_Nitro_NN_dimethylisophthalamide 5-Nitro-N,N'-dimethylisophthalamide Amidation->5_Nitro_NN_dimethylisophthalamide Reduction Reduction (e.g., H2, Pd/C) 5_Nitro_NN_dimethylisophthalamide->Reduction 5_Amino_NN_dimethylisophthalamide 5-Amino-N,N'-dimethylisophthalamide Reduction->5_Amino_NN_dimethylisophthalamide

Figure 1: Proposed synthesis of 5-Amino-N,N'-dimethylisophthalamide.

Polyamide Synthesis and Expected Performance

Polyamides from 5-Amino-N,N'-dimethylisophthalamide can be synthesized using standard polycondensation techniques, such as low-temperature solution polycondensation with a diacid chloride or the Yamazaki phosphorylation reaction with a dicarboxylic acid.[2]

cluster_1 Polyamide Synthesis Diamine 5-Amino-N,N'-dimethylisophthalamide Polycondensation Low-Temperature Solution Polycondensation Diamine->Polycondensation Diacid_Chloride Aromatic Diacid Chloride (e.g., Isophthaloyl Chloride) Diacid_Chloride->Polycondensation Polyamide N,N'-dimethylated Polyamide Polycondensation->Polyamide

Figure 2: General scheme for polyamide synthesis.

Comparative Performance Analysis

To contextualize the anticipated performance of polyamides derived from 5-Amino-N,N'-dimethylisophthalamide, we will compare their expected properties with those of two well-characterized aromatic polyamides:

  • Poly(m-phenylene isophthalamide) (MPIA): A conventional, high-performance aramid with excellent thermal stability but limited solubility.

  • N-phenylated Aramid: A polyamide with a bulkier N-aryl substituent, which also enhances solubility.

PropertyPoly(5-Amino-N,N'-dimethylisophthalamide) (Predicted)Poly(m-phenylene isophthalamide) (MPIA) (Experimental)N-Phenylated Aramid (Experimental)
Solubility High solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO).[1][2]Generally insoluble in organic solvents, soluble in concentrated sulfuric acid.Good solubility in polar aprotic solvents.[1]
Crystallinity Amorphous.[1]Semi-crystalline.[6]Amorphous.[1]
Glass Transition Temp. (Tg) Moderately high (expected in the range of 200-250 °C).[3]High (~275 °C).[2]High (typically >250 °C).[1]
Thermal Decomposition Temp. Good thermal stability, though potentially slightly lower than MPIA.[1][3]High (>400 °C).[6]High, with minor reduction compared to unsubstituted analogs.[1]
Film Forming Ability Excellent, capable of forming tough, flexible films from solution.[2]Difficult to process from solution.Excellent, forms flexible films.[1]

Experimental Protocols

Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of aromatic polyamides.

  • Monomer Preparation: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine monomer (e.g., 5-Amino-N,N'-dimethylisophthalamide) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc). Cool the solution to 0-5 °C in an ice bath.

  • Polycondensation: Slowly add an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride) to the stirred diamine solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to achieve a high molecular weight, as indicated by a significant increase in viscosity.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it in a vacuum oven at an elevated temperature.

Characterization of Polyamides

A systematic approach is necessary to validate the performance of the synthesized polyamides.

cluster_2 Performance Evaluation Workflow Synthesis Polyamide Synthesis Characterization Structural & Molecular Weight (FTIR, NMR, GPC) Synthesis->Characterization Solubility_Test Solubility Testing Synthesis->Solubility_Test Thermal_Analysis Thermal Analysis (TGA, DSC) Synthesis->Thermal_Analysis Film_Casting Film Casting Synthesis->Film_Casting Mechanical_Testing Mechanical Testing (Tensile Strength, Modulus) Film_Casting->Mechanical_Testing

Figure 3: Workflow for comparative performance evaluation of polyamides.

Conclusion

The incorporation of 5-Amino-N,N'-dimethylisophthalamide into polyamide backbones presents a promising strategy for developing high-performance polymers with enhanced processability. The N,N'-dimethyl substitution is expected to effectively disrupt intermolecular hydrogen bonding, leading to a significant improvement in solubility in organic solvents and an amorphous polymer structure. While a slight reduction in thermal stability compared to unsubstituted aramids may be anticipated, the resulting polymers are predicted to retain high glass transition temperatures and good overall thermal resistance. The excellent solubility would facilitate the fabrication of films and coatings using conventional solution-based techniques. For researchers in materials science and drug delivery, polyamides derived from 5-Amino-N,N'-dimethylisophthalamide offer a potentially valuable combination of thermal stability and processability, opening avenues for new applications where these properties are paramount.

References

  • Akzo N.V. (1992). Polyamide from aromatic amide groups-containing diamine. U.S.
  • E. I. du Pont de Nemours and Company. (1968). Aromatic polyamides. U.S.
  • de la Campa, J. G., de Abajo, J., & Garcia, J. M. (2004). Synthesis and properties of new aromatic polyisophthalamides with adamantylamide pendent groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4649-4657.
  • DuPont. (2002). Partially aromatic polyamides and a process for making them. U.S.
  • Mitsui Petrochemical Industries, Ltd. (1996). Production of aromatic polyamide.
  • E. I. du Pont de Nemours and Company. (1965). Aromatic polyimide particles from polycyclic diamines. U.S.
  • Sterling Drug Inc. (2002). Preparation of 5-amino-isophthalamides. U.S.
  • Lin, C. H. (2001). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Journal of the Chinese Chemical Society, 48(4), 715-720.
  • Bracco Imaging S.p.A. (2005). Preparation of 5-amino-isophthalamides.
  • GE Healthcare AS. (2011). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
  • GE Healthcare Limited. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • Kim, K. S., & Lee, S. J. (2001). Substituent Effect of N, N -Dialkylamides on the Intermolecular Hydrogen Bonding with Thioacetamide. The Journal of Physical Chemistry A, 105(31), 7444-7449.
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  • Ye, J. Y., et al. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
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Validation

A Senior Application Scientist's Guide to the Cross-Validation of 5-Amino-N,N'-dimethylisophthalamide Characterization

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous characterization of chemical entities is the bedrock of relia...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous characterization of chemical entities is the bedrock of reliable research. 5-Amino-N,N'-dimethylisophthalamide, a key building block and intermediate, is no exception. Its purity, identity, and structural integrity directly impact the outcome of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of essential analytical techniques, moving beyond mere protocols to explain the scientific rationale behind a multi-faceted, cross-validation approach. Our philosophy is that a single technique provides data; multiple, corroborating techniques provide certainty.

The Principle of Orthogonal & Cross-Validated Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Workflow cluster_validation Data Validation & Release raw_product Crude 5-Amino-N,N'- dimethylisophthalamide TLC TLC (Initial Purity Check) raw_product->TLC HPLC HPLC (Quantitative Purity) TLC->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR IR IR Spectroscopy (Functional Groups) HPLC->IR final_product Validated Compound HPLC->final_product MS->final_product XRAY X-ray Crystallography (3D Structure) NMR->XRAY If Crystalline NMR->final_product IR->final_product XRAY->final_product

Caption: High-level analytical workflow for the characterization of a synthesized compound.

Chromatographic Techniques: Assessing Purity

Chromatography is fundamental to separating the target compound from impurities, starting materials, and by-products.[1] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are complementary methods that form the first line of analytical assessment.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[3] For 5-Amino-N,N'-dimethylisophthalamide, a reversed-phase method is typically the most effective.

Causality Behind the Method: We choose reversed-phase (e.g., a C18 column) because the compound possesses moderate polarity due to its aromatic ring, amine, and amide groups. A polar mobile phase (like water/acetonitrile) will effectively elute the compound, while separating it from more non-polar or highly polar impurities.[4] UV detection is selected because the benzene ring is an excellent chromophore.

Experimental Protocol: Purity Determination by RP-HPLC

  • Sample Preparation: Accurately weigh ~5 mg of 5-Amino-N,N'-dimethylisophthalamide and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter.[5]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 40% acetonitrile and 60% water containing 0.1% formic acid. The acid is added to protonate the primary amine, ensuring sharp, symmetrical peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99% is often required for drug development intermediates.[6][7]

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid screening tool used for monitoring reaction progress and making qualitative assessments of purity.[2] Its low cost and speed make it ideal for in-process checks before committing to a full HPLC analysis.

Experimental Protocol: Rapid Purity Screen by TLC

  • Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a volatile solvent like ethyl acetate or methanol.

  • Plate & Mobile Phase:

    • Stationary Phase: Silica gel 60 F254 plate.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve an optimal retention factor (Rf) of ~0.3-0.4.

  • Development & Visualization: Spot the sample on the plate, develop it in a chamber saturated with the mobile phase, and visualize the separated spots under UV light (254 nm). The presence of a single, well-defined spot is indicative of high purity.

Spectroscopic Techniques: Structural Elucidation and Identity

Spectroscopy provides the definitive structural fingerprint of the molecule. NMR confirms the connectivity of atoms, IR identifies functional groups, and Mass Spectrometry determines the molecular weight.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality Behind the Method: The choice of solvent (e.g., DMSO-d₆) is critical. A deuterated solvent is required for the instrument's lock system, and DMSO is an excellent choice for amides as it can dissolve the compound and slow down the N-H proton exchange, often allowing for their observation.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans. The chemical shifts, integration, and multiplicity of each peak are analyzed.

    • ¹³C NMR: Acquire 512-1024 scans. The number of unique carbon signals reflects the molecule's symmetry.

  • Expected Spectral Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to aromatic protons, the primary amine protons, the N-methyl protons, and the amide N-H protons.

    • ¹³C NMR (DMSO-d₆, 101 MHz): Signals for the carbonyl carbons, aromatic carbons, and the N-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

  • Expected Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching (from both the primary amine and secondary amides). The presence of two bands in this region is characteristic of a primary amine.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1640 cm⁻¹: C=O stretching (Amide I band).

    • ~1550 cm⁻¹: N-H bending (Amide II band).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary confirmation of its identity.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary amine and amide groups are readily protonated.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

  • Expected Result: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 5-Amino-N,N'-dimethylisophthalamide (C₁₀H₁₃N₃O₂) plus a proton.

X-Ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.[10] It is the most comprehensive technique available for structural analysis, revealing bond lengths, bond angles, and intermolecular interactions.[11][12]

Causality Behind the Method: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional model of the electron density, and thus the atomic positions.[12] Growing a high-quality crystal is often the rate-limiting step.[10]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. A solvent system like methanol/water or ethyl acetate/hexane could be suitable.[13]

  • Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm in any dimension) on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a complete 3D model of the molecule.

Comparative Summary & Cross-Validation Logic

No single technique is sufficient. True analytical confidence comes from the convergence of orthogonal data.

Caption: The cross-validation relationship between analytical techniques.

Data Summary Table

TechniqueInformation ObtainedSensitivitySample RequirementDestructive?Primary Application
HPLC Quantitative Purity, Impurity ProfileHigh (ng-µg)Low (~1-5 mg)No (can be recovered)Purity assessment & QC
TLC Qualitative Purity, Reaction MonitoringModerate (µg)Very Low (<1 mg)YesRapid screening
NMR Definitive Structure, Atom ConnectivityModerate (mg)Moderate (~5-10 mg)NoStructural elucidation
IR Functional Group IdentificationModerate (mg)Low (<2 mg)NoIdentity confirmation
MS Molecular Weight, FragmentationVery High (pg-ng)Very Low (<1 mg)YesIdentity confirmation
X-Ray Absolute 3D Structure, PolymorphismN/A (requires crystal)Single CrystalNoDefinitive structure

The logical workflow is as follows: MS confirms the molecular formula is correct. IR confirms the presence of the expected amide and amine functional groups. NMR confirms that these groups are connected in the correct way to form 5-Amino-N,N'-dimethylisophthalamide. Finally, HPLC confirms that the sample being analyzed by these spectroscopic techniques is, in fact, pure and not a mixture. If obtained, X-ray crystallography provides the ultimate, unassailable proof of structure. This layered, self-validating system ensures the highest degree of scientific integrity.

References

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Comparative

A Comparative Analysis of the Reactivity of 5-Amino-N,N'-dimethylisophthalamide Against Other Common Diamines

This guide provides an in-depth technical comparison of the reactivity of 5-Amino-N,N'-dimethylisophthalamide with other commercially significant aromatic and aliphatic diamines. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 5-Amino-N,N'-dimethylisophthalamide with other commercially significant aromatic and aliphatic diamines. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes fundamental principles of chemical reactivity with available experimental data to offer a comprehensive understanding of how molecular structure dictates performance in common chemical transformations.

Introduction: The Critical Role of Diamine Reactivity

Diamine monomers are fundamental building blocks in a vast array of chemical syntheses, from the formation of robust polyamide and polyimide engineering plastics to the intricate construction of pharmaceutical intermediates. The reactivity of the amine functionalities is a paramount parameter, directly influencing reaction kinetics, product yield, and the ultimate properties of the resulting materials. This guide focuses on 5-Amino-N,N'-dimethylisophthalamide, an aromatic diamine, and contextualizes its reactivity by comparing it with benchmark aliphatic and other aromatic diamines. Understanding these differences is crucial for process optimization, material design, and the rational selection of monomers for specific applications.

The core of a diamine's reactivity lies in the availability of the lone pair of electrons on its nitrogen atoms to act as a nucleophile. This availability is profoundly influenced by the electronic and steric environment surrounding the amine groups. This guide will delve into these factors, providing a framework for predicting and understanding the reactivity of 5-Amino-N,N'-dimethylisophthalamide in relation to its counterparts.

The Subject of Comparison: 5-Amino-N,N'-dimethylisophthalamide

5-Amino-N,N'-dimethylisophthalamide is an aromatic diamine with a central benzene ring substituted with an amino group and two N,N'-dimethylisophthalamide moieties. Its structure suggests a nuanced reactivity profile, influenced by both the electron-donating amino group and the electron-withdrawing amide functionalities. While specific experimental kinetic data for this particular molecule is not extensively available in public literature, we can infer its reactivity based on the well-established principles of physical organic chemistry and by comparing it to structurally similar compounds.

Structure of 5-Amino-N,N'-dimethylisophthalamide:

Structure of 5-Amino-N,N'-dimethylisophthalamide

Comparative Diamines: A Selection of Aliphatic and Aromatic Benchmarks

To provide a robust comparison, we have selected four widely used diamines, two aromatic and two aliphatic, for which reactivity data and physicochemical properties are well-documented.

  • Aromatic Diamines:

    • m-Phenylenediamine (m-PDA): Structurally the parent compound to our target molecule, providing a direct comparison of the effect of the N,N'-dimethylisophthalamide substituents.

    • Aniline: A primary aromatic amine that serves as a fundamental benchmark for aromatic amine reactivity.[1]

  • Aliphatic Diamines:

    • Ethylenediamine: A short-chain, highly reactive aliphatic diamine.

    • Hexamethylenediamine (HMDA): A longer-chain aliphatic diamine, a key monomer in the production of Nylon 6,6.[2][3]

Theoretical Framework: Factors Governing Diamine Reactivity

The reactivity of a diamine in nucleophilic reactions, such as acylation or polymerization, is primarily governed by two factors:

  • Basicity (pKa of the conjugate acid): A higher basicity, indicated by a higher pKa value of its conjugate acid, generally correlates with greater nucleophilicity and thus higher reactivity. This is because a more basic amine has a lone pair of electrons that is more readily available to attack an electrophilic center.

  • Steric Hindrance: Bulky groups around the amine functionality can impede the approach of an electrophile, thereby reducing the reaction rate.

Aromatic amines are generally less basic and less reactive than aliphatic amines.[4] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces their availability for donation.[1] The presence of electron-withdrawing groups on the aromatic ring further decreases basicity, while electron-donating groups increase it.

Comparative Reactivity Analysis: A Data-Driven Approach

While a direct kinetic comparison involving 5-Amino-N,N'-dimethylisophthalamide is hampered by the lack of specific experimental data for this compound, we can construct a robust comparative framework using the pKa values of our selected benchmark diamines.

DiamineStructureTypepKa of Conjugate Acid(s)Expected Relative Reactivity
5-Amino-N,N'-dimethylisophthalamide Aromatic diamine with amide substituentsAromaticNot available (Estimated to be < 5.11)Low
m-Phenylenediamine (m-PDA) 1,3-diaminobenzeneAromatic5.11, 2.50[5][6][7][8]Moderate
Aniline AminobenzeneAromatic4.61[1][9]Low
Ethylenediamine 1,2-diaminoethaneAliphatic9.92, 6.85[10]Very High
Hexamethylenediamine (HMDA) 1,6-diaminohexaneAliphatic11.0 (approx.)[2][3]High

Note: pKa values can vary slightly depending on the measurement conditions.

Analysis of the Data:

  • Aliphatic vs. Aromatic: The most striking difference lies between the aliphatic and aromatic diamines. Ethylenediamine and hexamethylenediamine exhibit significantly higher pKa values, indicating much greater basicity and, consequently, higher nucleophilic reactivity. This is a direct result of the localized nature of the nitrogen lone pairs in aliphatic amines, making them readily available for reaction.

  • Aromatic Amines: Among the aromatic amines, m-phenylenediamine is more basic than aniline. This is because the two amino groups in m-PDA are meta to each other, and their electron-donating effects are additive to some extent, increasing the electron density on the ring and on the other nitrogen atom.

  • Predicting the Reactivity of 5-Amino-N,N'-dimethylisophthalamide: The isophthalamide substituents on the m-phenylenediamine core are strongly electron-withdrawing due to the amide carbonyl groups. This will significantly decrease the electron density on the aromatic ring and, through inductive and resonance effects, reduce the basicity of the remaining free amino group. Therefore, it is predicted that the pKa of the conjugate acid of 5-Amino-N,N'-dimethylisophthalamide will be considerably lower than that of m-phenylenediamine, likely even lower than that of aniline. This leads to the prediction that 5-Amino-N,N'-dimethylisophthalamide is the least reactive among the aromatic diamines in this comparison.

The following diagram illustrates the expected reactivity trend based on the pKa values and electronic effects.

Ethylenediamine Ethylenediamine Hexamethylenediamine Hexamethylenediamine Ethylenediamine->Hexamethylenediamine Decreasing Reactivity m-Phenylenediamine m-Phenylenediamine Hexamethylenediamine->m-Phenylenediamine Decreasing Reactivity Aniline Aniline m-Phenylenediamine->Aniline Decreasing Reactivity 5-Amino-N,N'-dimethylisophthalamide 5-Amino-N,N'-dimethylisophthalamide Aniline->5-Amino-N,N'-dimethylisophthalamide Decreasing Reactivity

Expected Reactivity Trend of Diamines

Experimental Protocols for Assessing Diamine Reactivity

To empirically validate the predicted reactivity trends, several experimental methods can be employed. The following protocols provide a framework for quantifying the reactivity of diamines.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a direct measure of the basicity of the amine groups.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the diamine and dissolve it in a known volume of deionized water or a suitable solvent mixture (e.g., water-acetonitrile) to create a solution of known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the acid titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s) of the titration curve. For diamines, two equivalence points and two pKa values will be observed.

Workflow for pKa Determination by Potentiometric Titration

Protocol 2: Kinetic Analysis of Acylation by In-Situ Monitoring

This protocol measures the rate of reaction of a diamine with an acylating agent, providing a direct measure of its nucleophilic reactivity.

Methodology:

  • Reactant Solutions: Prepare standardized solutions of the diamine and an acylating agent (e.g., benzoyl chloride) in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostatted reaction vessel equipped with a rapid mixing system and a probe for in-situ analysis (e.g., an FT-IR or UV-Vis spectrometer), initiate the reaction by mixing the reactant solutions.

  • Data Acquisition: Monitor the reaction progress by recording the change in absorbance or transmittance of a characteristic peak of a reactant or product over time. For example, one could monitor the disappearance of the acyl chloride carbonyl peak in the IR spectrum.

  • Kinetic Analysis: From the concentration versus time data, determine the initial reaction rate. By performing the reaction with varying initial concentrations of the reactants, the rate law and the rate constant (k) for the reaction can be determined. A larger rate constant indicates higher reactivity.

Conclusion and Future Perspectives

Based on the fundamental principles of electronic effects on amine basicity, a clear hierarchy of reactivity can be established among the selected diamines. The aliphatic diamines, ethylenediamine and hexamethylenediamine, are significantly more reactive than their aromatic counterparts due to the high availability of their nitrogen lone pairs. Within the aromatic series, the reactivity is modulated by the nature of the substituents on the benzene ring.

5-Amino-N,N'-dimethylisophthalamide is predicted to be the least reactive among the compared diamines due to the strong electron-withdrawing nature of the N,N'-dimethylisophthalamide groups, which significantly reduces the basicity of the free amino group. This low reactivity can be advantageous in applications requiring controlled reaction rates or in the synthesis of polymers where a less reactive diamine is needed to prevent premature gelation or to achieve a specific polymer architecture.

To further refine this comparative analysis, future work should focus on the experimental determination of the pKa of 5-Amino-N,N'-dimethylisophthalamide and kinetic studies of its reactions under standardized conditions. Such data would provide a direct quantitative measure of its reactivity and allow for a more precise placement within the reactivity spectrum of commercially available diamines. This would be of immense value to researchers and process chemists seeking to leverage the unique properties of this and other functionalized aromatic diamines.

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  • Chemistry LibreTexts. Basicity of Amines. [Link]

  • ChemWhat. m-Phenylenediamine CAS#: 108-45-2. [Link]

  • Scent.vn. Ethylenediamine (CAS 107-15-3). [Link]

  • University of California, Los Angeles. Amines. [Link]

  • vCalc. pKa of Aniline. [Link]

  • Wikipedia. m-Phenylenediamine. [Link]

Sources

Validation

literature review of 5-Amino-N,N'-dimethylisophthalamide applications

An In-Depth Technical Guide to the Applications of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide and Its Role as a Critical Intermediate in Pharmaceutical Synthesis A Note to the Reader: Initial searches for "5-Ami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide and Its Role as a Critical Intermediate in Pharmaceutical Synthesis

A Note to the Reader: Initial searches for "5-Amino-N,N'-dimethylisophthalamide" yielded limited information regarding its applications, primarily identifying it as a chemical intermediate with sparse documentation in peer-reviewed literature. However, a structurally similar and industrially significant compound, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide , is extensively documented. This guide will focus on the latter, providing a comprehensive overview of its primary application as a key intermediate in the synthesis of non-ionic X-ray contrast agents.

Introduction

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often abbreviated as ABA, is a crucial building block in the pharmaceutical industry.[1] Its molecular structure, featuring a central aminobenzene ring with two amide-linked dihydroxypropyl side chains, makes it an ideal precursor for the synthesis of complex, poly-iodinated aromatic compounds. The primary and most significant application of ABA is in the production of non-ionic, low-osmolality X-ray contrast media, such as iohexol and iodixanol.[1][2] The purity of ABA is paramount as it directly impacts the quality and safety of the final drug product.[1]

Core Application: Synthesis of Non-Ionic X-ray Contrast Agents

The principal utility of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide lies in its role as a starting material for the synthesis of iodinated contrast agents used in medical imaging.[2][3][4] These agents are administered to patients to enhance the visibility of internal body structures in X-ray-based imaging modalities like computed tomography (CT). The synthesis involves a multi-step process where the benzene ring of ABA is tri-iodinated, followed by further functionalization of the amino group.

The Synthetic Pathway: From ABA to Iodinated Contrast Media

The conversion of ABA to a contrast agent precursor involves a critical iodination step. This process is meticulously controlled to ensure the precise addition of three iodine atoms to the aromatic ring at positions 2, 4, and 6.[1][2]

Experimental Protocol: Iodination of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

Objective: To synthesize 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate for non-ionic X-ray contrast agents.

Materials:

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl)

  • Iodine chloride (ICl)

  • Methanol or a water-alcohol mixture

  • Sodium hydroxide (NaOH) solution for pH adjustment

Procedure:

  • Dissolve ABA-HCl in the chosen solvent system (e.g., methanol).[2]

  • Maintain the reaction mixture at a controlled temperature, typically between 60–90°C.[2]

  • Carefully add a stoichiometric excess of iodine chloride (approximately 3 molar equivalents) to the ABA solution. The addition can be done in portions in a batch process or continuously in a flow reactor.[2]

  • Monitor and maintain the pH of the reaction mixture between 2 and 3 using a sodium hydroxide solution. This is crucial for preventing side reactions and ensuring optimal iodination.[2]

  • After the reaction is complete, the resulting 5-amino-2,4,6-triiodo-N,N′-bis(2,3-dihydroxypropyl)isophthalamide can be isolated.[3]

  • The crude product is then purified to remove any unreacted starting materials or byproducts.

Visualizing the Synthesis Pathway

The following diagram illustrates the key step in the synthesis of an iodinated X-ray contrast agent intermediate from ABA.

ABA 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) Iodination Iodination (Iodine Chloride, 60-90°C, pH 2-3) ABA->Iodination Intermediate 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Iodination->Intermediate Functionalization Further Functionalization Intermediate->Functionalization ContrastAgent Non-ionic X-ray Contrast Agent (e.g., Iohexol, Iodixanol) Functionalization->ContrastAgent

Caption: Synthesis of a non-ionic X-ray contrast agent from ABA.

Comparison of Synthesis Methodologies: Batch vs. Continuous Processing

The industrial-scale iodination of ABA can be performed using either batch or continuous processing methods. Each approach presents distinct advantages and disadvantages.

ParameterBatch ProcessContinuous Process
Reactor Type Single-vesselMulti-stage (CSTR or tubular)
Temperature Control 60–90°C60–90°C
pH Range 2–32–3
Production Capacity Limited by reactor sizeHigher throughput
Consistency Can have batch-to-batch variabilityImproved consistency and product quality
Safety Potential for localized heat and concentration gradientsBetter control over reaction parameters

Source: [2]

Continuous processing, often employing continuous stirred tank reactors (CSTRs) or tubular flow reactors, generally offers better control over reaction conditions, leading to a more consistent product profile and potentially higher yields.[2]

Purity and Impurity Profile of ABA: A Critical Consideration

The purity of the starting material, ABA, is of utmost importance for the successful synthesis of high-quality contrast agents.[1] Common impurities in industrially produced ABA include ABA monomethylester and ABA dimer.[1] These impurities can lead to the formation of undesirable byproducts during the iodination step, complicating the purification of the final drug substance.

A process for conditioning ABA to remove these impurities involves hydrolyzing the compound under alkaline conditions (pH 12-13) to convert the ABA monomethylester to ABA monoacid, which can then be more easily separated.[1] This pre-purification step is crucial for ensuring that the ABA used for iodination is substantially free of these problematic impurities.[1]

Alternative Synthetic Routes to ABA

The synthesis of ABA itself can be achieved through various routes. One common method involves the reaction of a di-lower-alkyl 5-nitroisophthalate with 3-amino-1,2-propanediol, followed by the catalytic hydrogenation of the nitro group to an amino group.[3][4] An improved process involves carrying out this reaction in the presence of a basic catalyst without isolating the intermediate 5-nitro-N,N′-bis(R)-isophthalamide, which is then directly hydrogenated.[3][4] This streamlined "one-pot" approach offers advantages in terms of efficiency and yield.

Visualizing the "One-Pot" Synthesis of ABA

Start Di-lower-alkyl 5-nitroisophthalate + 3-Amino-1,2-propanediol Amidation Amidation (Basic Catalyst) Start->Amidation Intermediate 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (Not Isolated) Amidation->Intermediate Hydrogenation Catalytic Hydrogenation (e.g., Pd/C) Intermediate->Hydrogenation ABA 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) Hydrogenation->ABA

Caption: "One-pot" synthesis of ABA.

Conclusion

While the applications of 5-Amino-N,N'-dimethylisophthalamide remain largely undocumented in readily available scientific literature, its close structural analog, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), stands out as a compound of significant industrial and medical importance. Its role as a critical intermediate in the synthesis of non-ionic X-ray contrast agents underscores the importance of precise synthetic and purification methodologies. The comparison of batch versus continuous iodination processes highlights the ongoing efforts to optimize the production of these life-saving diagnostic agents. Furthermore, the development of efficient, "one-pot" syntheses for ABA demonstrates the continuous innovation in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis, purification, and application of ABA is essential for the production of safe and effective medical imaging agents.

References

  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google P
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. [Link]

  • bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. [Link]

  • EP1131280B1 - Preparation of 5-amino-isophthalamides - Google P

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 5-Amino-N,N'-dimethylisophthalamide

Introduction 5-Amino-N,N'-dimethylisophthalamide is a substituted aromatic diamide with potential applications as a monomer in the synthesis of specialty polyamides or as a key intermediate in the development of novel ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-N,N'-dimethylisophthalamide is a substituted aromatic diamide with potential applications as a monomer in the synthesis of specialty polyamides or as a key intermediate in the development of novel pharmaceutical agents. For researchers and drug development professionals, the purity of such a starting material is not a trivial specification—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of uncharacterized impurities, even at low levels, can confound experimental results, introduce toxicological risks, or compromise the structural integrity of a final product.

This guide provides an in-depth, technical framework for the comprehensive purity assessment of commercially sourced 5-Amino-N,N'-dimethylisophthalamide. We will move beyond accepting a supplier's certificate of analysis at face value and instead establish a robust, multi-technique validation system. Our approach is grounded in the principle that a thorough understanding of potential impurities, coupled with orthogonal analytical methods, is essential for scientific integrity.

The Landscape of Commercial Purity: Decoding the Label

Commercially, 5-Amino-N,N'-dimethylisophthalamide is often available in various grades, with purities commonly listed as "95%" or ">98%". While this single number provides a baseline, it lacks the necessary detail for critical applications. Key questions remain: What constitutes the other 2-5%? Are the impurities benign starting materials or structurally related by-products that could interfere with subsequent reactions?

To illustrate this, let's consider two hypothetical suppliers.

Parameter Supplier A Supplier B
Stated Purity 95%>98% (by HPLC)
Provided Data Certificate of ConformanceCertificate of Analysis with HPLC trace
Price Point LowerHigher
Initial Assessment Suitable for non-critical applications.Preferred for sensitive synthesis and R&D.

Table 1. Comparison of Stated Purity from Hypothetical Commercial Suppliers.

This guide will equip you with the methodology to independently verify these claims and, more importantly, to characterize the impurity profile of any given batch.

Anticipating Impurities: A Look at the Synthetic Route

Understanding the likely synthetic pathway is crucial for predicting potential process-related impurities. Based on analogous chemical syntheses, a common route to 5-amino-isophthalamides involves the amidation of a nitro-substituted precursor followed by catalytic hydrogenation.[1][2]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_impurities Potential Impurities start Dimethyl 5-nitroisophthalate reagent1 + Methylamine (excess) start->reagent1 imp1 Unreacted Dimethyl 5-nitroisophthalate start->imp1 残留 product1 5-Nitro-N,N'-dimethylisophthalamide reagent1->product1 reagent2 H₂, Pd/C Catalyst product1->reagent2 imp2 Incomplete Amidation (Mono-amide species) product1->imp2 副産物 imp3 Unreduced Nitro Intermediate product1->imp3 残留 final_product 5-Amino-N,N'-dimethylisophthalamide reagent2->final_product

Caption: Probable synthesis of 5-Amino-N,N'-dimethylisophthalamide and key impurity checkpoints.

This process suggests three primary classes of potential impurities:

  • Starting Materials: Residual dimethyl 5-nitroisophthalate.

  • Intermediates: Unreduced 5-Nitro-N,N'-dimethylisophthalamide.

  • By-products: Mono-amide species resulting from incomplete amidation.

An Integrated Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. This creates a self-validating system that enhances confidence in the final assessment.

cluster_analysis Analytical Workflow Sample Commercial Sample of 5-Amino-N,N'-dimethylisophthalamide Other TLC & Melting Point (Preliminary Check) Sample->Other Initial Screening HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Peaks NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Confirm Structure Report Comprehensive Purity Report LCMS->Report NMR->Report Other->HPLC Proceed if promising

Caption: Integrated workflow for the orthogonal assessment of chemical purity.

Section 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Expertise & Causality: HPLC is the cornerstone of purity assessment for aromatic compounds. We utilize Reversed-Phase (RP) HPLC because the nonpolar stationary phase effectively retains the aromatic analyte while allowing for separation from more polar (e.g., hydrolyzed starting materials) or less polar (e.g., dimers) impurities. UV detection is ideal as the benzene ring provides a strong chromophore for sensitive detection.

Detailed Experimental Protocol: HPLC-UV Method
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water. The acid is critical for ensuring sharp peak shapes by suppressing the ionization of the primary amine.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the 5-Amino-N,N'-dimethylisophthalamide sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Hypothetical Data Presentation
Supplier Main Peak RT (min) Purity (Area %) Impurity Peaks (RT & Area %)
Supplier A 12.595.2%8.1 min (1.8%), 15.3 min (3.0%)
Supplier B 12.598.9%8.1 min (0.5%), 15.3 min (0.6%)

Table 2. Hypothetical comparative HPLC purity data. The results suggest Supplier B provides a significantly purer product, but the identity of the impurities at 8.1 and 15.3 minutes is still unknown.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Causality: While HPLC-UV quantifies impurities, it doesn't identify them. By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the molecules eluting from the column. Using electrospray ionization (ESI) in positive mode is ideal for this molecule, as the primary amine group is readily protonated to form [M+H]⁺ ions, providing clear molecular weight data.[3]

Detailed Experimental Protocol: LC-MS Method
  • System & Sample Preparation:

    • Use the same HPLC method and sample preparation as described above. The mobile phase containing formic acid is fully compatible with MS analysis.[4]

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100 – 500. This range covers the molecular weight of the target compound (207.23 g/mol ) and potential impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectra for the impurity peaks observed in the HPLC-UV chromatogram.

    • Determine the [M+H]⁺ ion for each impurity and deduce its molecular weight.

    • Correlate the molecular weights with the potential impurities predicted from the synthetic route.

Hypothetical Data Presentation
Peak RT (min) Observed [M+H]⁺ (m/z) Deduced MW Proposed Identity Present in Supplier A / B
12.5208.1207.15-Amino-N,N'-dimethylisophthalamide Yes / Yes
8.1180.1179.15-Amino-N-methylisophthalamic acidYes / Yes
15.3238.1237.15-Nitro-N,N'-dimethylisophthalamideYes / Yes

Table 3. Hypothetical impurity identification via LC-MS. This analysis reveals the identities of the two major impurities, providing critical information for assessing the material's suitability. The presence of the nitro-intermediate (RT 15.3 min) could be particularly problematic in sensitive applications.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides an unambiguous confirmation of the compound's identity by showing the specific electronic environments of all protons. It also serves as an excellent orthogonal purity check. Impurities with different proton environments, even if they co-elute in HPLC, will often be visible as separate signals in the NMR spectrum.[5]

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for its ability to dissolve polar compounds and allow for the observation of exchangeable N-H and O-H protons.

    • Transfer the solution to an NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (to achieve good signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals and compare the proton ratios to the expected structure.

    • Look for small, unassigned peaks that indicate the presence of impurities. The relative integration of these peaks can provide a semi-quantitative estimate of their levels.

Expected ¹H NMR Signals for 5-Amino-N,N'-dimethylisophthalamide (in DMSO-d₆):
  • Aromatic Protons: Signals between 6.5-7.5 ppm.

  • Amine (NH₂) Protons: A broad singlet, potentially around 5.0-6.0 ppm.

  • Amide (NH) Protons: A broad signal, potentially coupled to the methyl protons, around 8.0-9.0 ppm.

  • Methyl (N-CH₃) Protons: A doublet (if coupled to NH) or singlet, around 2.7-3.0 ppm, integrating to 6 protons.

The presence of a nitro-group in an impurity would significantly shift the aromatic protons downfield, making it readily detectable.

Final Synthesis and Recommendation

By combining these orthogonal techniques, we can build a comprehensive purity profile that far exceeds the information provided on a standard Certificate of Analysis.

Analytical Method Supplier A Assessment Supplier B Assessment
Stated Purity 95%>98%
HPLC-UV Purity 95.2%98.9%
LC-MS Impurity ID Contains 1.8% mono-amide and 3.0% nitro-intermediate.Contains 0.5% mono-amide and 0.6% nitro-intermediate.
NMR Confirmation Structure confirmed. Impurity signals consistent with LC-MS findings.Structure confirmed. Impurity signals are minimal.
Recommendation Acceptable for general use. Not recommended for cGMP processes or syntheses sensitive to reducible nitro groups.Strongly Recommended. The higher purity and significantly lower levels of reactive intermediates justify the higher cost for drug development and high-tech applications.

Table 4. Overall Purity Assessment Summary.

Conclusion

The rigorous, in-house assessment of starting materials like 5-Amino-N,N'-dimethylisophthalamide is a critical, non-negotiable step in high-stakes research and development. Relying solely on supplier specifications introduces unacceptable risks. The integrated analytical workflow presented here—combining the quantitative power of HPLC, the identification capabilities of MS, and the structural certainty of NMR—provides a robust, self-validating system. This multi-pronged approach empowers researchers to make informed decisions, ensuring the quality and reliability of their scientific outcomes.

References

  • Google Patents. Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • Google Patents.
  • Google Patents.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Sandoo. China 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Manufacturers & Suppliers. [Link]

  • EPO. bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. [Link]

  • PMC - PubMed Central. Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry.... [Link]

  • CDC. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]

Sources

Validation

A Technical Guide to Isophthalamide Derivatives in Preclinical Research: A Comparative Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Isophthalamides: A Versatile Scaffold Isophthalamides are a class of organic compounds characterized by a benzene ring with two car...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isophthalamides: A Versatile Scaffold

Isophthalamides are a class of organic compounds characterized by a benzene ring with two carboxamide groups substituted at the meta-positions. This structural motif provides a rigid yet versatile backbone for the design of molecules with diverse biological activities. The specific substitutions on the amide nitrogens and the benzene ring can significantly influence the compound's physicochemical properties and its interaction with biological targets.

While this guide was initially intended to focus on 5-Amino-N,N'-dimethylisophthalamide, a thorough review of published literature indicates a scarcity of specific benchmark studies for this particular derivative. However, the broader isophthalamide class has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide will, therefore, provide a comparative overview of isophthalamide derivatives, using the limited data on 5-Amino-N,N'-dimethylisophthalamide as a reference point and exploring the functional landscape of more extensively studied analogues.

Profile of 5-Amino-N,N'-dimethylisophthalamide

Based on available supplier information, 5-Amino-N,N'-dimethylisophthalamide is a solid with the following properties[4]:

PropertyValue
Molecular Formula C10H13N3O2
Molecular Weight 207 g/mol
Purity 95%
CAS Number 41616-02-8

The presence of the amino group at the 5-position and the N,N'-dimethyl substitutions on the amide groups are key structural features that will dictate its chemical reactivity and potential biological interactions. The amino group, for instance, can serve as a handle for further chemical modifications or as a key interaction point with biological macromolecules.

Comparative Landscape: Isophthalamide Derivatives in Preclinical Research

The isophthalamide scaffold has been explored for a range of biological activities. By examining these derivatives, we can infer potential applications and comparative benchmarks for 5-Amino-N,N'-dimethylisophthalamide.

Anticancer Activity

Several studies have highlighted the potential of isophthalamide derivatives as anticancer agents. For instance, a series of N1,N3-bis(1-oxopropan-2-yl) isophthalamide-based derivatives were synthesized and evaluated for their cytotoxic potential against colon, lung, and breast cancer cell lines.[1] One of the compounds demonstrated significant anticancer activity and a favorable safety profile against normal cell lines.[1] This suggests that the isophthalamide core can be a valuable starting point for the development of novel oncology drugs.

Inferred Benchmark for 5-Amino-N,N'-dimethylisophthalamide: Future studies could compare the cytotoxic effects of 5-Amino-N,N'-dimethylisophthalamide against various cancer cell lines alongside these previously reported active compounds. Key metrics would include IC50 values and selectivity indices.

Antimicrobial Activity

Phthalamide derivatives, a closely related class of compounds, have been investigated for their antibacterial properties.[2] Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[2] The isophthalamide scaffold, therefore, also holds promise as a template for the design of new antimicrobial agents.

Inferred Benchmark for 5-Amino-N,N'-dimethylisophthalamide: The antimicrobial activity of 5-Amino-N,N'-dimethylisophthalamide could be assessed against a panel of pathogenic bacteria and compared to standard antibiotics and other synthetic phthalamide/isophthalamide derivatives. Minimum Inhibitory Concentration (MIC) values would be a critical parameter for comparison.

Enzyme Inhibition

The structural features of isophthalamides make them suitable candidates for enzyme inhibitors. Research on other isophthalamide derivatives has shown inhibitory activity against enzymes like Pim-1, VEGFR-2, and EGFR, which are important targets in cancer therapy.[1]

Inferred Benchmark for 5-Amino-N,N'-dimethylisophthalamide: Screening 5-Amino-N,N'-dimethylisophthalamide against a panel of kinases or other relevant enzymes could reveal its inhibitory potential. Comparative analysis of IC50 values with known inhibitors would be essential.

Experimental Protocols for Benchmarking

To facilitate future comparative studies, we provide a generalized experimental workflow for evaluating the biological activity of isophthalamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of a test compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compound treatment 4. Treat cells with compound for 48-72h compound_prep->treatment mtt_addition 5. Add MTT solution incubation 6. Incubate for 2-4h mtt_addition->incubation solubilization 7. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 8. Read absorbance at 570 nm calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conceptual Diagram: Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of isophthalamide derivatives and their biological activity is crucial for designing more potent and selective compounds.

SAR_Concept cluster_substituents Substituent Modifications Core Isophthalamide Scaffold R1 R1 (Amide N) Core->R1 Modify R2 R2 (Amide N) Core->R2 Modify R3 R3 (Ring Position) Core->R3 Modify Activity Biological Activity (e.g., IC50, MIC) R1->Activity Test R2->Activity Test R3->Activity Test Data Experimental Data Activity->Data Generate SAR Structure-Activity Relationship Data->SAR Analyze SAR->Core Optimize

Caption: Conceptual flow for Structure-Activity Relationship (SAR) studies of isophthalamide derivatives.

Conclusion and Future Directions

While direct comparative data for 5-Amino-N,N'-dimethylisophthalamide is currently lacking in the scientific literature, the broader family of isophthalamide derivatives presents a promising area for therapeutic research, particularly in oncology and infectious diseases. This guide has provided a framework for initiating benchmark studies by drawing parallels with more extensively investigated analogues. Future research should focus on synthesizing and systematically evaluating 5-Amino-N,N'-dimethylisophthalamide and its derivatives to elucidate their biological activities and establish a clear performance profile. Such studies will be invaluable for drug development professionals seeking to leverage the isophthalamide scaffold for novel therapeutic interventions.

References

  • Design of newly synthesized isophthalamide based derivatives 4–16... - ResearchGate. (URL: [Link])

  • Synthetic method and characterization of novel phthalamide derivatives - Der Pharma Chemica. (URL: [Link])

  • Synthesis, Characterization and Potential Anticancer and Antimicrobial Activities of New Phthalamide Derivatives - The Pharmaceutical and Chemical Journal. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-N,N'-dimethylisophthalamide

Foreword: As researchers and scientists, our responsibility extends beyond discovery and innovation; it encompasses the complete, safe lifecycle of the materials we handle. This guide provides a detailed framework for th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and scientists, our responsibility extends beyond discovery and innovation; it encompasses the complete, safe lifecycle of the materials we handle. This guide provides a detailed framework for the proper disposal of 5-Amino-N,N'-dimethylisophthalamide (CAS 41616-02-8). In the dynamic landscape of research, a specific Safety Data Sheet (SDS) may not always be readily available for novel or specialized compounds. This document, therefore, is built upon the foundational principles of chemical safety, regulatory compliance, and the known hazard profile of its chemical class—aromatic amines and amides. It is designed not as a rigid template, but as a self-validating system of logic to ensure safety and compliance.

Your institution's Environmental Health & Safety (EHS) department is the final authority on all waste disposal procedures. This guide is intended to supplement, not replace, their specific protocols.

Part 1: Hazard Assessment and Personal Protection

Before any disposal procedure begins, a thorough understanding of the potential risks is paramount. The first principle of handling a compound with limited specific data is to treat it with a high degree of caution, based on the hazards of its constituent functional groups.

Inherent Hazards of Aromatic Amines and Amides

5-Amino-N,N'-dimethylisophthalamide belongs to the aromatic amine and amide families. Aromatic amines, as a class, are recognized for their potential health hazards. Many are known or suspected carcinogens and can be toxic, readily absorbed through the skin.[1][2][3][4] Amides, while generally less reactive, have specific incompatibilities, notably with strong acids and oxidizing agents, which can lead to vigorous or violent reactions.[5]

Therefore, we must operate under the assumption that this compound is hazardous, requiring stringent protective measures during all handling and disposal stages.

Mandatory Personal Protective Equipment (PPE)

A proactive approach to PPE is non-negotiable. The following table summarizes the minimum required PPE for handling waste 5-Amino-N,N'-dimethylisophthalamide.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's compatibility chart if available.To prevent skin absorption, a primary route of exposure for aromatic amines.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.To protect against splashes of waste solutions or accidental contact with solid powder.
Body Protection Fully buttoned, long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.To prevent inhalation of fine particles. All waste handling should ideally be performed within a fume hood to eliminate this risk.

Part 2: Waste Characterization under EPA RCRA

The generator of the waste is legally responsible for determining if it is a "hazardous waste" under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] For a chemical without a specific listing, this determination is made by evaluating it against four key characteristics.[7][8][9]

  • Ignitability (D001): This compound is a solid and does not have a low flashpoint. It is not an ignitable waste.[8][10]

  • Corrosivity (D002): As an amine, it is basic, but unlikely to have a pH greater than 12.5 in solution. It is not considered corrosive.[8][10]

  • Reactivity (D003): The compound is not known to be unstable, explosive, or water-reactive. It does not meet the criteria for reactivity.[9][10]

  • Toxicity (D004-D043): This is the most relevant characteristic. Aromatic amines are a class of compounds with known toxicological profiles, and many are regulated as toxic.[1][3] Without specific toxicological data proving otherwise, the precautionary principle dictates that this waste should be managed as if it could leach toxic constituents.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic and compliant method for disposing of 5-Amino-N,N'-dimethylisophthalamide waste. This workflow is designed to ensure safety and regulatory adherence as mandated by both the EPA and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12][13]

Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition start Waste Generated (Solid or Solution) assess Step 1: Assess Hazards (Treat as Toxic, Incompatible w/ Acids) start->assess ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Step 3: Segregate Waste (Dedicated Amine/Amide Waste Stream) ppe->segregate container Step 4: Select Compatible Container (Glass or HDPE, Screw Cap) segregate->container Transition to Storage label_waste Step 5: Attach Hazardous Waste Label (Fill out completely) container->label_waste store Step 6: Store in Satellite Accumulation Area (SAA) label_waste->store request Step 7: Request Pickup (Contact EHS Office) store->request Ready for Disposal finish Waste Disposed by Licensed Vendor request->finish

Caption: Waste Disposal Workflow for 5-Amino-N,N'-dimethylisophthalamide.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions. This waste stream must be kept separate from others.

Waste StreamCompatibilityRationale
5-Amino-N,N'-dimethylisophthalamide N/A This is the primary waste stream.
Acids (Strong Mineral and Organic) INCOMPATIBLE Mixing can cause a violent exothermic reaction (heat generation) and potential release of toxic gas.[5]
Oxidizing Agents (e.g., Nitrates, Peroxides) INCOMPATIBLE Risk of a vigorous, potentially explosive reaction.[14][15][16]
Halogenated Solvents Compatible Can be combined if your facility's waste streams allow. Check with EHS.
Non-Halogenated Solvents Compatible Can be combined if your facility's waste streams allow. Check with EHS.
Aqueous Waste (Neutral pH) Incompatible Do not mix organic and aqueous waste unless part of the experimental residue. Keep waste streams separate.[17][18]
Step 2: Select a Compatible Waste Container
  • Material: Use a chemically resistant container. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.

  • Integrity: The container must be in good condition, free of cracks or defects.

  • Closure: It must have a secure, leak-proof, screw-on cap. Funnels must not be left in the opening.[17]

  • Size: Choose a size appropriate for the amount of waste to be generated to minimize headspace. Liquid waste containers should not be filled beyond 90% capacity to allow for vapor expansion.[19]

Step 3: Label the Container

As soon as the first drop of waste enters the container, it must be labeled with a fully completed Hazardous Waste tag provided by your EHS department. The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name(s): "5-Amino-N,N'-dimethylisophthalamide" and any solvents. Do not use abbreviations.

  • Hazard Characteristics: Check the box for "Toxic."

Step 4: Accumulate Waste Safely

Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) . This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible materials, preferably in secondary containment (e.g., a plastic tub).[18]

Step 5: Arrange for Final Disposal

Once the waste container is full or you have finished the project, seal it tightly and contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport from the SAA to the central collection point. Do not pour this chemical waste down the drain or place it in the regular trash.[17][20]

Part 4: Emergency Procedures

All laboratory personnel must be trained on emergency procedures as part of their OSHA-required laboratory safety training.[21]

  • Spills: In case of a spill, immediately alert others in the area. If you are trained and it is safe to do so, use a chemical spill kit containing an absorbent appropriate for organic materials. All cleanup materials must be placed in a sealed bag or container and disposed of as hazardous waste. For large spills, evacuate the area and contact EHS or the campus emergency number.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Flush eyes with the emergency eyewash station for at least 15 minutes, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.

By adhering to this systematic, principles-based approach, you ensure that the disposal of 5-Amino-N,N'-dimethylisophthalamide is conducted with the highest regard for personal safety, environmental protection, and regulatory compliance.

References

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. National Center for Biotechnology Information. Retrieved from [Link]

  • Lion Technology Inc. (2022, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained [Video]. YouTube. [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Welch, T. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • Mondal, T., & Bhowmick, A. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Mondal, T., & Bhowmick, A. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Turesky, R. J. (2005). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Medical Waste Pros. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Muby Chemicals. (2023, December 28). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • AA Blocks. (n.d.). 41616-02-8 | MFCD11505316 | 5-amino-N,N'-dimethylisophthalamide. Retrieved from [Link]

  • ABL Technology. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. Retrieved from [Link]

  • Science Safety, Inc. (n.d.). Incompatible Chemical Typical Table. Retrieved from [Link]

  • LA County Fire Department. (n.d.). Separation of Incompatible Chemicals. Retrieved from [Link]

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Handling

Safeguarding Your Research: A Practical Guide to Handling 5-Amino-N,N'-dimethylisophthalamide

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-N,N'-dimethylisophthalamide. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and build a foundation of trust in your laboratory practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first line of defense.[1] Before handling 5-Amino-N,N'-dimethylisophthalamide, it is crucial to understand the potential routes of exposure and implement the appropriate controls. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method for minimizing inhalation exposure.[2]

The last line of defense, but critically important, is your Personal Protective Equipment (PPE). The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the scale of the operation and the potential for exposure.

Table 1: Recommended Personal Protective Equipment for Handling 5-Amino-N,N'-dimethylisophthalamide

Task Required PPE Rationale
Weighing and preparing solutions - Safety glasses with side shields or chemical splash goggles- Nitrile or neoprene gloves- Lab coatProtects against accidental splashes to the eyes and skin during low-volume handling.
Reactions and work-ups - Chemical splash goggles and a full-face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton™)- Chemical-resistant apron or coveralls- Closed-toe shoesProvides enhanced protection for face, skin, and clothing during procedures with a higher risk of splashes or spills. Studies on aromatic amine permeation show breakthrough times vary significantly between glove materials, necessitating careful selection.[3][4]
Handling large quantities or potential for aerosolization - All PPE listed for reactions and work-ups- A NIOSH-approved respirator with organic vapor cartridgesEssential for minimizing inhalation exposure when working with larger quantities or if there is a risk of generating dust or aerosols.[1][5]

Note: Always inspect your PPE for any signs of damage before use and ensure a proper fit.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_mats Gather all required materials and equipment. gather_ppe->gather_mats weigh Carefully weigh the solid compound, avoiding dust generation. gather_mats->weigh Proceed to handling dissolve Slowly add the solid to the solvent with stirring. weigh->dissolve react Conduct the reaction within the designated containment. dissolve->react decon_equip Decontaminate all equipment with an appropriate solvent. react->decon_equip Proceed to cleanup decon_area Wipe down the work area thoroughly. decon_equip->decon_area collect_waste Collect all waste in a clearly labeled, sealed container. decon_area->collect_waste Proceed to disposal store_waste Store waste in a designated secondary containment area. collect_waste->store_waste dispose Dispose of waste according to institutional and local regulations. store_waste->dispose

Caption: Workflow for the safe handling and disposal of 5-Amino-N,N'-dimethylisophthalamide.

Step-by-Step Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[2][6]

    • Before you begin, ensure you have all the necessary PPE and that it is in good condition.[1]

    • Have all your chemicals, glassware, and equipment ready to minimize movement in and out of the work area.

  • Handling:

    • When weighing the solid, do so carefully to avoid creating dust.

    • If dissolving, add the solid to the solvent slowly while stirring to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material.

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the absorbed material into a sealed container for proper disposal.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

  • Waste Segregation:

    • All disposable materials that have come into contact with 5-Amino-N,N'-dimethylisophthalamide, including gloves, weigh boats, and absorbent pads, should be considered contaminated waste.

    • Solutions containing the compound should be collected in a separate, clearly labeled waste container. Do not mix with incompatible waste streams.[2]

  • Containerization:

    • Use a robust, leak-proof container for all waste.

    • The container must be clearly labeled with the full chemical name and any associated hazard warnings.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Never pour chemical waste down the drain.[7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and regular review and refinement of your procedures are essential.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Muby Chemicals. (2023-12-28). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer.
  • Berardinelli, S. P. Jr., El Ayouby N., Hall R. C., & Vo E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Sigma-Aldrich. (2021-10-07). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Ammonia Safety & Training. (2025-07-09). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2012-02-27). SAFETY DATA SHEET.

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